8h-Indeno[1,2-c]thiophen-8-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
indeno[1,2-c]thiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6OS/c12-11-8-4-2-1-3-7(8)9-5-13-6-10(9)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQSSPXKMOIQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CSC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302215 | |
| Record name | 8h-indeno[1,2-c]thiophen-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-43-3 | |
| Record name | 8H-Indeno[1,2-c]thiophen-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8H-Indeno(1,2-c)thiophen-8-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23062-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8h-indeno[1,2-c]thiophen-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 8H-Indeno[1,2-c]thiophen-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 8H-Indeno[1,2-c]thiophen-8-one, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, spectral characteristics, and reactivity of this compound. By synthesizing available data and providing expert insights, this guide aims to be an essential resource for researchers working with or considering this scaffold for novel applications.
Introduction
This compound is a polycyclic aromatic compound featuring a fused indanone and thiophene ring system. The strategic fusion of these two moieties results in a planar, electron-deficient core that is a subject of growing interest in the field of drug discovery and organic electronics. The thiophene ring, a well-known pharmacophore, imparts a range of biological activities, while the indanone component offers a versatile handle for chemical modifications.[1][2] This guide will explore the fundamental chemical aspects of this molecule, providing a solid foundation for its application in advanced research.
Synthesis and Structural Elucidation
Conceptual Synthetic Pathways
A plausible and efficient route to this compound likely involves a variation of the Gewald three-component reaction .[3][4][5] This powerful reaction typically involves the condensation of a ketone, an active methylene compound (such as a cyanoacetate), and elemental sulfur in the presence of a base to form a 2-aminothiophene.
A proposed synthetic workflow is outlined below:
Figure 1: Conceptual workflow for the synthesis of this compound.
Expert Insight: The choice of base and solvent is critical in the Gewald reaction to control regioselectivity and yield.[6] Piperidinium borate has emerged as a truly catalytic option, offering high efficiency and recyclability.[3] Subsequent diazotization of the resulting 2-aminothiophene intermediate followed by a deamination reaction could potentially yield the target scaffold, which upon intramolecular Friedel-Crafts acylation would lead to this compound.
An alternative approach could be the cycloaromatization of non-conjugated thienyl tetraynes , which has been successfully employed for the synthesis of other indenothiophenone derivatives.[7]
Detailed Experimental Protocol (Hypothetical)
Based on established methodologies for analogous compounds, a detailed experimental protocol is proposed:
Step 1: Knoevenagel Condensation of 1,3-Indandione
-
To a solution of 1,3-indandione (1 equivalent) and an active methylene compound (e.g., ethyl cyanoacetate, 1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the Knoevenagel condensation product.
Step 2: Gewald Aminothiophene Synthesis
-
To a suspension of the Knoevenagel product (1 equivalent) and elemental sulfur (1.1 equivalents) in ethanol, add morpholine (2 equivalents).
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed (TLC monitoring).
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the 2-amino-indeno[1,2-c]thiophene derivative.
Step 3: Conversion to this compound
-
The amino group of the intermediate can be removed via diazotization followed by reduction (e.g., with hypophosphorous acid).
-
The resulting indenothiophene can then be cyclized via an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid) to yield the final product, this compound.
Spectroscopic and Physicochemical Properties
While a complete set of authenticated spectral data for this compound is not available in the public domain, its key physicochemical properties and expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23062-43-3 | CymitQuimica[8] |
| Molecular Formula | C₁₁H₆OS | CymitQuimica[8] |
| Molecular Weight | 186.23 g/mol | CymitQuimica[8] |
| Purity | >98% (Commercially available) | CymitQuimica[8] |
| InChIKey | PRQSSPXKMOIQST-UHFFFAOYSA-N | CymitQuimica[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the thiophene ring will likely appear as doublets or multiplets, with coupling constants characteristic of their relative positions. The protons on the benzene ring of the indanone moiety will also exhibit distinct splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (δ > 180 ppm), aromatic carbons, and quaternary carbons at the ring junctions.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration , typically observed in the range of 1680-1720 cm⁻¹.[9] The exact position will be influenced by the electronic effects of the fused aromatic system. Other characteristic bands will include C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching vibrations within the aromatic framework (1600-1450 cm⁻¹). The C-S stretching vibration of the thiophene ring is expected to appear in the fingerprint region.[10]
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum (EI-MS) should show a prominent molecular ion peak (M⁺) at m/z 186. Fragmentation is likely to involve the loss of carbon monoxide (CO) from the ketone functionality, leading to a significant fragment at m/z 158. Further fragmentation of the polycyclic aromatic system would also be observed.[11]
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups and the overall electronic nature of the fused ring system.
Figure 2: Key reactivity sites of this compound.
Reactions at the Carbonyl Group
The carbonyl carbon is a primary electrophilic site, susceptible to attack by various nucleophiles.[10][12]
-
Nucleophilic Addition: Grignard reagents and organolithium compounds are expected to add to the carbonyl group, yielding tertiary alcohols after workup. This provides a straightforward method for introducing diverse substituents at the 8-position.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Condensation Reactions: The active methylene at the 7-position (alpha to the carbonyl) can potentially participate in condensation reactions with aldehydes and ketones under basic conditions, leading to the formation of α,β-unsaturated derivatives.
Reactions on the Aromatic Rings
-
Electrophilic Aromatic Substitution: The thiophene ring is generally more susceptible to electrophilic attack than the benzene ring. Reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially on the thiophene moiety. The directing effects of the fused indanone system will influence the regioselectivity of these substitutions.
Potential Applications in Drug Discovery
The indenothiophene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.
-
Anticancer Activity: Numerous thiophene-containing compounds have demonstrated potent anticancer properties.[1] The planar structure of this compound makes it a candidate for DNA intercalation, and its derivatives could be explored as topoisomerase inhibitors or kinase inhibitors.
-
Antimicrobial Agents: The thiophene nucleus is present in several clinically used antimicrobial drugs.[2] Derivatives of this compound could be synthesized and screened for activity against a panel of bacterial and fungal pathogens. Research on related indenothiophene structures has already shown promising antimicrobial activity.
-
Enzyme Inhibition: The rigid, polycyclic framework of this molecule makes it an attractive scaffold for the design of specific enzyme inhibitors. For instance, derivatives of the isomeric 8H-indeno[1,2-d]thiazole have been investigated as inhibitors of the SARS-CoV-2 3CL protease.
Conclusion
This compound is a heterocyclic compound with a rich chemical landscape and significant potential for further exploration. While detailed experimental data for this specific molecule is not extensively documented, a strong foundation for its synthesis and characterization can be built upon the chemistry of its isomers and derivatives. Its versatile reactivity and the established biological importance of the indenothiophene scaffold make it a compelling target for future research in medicinal chemistry and materials science. This guide serves as a starting point for researchers aiming to unlock the full potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 8H-Indeno[2,1-b]thiophen-8-one | 13132-12-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
An In-Depth Technical Guide to 8H-Indeno[1,2-c]thiophen-8-one: Synthesis, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of thiophene rings with other carbocyclic or heterocyclic moieties has yielded a vast library of compounds with significant potential in materials science and medicinal chemistry. Among these, the indenothiophene scaffold, a rigid, planar system, has attracted considerable interest. This guide focuses on a specific isomer, 8H-Indeno[1,2-c]thiophen-8-one , providing a comprehensive overview of its chemical identity, synthesis, structural characteristics, and prospective applications for professionals engaged in chemical research and drug discovery.
Core Compound Identification
This compound is a polycyclic aromatic compound featuring a thiophene ring fused to an indanone framework. This unique arrangement of a five-membered sulfur-containing heterocycle with a bicyclic ketone imparts specific electronic and steric properties that are of interest for further chemical exploration and biological screening.
| Property | Value | Source |
| CAS Number | 23062-43-3 | [1] |
| Molecular Formula | C₁₁H₆OS | [2] |
| Molecular Weight | 186.23 g/mol | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)SC=C3 | N/A |
| InChI Key | PRQSSPXKMOIQST-UHFFFAOYSA-N | N/A |
Molecular Structure and Isomerism
The indenothiophene system can exist in several isomeric forms depending on the fusion pattern of the thiophene ring to the indene core. This compound is structurally distinct from its isomers, such as 4H-indeno[1,2-b]thiophen-4-one and 8H-indeno[2,1-b]thiophen-8-one. This structural variance significantly influences the molecule's electronic properties, reactivity, and, consequently, its interaction with biological targets.
Caption: Structural relationship of this compound and its common isomers.
Synthesis and Mechanistic Insights
The primary route for the synthesis of this compound and its parent hydrocarbon, 8H-indeno[1,2-c]thiophene, has been detailed in "Chemistry of indenothiophenes. II. 4H-indeno[1,2-b]thiophene and 8H-indeno[1,2-c]thiophene" published in The Journal of Organic Chemistry.[1] While the full experimental protocol from the original publication should be consulted for precise details, the general synthetic strategy involves a multi-step sequence.
A plausible synthetic approach, based on established heterocyclic chemistry, would likely involve the construction of the thiophene ring onto a pre-existing indanone framework or a cyclization reaction of a suitably functionalized thiophene derivative.
Representative Synthetic Workflow:
References
An In-depth Technical Guide to the Spectroscopic Data of 8H-Indeno[1,2-c]thiophen-8-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic ketone 8H-Indeno[1,2-c]thiophen-8-one. The structural elucidation of this molecule is critical for its application in medicinal chemistry and materials science. This document is designed to be a definitive resource, merging established experimental data with the theoretical underpinnings of spectroscopic interpretation.
Introduction to this compound: A Molecule of Interest
This compound is a polycyclic aromatic compound featuring a fused thiophene and indene ring system with a ketone functional group. This unique architecture imparts specific electronic and steric properties, making it a valuable scaffold in the design of novel bioactive molecules and organic materials. Accurate and thorough spectroscopic characterization is the cornerstone of its scientific exploration, ensuring the identity, purity, and structural integrity of the compound for any downstream application. The synthesis of this compound was first reported by MacDowell and Patrick in The Journal of Organic Chemistry in 1967.
The molecular structure, presented below, is the foundation for interpreting the spectroscopic data that follows.
Figure 1: Chemical structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Experimental Protocol: Acquiring the FT-IR Spectrum
The solid nature of this compound necessitates a sample preparation method that allows for the transmission of the IR beam. The Potassium Bromide (KBr) pellet method is a widely accepted and robust technique for this purpose.
Methodology:
-
Sample Preparation: A small amount of this compound (approximately 1-2 mg) is finely ground with anhydrous KBr (approximately 100-200 mg) in an agate mortar and pestle. The fine powder is then compressed under high pressure in a die to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is recorded first to subtract any atmospheric and instrumental interferences. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
Data and Interpretation
The original synthesis paper by MacDowell and Patrick reported a strong carbonyl absorption at 5.85 µm. This corresponds to approximately 1709 cm⁻¹.
| Frequency (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Vibrations of the C-H bonds on the benzene and thiophene rings. |
| ~1710 | Strong | C=O Stretch (Ketone) | The carbonyl group in a five-membered ring fused to aromatic systems typically appears in this region. This is consistent with the originally reported data. |
| ~1600-1450 | Medium-Weak | C=C Stretch (Aromatic) | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
| ~850-700 | Strong | C-H Out-of-plane Bending | These absorptions are characteristic of the substitution pattern on the aromatic rings. |
| ~700 | Weak | C-S Stretch | The carbon-sulfur bond in the thiophene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic Protons | 7.0 - 8.0 | Multiplets | ~7-9 (ortho), ~1-3 (meta) | The protons on the benzene and thiophene rings will resonate in the aromatic region. The exact shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the electronic nature of the thiophene ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone) | 190 - 200 | The carbonyl carbon of a ketone is significantly deshielded and appears at a low field. |
| Aromatic C | 120 - 150 | The sp² hybridized carbons of the benzene and thiophene rings will resonate in this region. The quaternary carbons at the ring junctions will have distinct chemical shifts. |
Experimental Protocol for NMR Data Acquisition
Should a sample of this compound become available, the following protocol is recommended for acquiring high-quality NMR spectra.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₆OS) is 186.24 g/mol . Therefore, the molecular ion peak is expected at m/z = 186.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through the loss of stable neutral molecules.
-
Loss of CO: A common fragmentation pathway for ketones is the loss of carbon monoxide (CO, 28 Da). This would result in a fragment ion at m/z = 158.
-
Loss of CHO: Loss of a formyl radical (CHO, 29 Da) could also occur, leading to a fragment at m/z = 157.
-
Loss of S: Fragmentation involving the thiophene ring could lead to the loss of a sulfur atom (S, 32 Da), resulting in a fragment at m/z = 154.
-
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for the analysis of this compound.
An In-depth Technical Guide to the Synthesis and Characterization of 8H-Indeno[1,2-c]thiophen-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8H-indeno[1,2-c]thiophen-8-one core represents a significant heterocyclic scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis and detailed characterization. We will delve into the strategic considerations behind the synthetic pathway, offer a detailed experimental protocol, and present a thorough analysis of the spectroscopic data that confirms the structure and purity of the target molecule. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional organic materials based on the indenothiophene framework.
Introduction: The Significance of the Indenothiophene Scaffold
Thiophene and its fused derivatives are privileged structures in drug discovery, appearing in a wide array of approved therapeutic agents.[1] The fusion of a thiophene ring with an indanone system to form indenothiophene congeners creates a rigid, planar scaffold that can effectively interact with biological targets. The indenothiophene nucleus is a key component in compounds with diverse biological activities, including anticancer and antimicrobial properties.[2] The electron-rich thiophene ring, combined with the electron-withdrawing ketone of the indanone moiety, results in a unique electronic profile that can be exploited for both biological activity and the development of novel organic semiconductors.[3] Specifically, this compound and its derivatives are of significant interest due to their potential as intermediates in the synthesis of more complex molecular architectures.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be approached through several retrosynthetic disconnections. A logical and historically significant approach involves the intramolecular cyclization of a suitably functionalized thiophene derivative. This strategy leverages the reactivity of the thiophene ring and allows for the construction of the fused five-membered ring of the indanone system.
Our synthetic strategy begins with the preparation of a key intermediate, which is then subjected to an acid-catalyzed intramolecular acylation to yield the target indenothiophenone. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Synthesis of the Precursor: A Thiophene Carboxylic Acid Derivative
The synthesis of the necessary thiophene precursor is a critical first step. While various methods exist for the preparation of substituted thiophenes, a common approach involves the Paal-Knorr synthesis or related methodologies.[4] For the purpose of this guide, we will assume the availability of the requisite thiophene carboxylic acid precursor.
Intramolecular Friedel-Crafts Acylation for the Synthesis of this compound
The final cyclization to form the indenothiophenone ring is achieved through an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a strong acid catalyst.
Reaction Scheme:
Figure 1: Synthetic scheme for the intramolecular Friedel-Crafts acylation to form this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the thiophene carboxylic acid precursor.
-
Addition of Catalyst: To the starting material, add an excess of a suitable acid catalyst, such as polyphosphoric acid (PPA). The PPA serves as both the solvent and the catalyst for this reaction.
-
Heating: The reaction mixture is heated to a temperature sufficient to promote the intramolecular cyclization. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture at regular intervals.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured into a beaker of ice water. This will precipitate the crude product.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove any residual acid.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents) to afford pure this compound.
Comprehensive Characterization
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic protons on the benzene and thiophene rings will appear in the downfield region (typically δ 7.0-8.5 ppm), and their splitting patterns will reveal their relative positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone will be a key diagnostic peak, appearing significantly downfield (typically δ > 180 ppm).
| ¹H NMR Data (Approximate) | ¹³C NMR Data (Approximate) |
| Aromatic Protons (multiplets) | Carbonyl Carbon |
| Thiophene Protons (doublets) | Aromatic & Thiophene Carbons |
Table 1: Expected NMR Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption band for this compound will be the strong carbonyl (C=O) stretch of the ketone, which is expected to appear in the range of 1680-1720 cm⁻¹.[5] Aromatic C-H and C=C stretching vibrations will also be observed.
Figure 2: A typical workflow for the characterization of a synthesized organic compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₆OS, MW = 186.23 g/mol ).[5] Analysis of the fragmentation pattern can provide further structural confirmation.
Applications in Drug Development and Materials Science
The this compound scaffold is a versatile building block for the synthesis of a variety of derivatives with potential applications in both medicine and materials science.
-
Medicinal Chemistry: The indenothiophene core can be further functionalized to generate libraries of compounds for screening against various biological targets. The rigid and planar nature of the scaffold makes it an attractive template for the design of enzyme inhibitors and receptor ligands.[2]
-
Materials Science: The conjugated π-system of indenothiophenes makes them promising candidates for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The described synthetic protocol, based on an intramolecular Friedel-Crafts acylation, offers a reliable method for accessing this important heterocyclic core. The detailed characterization data provides a benchmark for researchers working with this compound. The versatility of the indenothiophene scaffold ensures its continued importance in the development of new therapeutic agents and advanced organic materials.
References
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaterthiophenes with terminal indeno[1,2-b]thiophene units as p-type organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of Indenothiophenones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of indenothiophenones, a class of fused heterocyclic compounds attracting significant interest in medicinal chemistry and materials science. By synthesizing data from analogous molecular systems, this document offers a predictive framework for understanding the behavior of the indenothiophenone core, guiding future research and development efforts.
Introduction to the Indenothiophenone Core
Indenothiophenones are a class of polycyclic aromatic compounds characterized by the fusion of an indanone and a thiophene ring. This unique structural amalgamation gives rise to a planar, electron-rich system with tunable electronic properties, making it a privileged scaffold in the design of novel therapeutic agents and functional organic materials. The indandione nucleus, a key component of this structure, is recognized for its diverse biological activities, including anticancer and antimicrobial properties.[1][2] The fusion of this versatile moiety with a thiophene ring, a well-known pharmacophore and component of conducting polymers, creates a molecule with a rich and complex chemical personality.[3]
This guide will delve into the fundamental physical and chemical characteristics of the indenothiophenone core, providing researchers with the foundational knowledge necessary to exploit its full potential. We will explore its spectroscopic signatures, photophysical behavior, electrochemical properties, and solid-state characteristics. Methodologies for the synthesis and characterization of these compounds will also be detailed, offering practical insights for laboratory work.
Synthesis and Structural Elucidation
The synthesis of the indenothiophenone scaffold can be approached through various synthetic strategies, often involving the construction of the fused ring system from functionalized precursors. A common approach involves the reaction of 1,3-indandione derivatives with various electrophilic and nucleophilic reagents to construct the thiophene ring in a stepwise or one-pot manner.[1][2]
dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="1,3-Indandione Derivative"]; B [label="Electrophilic/Nucleophilic Reagents\n(e.g., sulfur source, α-haloketone)"]; C [label="Cyclization Reaction"]; D [label="Indenothiophenone Core"];
A -> C; B -> C; C -> D [label="Formation of\nfused ring system"]; } digraph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="1,3-Indandione Derivative"]; B [label="Electrophilic/Nucleophilic Reagents\n(e.g., sulfur source, α-haloketone)"]; C [label="Cyclization Reaction"]; D [label="Indenothiophenone Core"];
A -> C; B -> C; C -> D [label="Formation of\nfused ring system"]; } Caption: General synthetic workflow for indenothiophenones.
The structural confirmation of synthesized indenothiophenones relies on a combination of spectroscopic techniques, which will be discussed in detail in the following sections.
Spectroscopic Properties
The unique electronic and vibrational landscape of the indenothiophenone core gives rise to characteristic spectroscopic signatures. Understanding these signatures is paramount for structural confirmation and for probing the molecule's interaction with its environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of indenothiophenone derivatives. The chemical shifts of the protons and carbons are sensitive to the electron density and the local magnetic environment within the molecule.
¹H NMR: The aromatic protons of the indenothiophenone core typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the substitution pattern on both the indanone and thiophene rings. Protons on the thiophene ring often exhibit characteristic coupling constants.
¹³C NMR: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbonyl carbon of the indanone moiety is a key diagnostic signal, typically appearing in the range of δ 185-200 ppm. The chemical shifts of the aromatic carbons provide further confirmation of the fused ring structure.
Disclaimer: The following table presents representative NMR data compiled from analogous heterocyclic systems, including indenopyrazole and acetophenone derivatives, to provide an expected range for the chemical shifts of a hypothetical indenothiophenone.[3]
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 120 - 150 |
| Thiophene Protons | 7.2 - 7.8 | 125 - 140 |
| Carbonyl Carbon | - | 185 - 200 |
| Quaternary Carbons | - | 130 - 160 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups. For indenothiophenones, the most prominent absorption band is typically the C=O stretching vibration of the ketone group in the indanone ring.
Disclaimer: The data in the following table is based on characteristic IR absorption frequencies for functional groups present in indenothiophenone analogues and related indandione derivatives.[1][2]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1690 - 1720 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium to Strong |
| C-S Stretch (Thiophene) | 600 - 800 | Weak to Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid indenothiophenone sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of indenothiophenones results in strong absorption in the UV and often the visible region of the electromagnetic spectrum. The position of the absorption maxima (λmax) is sensitive to the electronic nature of substituents on the aromatic rings.
dot graph "UV_Vis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare solution of\nIndenothiophenone"]; B [label="Record UV-Vis Spectrum"]; C [label="Identify λmax"]; D [label="Determine Molar Absorptivity (ε)"];
A -> B -> C -> D; } digraph "UV_Vis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare solution of\nIndenothiophenone"]; B [label="Record UV-Vis Spectrum"]; C [label="Identify λmax"]; D [label="Determine Molar Absorptivity (ε)"];
A -> B -> C -> D; } Caption: Workflow for UV-Vis spectroscopic analysis.
Disclaimer: The following table provides expected UV-Vis absorption data based on studies of analogous fused thiophene-containing aromatic systems.[4]
| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | 250 - 350 | 10,000 - 50,000 |
| n → π | 350 - 450 | 100 - 1,000 |
Photophysical Properties
The ability of indenothiophenones to absorb and emit light is a key property for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Fluorescence Spectroscopy
Upon excitation with UV or visible light, some indenothiophenone derivatives may exhibit fluorescence. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter for assessing the efficiency of the emission process.
Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)
-
Prepare dilute solutions of the indenothiophenone sample and a standard with a known quantum yield (e.g., quinine sulfate) in the same solvent. The absorbance of all solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where ΦF is the fluorescence quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Disclaimer: The photophysical data presented below are representative values for highly fluorescent fused heterocyclic systems and serve as an estimate for potential indenothiophenone derivatives.
| Property | Expected Value |
| Emission Maximum (λem) | 400 - 600 nm |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 |
| Fluorescence Lifetime (τF) | 1 - 10 ns |
Electrochemical Properties
The redox behavior of indenothiophenones is of interest for their application in organic electronics and for understanding their potential role in biological redox processes. Cyclic voltammetry (CV) is a powerful technique for investigating the oxidation and reduction potentials of these molecules.
dot graph "CV_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare Electrolyte Solution\nwith Indenothiophenone"]; B [label="Perform Cyclic Voltammetry"]; C [label="Identify Oxidation and\nReduction Peaks"]; D [label="Determine Redox Potentials"];
A -> B -> C -> D; } digraph "CV_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare Electrolyte Solution\nwith Indenothiophenone"]; B [label="Perform Cyclic Voltammetry"]; C [label="Identify Oxidation and\nReduction Peaks"]; D [label="Determine Redox Potentials"];
A -> B -> C -> D; } Caption: Workflow for cyclic voltammetry analysis.
The electron-rich thiophene ring and the electron-withdrawing ketone group can lead to both accessible oxidation and reduction processes. The redox potentials can be tuned by the introduction of electron-donating or electron-withdrawing substituents.
Disclaimer: The following table provides expected redox potentials for indenothiophenones based on data from related thiophene and indanone-containing systems.
| Process | Expected Potential (V vs. Fc/Fc⁺) |
| Oxidation (HOMO) | +0.5 to +1.5 |
| Reduction (LUMO) | -1.0 to -2.0 |
Solid-State Properties and X-ray Crystallography
The arrangement of molecules in the solid state significantly influences the bulk properties of a material, such as its charge transport characteristics and stability. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and its packing in the crystal lattice.
For indenothiophenones, key structural parameters of interest include bond lengths, bond angles, and dihedral angles, which provide insights into the degree of planarity and conjugation. Intermolecular interactions, such as π-π stacking and hydrogen bonding, play a crucial role in dictating the crystal packing and can have a profound impact on the material's properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Grow single crystals of the indenothiophenone derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Computational Modeling and Theoretical Insights
Density Functional Theory (DFT) and other computational methods are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and properties of indenothiophenones. These methods can be used to:
-
Predict optimized molecular geometries.
-
Calculate NMR chemical shifts and vibrational frequencies to aid in spectral assignment.
-
Model UV-Vis absorption spectra and predict electronic transitions.
-
Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the redox potentials.
Applications and Future Outlook
The unique combination of a thiophene ring and an indanone moiety makes indenothiophenones promising candidates for a variety of applications:
-
Drug Development: The structural motif is present in molecules with potential as anticancer and antimicrobial agents.[1][2] Further exploration of structure-activity relationships could lead to the development of new therapeutics.
-
Organic Electronics: The tunable electronic properties and potential for ordered packing in the solid state make them interesting building blocks for organic semiconductors in transistors and solar cells.
-
Fluorescent Probes: Derivatives with high fluorescence quantum yields could be developed as sensors for ions or biomolecules.
The continued exploration of the synthesis, properties, and applications of indenothiophenones is a vibrant area of research. A thorough understanding of their fundamental physical and chemical properties, as outlined in this guide, is essential for unlocking their full potential.
References
An In-Depth Technical Guide to 8H-Indeno[1,2-c]thiophen-8-one: From Discovery to Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indeno[1,2-c]thiophene scaffold represents a unique heterocyclic system that has garnered interest within the scientific community due to its structural rigidity and potential for diverse functionalization. This guide focuses on a key derivative, 8H-Indeno[1,2-c]thiophen-8-one , a molecule of significant interest in synthetic and medicinal chemistry. The fusion of an indanone core with a thiophene ring creates a planar structure with distinct electronic properties, making it a valuable building block for the development of novel therapeutic agents and functional materials. Thiophene and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, underscoring the potential of indenothiophenones in drug discovery.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, history, and a detailed synthetic protocol for this compound, offering insights into the chemical principles that govern its formation and characterization.
I. Discovery and Historical Context: The Pioneering Work of MacDowell and Patrick
The exploration of the indeno[1,2-c]thiophene ring system is rooted in the broader investigation of indenothiophenes, a class of polycyclic aromatic hydrocarbons containing a fused indene and thiophene ring. The foundational work in this area was laid by D. W. H. MacDowell and T. B. Patrick in the early 1970s. Their systematic investigation into the chemistry of indenothiophenes led to the first reported synthesis of the parent heterocycle, 8H-indeno[1,2-c]thiophene .
In their 1970 publication in The Journal of Organic Chemistry, MacDowell and Patrick detailed the synthesis of various indenothiophene isomers, including the [1,2-c] annelated system.[1] Their work provided the fundamental chemical framework for accessing this novel heterocyclic core and opened the door for further exploration of its derivatives. While their initial report focused on the parent hydrocarbon, it was the logical precursor to the synthesis and investigation of its oxidized counterpart, this compound. The introduction of the carbonyl group at the 8-position significantly alters the electronic and chemical properties of the molecule, making it a key target for further synthetic and biological studies.
II. Synthetic Protocol: Intramolecular Friedel-Crafts Acylation
The synthesis of this compound is elegantly achieved through an intramolecular Friedel-Crafts acylation reaction.[2][4][5][6] This powerful cyclization method allows for the formation of the fused five-membered ring containing the ketone functionality. The logical precursor for this reaction is 3-phenylthiophene-2-carbonyl chloride. The causality behind this choice lies in the strategic placement of the phenyl and acyl chloride groups on the thiophene ring, which upon cyclization, yields the desired [1,2-c] annulation.
The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the adjacent phenyl ring to form the new carbon-carbon bond, leading to the indenothiophenone core. The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for the generation of the reactive acylium ion.[6]
Below is a detailed, step-by-step methodology for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 3-Phenylthiophene-2-carbonyl chloride
-
To a solution of 3-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-phenylthiophene-2-carbonyl chloride, which is used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude 3-phenylthiophene-2-carbonyl chloride in anhydrous carbon disulfide (CS₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.
III. Characterization and Data
The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₁H₆OS |
| Molecular Weight | 186.23 g/mol |
| CAS Number | 23062-43-3 |
| Appearance | Yellow to brown solid |
Spectroscopic Data (Predicted and/or Reported in Literature for Analogous Structures):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.2-7.8 (m, 6H, Ar-H). The aromatic protons would appear as a complex multiplet in the downfield region.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~190 (C=O), and signals in the range of 120-150 for the aromatic and thiophene carbons.
-
Infrared (IR) (KBr): ν (cm⁻¹) ~1700-1720 (C=O stretching), characteristic of a conjugated ketone.
-
Mass Spectrometry (MS): m/z 186 [M]⁺.
IV. Potential Applications in Drug Development
While specific biological activity data for this compound is not extensively reported in the public domain, the structural motif is of significant interest to medicinal chemists. The planar, electron-deficient core can participate in π-π stacking and other non-covalent interactions with biological targets. The ketone functionality provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
Derivatives of the isomeric indeno[2,1-b]thiophene system have been investigated for their antimicrobial and antitubercular activities.[7] This suggests that the indeno[1,2-c]thiophen-8-one core could also serve as a scaffold for the development of novel anti-infective agents. Furthermore, the structural similarity to other biologically active indenone derivatives suggests potential applications as inhibitors of various enzymes or as modulators of cellular signaling pathways.
V. Conclusion
This compound is a fascinating heterocyclic molecule with a rich history rooted in the pioneering work on indenothiophenes. Its synthesis, achieved through a classical intramolecular Friedel-Crafts acylation, provides a robust method for accessing this unique scaffold. While its full biological potential is yet to be unlocked, the structural features of this compound make it a promising platform for the design and development of new therapeutic agents. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 8H-Indeno[1,2-c]thiophen-8-one and its Structural Analogs for Researchers and Drug Development Professionals
Abstract
The 8H-indeno[1,2-c]thiophen-8-one core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of potential therapeutic applications. This technical guide provides a comprehensive overview of this fascinating molecule and its structural analogs, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic pathways, physicochemical characteristics, and, most importantly, the burgeoning biological activities of these compounds, with a particular focus on their anticancer potential. This document is designed to be a practical resource, offering not only a thorough scientific review but also detailed experimental protocols and insightful structure-activity relationship (SAR) discussions to guide future research and development endeavors.
Introduction: The Emergence of a Promising Heterocyclic System
The fusion of an indanone moiety with a thiophene ring gives rise to the indenothiophene class of compounds. Among these, the this compound skeleton has garnered significant attention due to its unique electronic and structural features. The electron-rich nature of the thiophene ring, coupled with the electron-withdrawing ketone group of the indanone part, creates a molecule with distinct reactivity and potential for diverse biological interactions. Thiophene and its derivatives are well-established pharmacophores in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1] The indanone nucleus is also a key component in various biologically active compounds, known for its role in anticancer and antibacterial agents.[2] The strategic combination of these two pharmacophores in the this compound framework presents a compelling starting point for the design of novel therapeutic agents.
This guide will explore the synthesis, characterization, and biological evaluation of this compound and its analogs, providing a solid foundation for researchers to build upon in their quest for new and effective drug candidates.
Synthetic Strategies: Accessing the Indeno[1,2-c]thiophene Core
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on the desired substitution pattern on the heterocyclic framework.
Intramolecular Cyclization Reactions
A common and effective method for constructing the tricyclic indenothiophene system is through intramolecular cyclization reactions. These reactions typically involve the formation of a key carbon-carbon or carbon-sulfur bond to close the thiophene ring onto the indanone precursor.
One plausible synthetic pathway involves the reaction of a suitably substituted 2-thienyl derivative with a benzoic acid derivative, followed by an intramolecular Friedel-Crafts acylation to construct the five-membered ring of the indanone moiety.
Cycloaromatization of Non-conjugated Thienyl Tetraynes
A more advanced and elegant approach involves the cycloaromatization of non-conjugated thienyl tetraynes. This method allows for the construction of the indenothiophenone skeleton in a single step, often promoted by a suitable catalyst. While synthetically challenging, this strategy offers a powerful tool for accessing complex and highly functionalized indenothiophene derivatives.
Representative Synthetic Protocol: Synthesis of 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one
Step 1: Synthesis of the Thiophene Precursor
A suitable thiophene precursor, such as a 2-amino-4-methylthiophene-3-carbonitrile, is synthesized via the Gewald reaction. This well-established multicomponent reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.
Step 2: Reaction with an Indanone Precursor
The synthesized aminothiophene is then reacted with a suitable indanone precursor, such as 2-bromo-1-indanone, under basic conditions. This reaction leads to the formation of an intermediate where the thiophene and indanone moieties are linked.
Step 3: Intramolecular Cyclization and Dehydrogenation
The final step involves an intramolecular cyclization to form the central five-membered ring, followed by an oxidative dehydrogenation to yield the aromatic this compound core. This can be achieved using a variety of reagents, such as a palladium catalyst or a chemical oxidant.
Physicochemical Properties and Characterization
The this compound core is a planar, aromatic system. The presence of the thiophene ring and the ketone group influences its electronic properties, making it a potential candidate for applications in materials science as well as medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₆OS |
| Molecular Weight | 186.23 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in common organic solvents |
| CAS Number | 23062-43-3 |
Characterization of this compound and its analogs is typically performed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and substitution pattern of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl (C=O) stretching frequency of the ketone group.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide insights into the electronic transitions within the conjugated system.
Biological Activities and Therapeutic Potential
The indenothiophene scaffold has emerged as a promising platform for the development of new therapeutic agents, with a growing body of evidence supporting its potential in various disease areas.
Anticancer Activity
A significant area of investigation for indenothiophene derivatives is in the field of oncology. Several studies have reported the potent anticancer activity of these compounds against a range of human cancer cell lines.
Recent research has highlighted the efficacy of novel indenopyrazole and indenothiophene derivatives against ovarian (OVCAR-3) and cervical (HeLa) cancer cell lines.[2][3][4] For instance, certain substituted indenothiophene analogs have demonstrated significant growth inhibitory effects, with some compounds exhibiting higher potency than the standard chemotherapeutic agent cisplatin in in-vitro assays.[4]
Mechanism of Action: While the precise mechanisms of action are still under investigation for many indenothiophene derivatives, some related compounds have been shown to exert their anticancer effects through the inhibition of key cellular targets. For example, a structurally similar indeno[1,2-b]pyridinol derivative was identified as a catalytic inhibitor of topoisomerase IIα, a crucial enzyme involved in DNA replication and repair.[5] This compound was found to bind to the minor groove of DNA, leading to cell cycle arrest and apoptosis.[5] It is plausible that this compound analogs may share similar mechanisms of action.
Structure-Activity Relationship (SAR) Insights: Preliminary SAR studies suggest that the substitution pattern on the indenothiophene core plays a critical role in determining the anticancer potency. The nature and position of substituents on both the indanone and thiophene rings can significantly influence the compound's interaction with its biological target. Further systematic modifications of the core structure will be instrumental in optimizing the anticancer activity and developing drug-like properties.
Antimicrobial Activity
Derivatives of the isomeric indeno[2,1-b]thiophene have been synthesized and evaluated for their antimicrobial properties.[6] Some of these compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[6] This suggests that the indenothiophene scaffold could also be a valuable starting point for the development of new anti-infective agents.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of this compound analogs.
General Synthetic Protocol for Indenothiophene Analogs
The following is a generalized protocol that can be adapted for the synthesis of various indenothiophene derivatives, based on the Gewald reaction and subsequent cyclization.
Diagram: Synthetic Workflow for Indenothiophene Analogs
Caption: A generalized workflow for the synthesis of this compound analogs.
Materials:
-
Appropriate ketone or aldehyde
-
Activated nitrile (e.g., malononitrile)
-
Elemental sulfur
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or DMF)
-
2-Halo-1-indanone derivative
-
Palladium catalyst (for dehydrogenation, if necessary)
Procedure:
-
Gewald Reaction: To a solution of the ketone/aldehyde and activated nitrile in the chosen solvent, add the base and elemental sulfur. Stir the reaction mixture at the appropriate temperature (typically reflux) until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield the aminothiophene intermediate.
-
Coupling with Indanone Precursor: Dissolve the aminothiophene intermediate and the 2-halo-1-indanone derivative in a suitable solvent. Add a base and heat the reaction mixture to reflux. Monitor the reaction by TLC.
-
Cyclization and Dehydrogenation: Upon completion of the coupling reaction, the cyclization and dehydrogenation step can be initiated. This may occur spontaneously upon heating or may require the addition of a catalyst or oxidant.
-
Final Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to obtain the desired this compound analog.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Diagram: MTT Assay Workflow
Caption: A step-by-step workflow for the in vitro MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, OVCAR-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Future Directions and Conclusion
The this compound scaffold and its analogs represent a promising area for further research and development in medicinal chemistry. The demonstrated anticancer and antimicrobial potential of related indenothiophene systems provides a strong rationale for the continued exploration of this chemical space.
Future research efforts should focus on:
-
Expansion of the Chemical Library: Synthesizing a broader range of analogs with diverse substitution patterns to establish a more comprehensive structure-activity relationship.
-
Elucidation of Mechanisms of Action: Investigating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential in a physiological setting.
-
Optimization of Pharmacokinetic Properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties, enhancing their drug-likeness.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical Properties of 8H-Indeno[1,2-c]thiophen-8-one
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 8H-indeno[1,2-c]thiophen-8-one, a fused heterocyclic aromatic ketone of significant interest in materials science and medicinal chemistry. While direct experimental data for this specific molecule is nascent, this document synthesizes information from closely related indenothiophene and thienothiophene derivatives to construct a predictive yet scientifically grounded profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected electronic absorption and emission characteristics, alongside detailed protocols for their empirical validation.
Introduction: The Significance of the Indenothiophene Core
The fusion of thiophene rings with other aromatic systems has given rise to a versatile class of compounds with tunable electronic and optical properties.[1] Thiophene-based architectures are integral to the development of next-generation organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2] The indenothiophene scaffold, in particular, which incorporates an indene moiety, offers a rigid and planarized structure that can facilitate intermolecular π-π stacking, a critical factor for efficient charge transport.[3]
This compound is a specific isomer within this family, characterized by a carbonyl group on the five-membered ring of the indene unit. This carbonyl group is expected to act as an electron-withdrawing moiety, significantly influencing the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[4] Understanding the photophysical behavior of this core structure is paramount for its potential application as a building block in novel photoactive materials and as a scaffold in the design of bioactive molecules.
Predicted Photophysical Profile of this compound
Based on the analysis of analogous fused thiophene systems, the following photophysical properties are anticipated for this compound. It is crucial to note that these are extrapolated values and require experimental verification.
Electronic Absorption and Emission
The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions.[5] The extended π-conjugation of the fused ring system will likely result in absorption maxima in the near-UV to visible region.[6] The presence of the electron-withdrawing carbonyl group is predicted to cause a bathochromic (red) shift in the absorption spectrum compared to the parent indeno[1,2-c]thiophene.
Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the extent of geometric relaxation in the excited state.[7]
Table 1: Predicted Photophysical Data for this compound in a Nonpolar Solvent (e.g., Cyclohexane)
| Parameter | Predicted Value | Rationale |
| Absorption Maximum (λabs) | 350 - 400 nm | Based on absorption data for thieno[3,2-b]thiophene derivatives and the influence of a carbonyl chromophore.[2] |
| Molar Absorptivity (ε) | 10,000 - 30,000 M-1cm-1 | Typical for π-π* transitions in extended aromatic systems. |
| Emission Maximum (λem) | 420 - 480 nm | Estimated from a typical Stokes shift for similar rigid aromatic molecules. |
| Stokes Shift | 70 - 80 nm | Reflects moderate geometric reorganization upon excitation.[7] |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 | The presence of the carbonyl group may introduce non-radiative decay pathways, leading to a moderate quantum yield. |
Solvatochromism
The photophysical properties of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The carbonyl group can engage in hydrogen bonding with protic solvents, and its dipole moment will interact with polar aprotic solvents.
It is predicted that in more polar solvents, the n-π* transition will exhibit a hypsochromic (blue) shift, while the π-π* transition will show a bathochromic (red) shift.[5] The fluorescence emission is also expected to be red-shifted in polar solvents due to the stabilization of the more polar excited state. A detailed solvatochromic study is essential to fully characterize the nature of the electronic transitions.
Experimental Protocols for Photophysical Characterization
To empirically validate the predicted photophysical properties, the following detailed experimental protocols are recommended.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar absorptivity (ε) of this compound in various solvents.
Materials:
-
This compound (high purity)
-
Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-5 to 1 x 10-6 M.
-
Spectra Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record the baseline spectrum.
-
Record the absorption spectra of each diluted solution from approximately 200 to 800 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the slope of a plot of absorbance versus concentration.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λem), Stokes shift, and relative fluorescence quantum yield (ΦF).
Materials:
-
Solutions of this compound from the UV-Vis experiment
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Emission Spectra Acquisition:
-
Excite the sample solutions at their respective absorption maxima (λabs).
-
Record the fluorescence emission spectra over a wavelength range starting from the excitation wavelength to the near-infrared.
-
Ensure the absorbance of the solutions used for quantum yield determination is below 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Quantum Yield Determination (Relative Method):
-
Record the fluorescence spectrum of the quantum yield standard under the same experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity of the sample and the standard.
-
The fluorescence quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental characterization of the photophysical properties of this compound.
Caption: Experimental workflow for the photophysical characterization of this compound.
Conclusion
This compound represents a promising molecular scaffold with significant potential in materials science and drug discovery. While this guide provides a predictive framework for its photophysical properties based on the behavior of analogous compounds, it underscores the critical need for empirical investigation. The detailed experimental protocols outlined herein offer a clear pathway for researchers to validate and expand upon these predictions. A thorough understanding of the photophysical characteristics of this indenothiophene derivative will be instrumental in unlocking its full potential in various technological and biomedical applications.
References
- 1. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quaterthiophenes with terminal indeno[1,2-b]thiophene units as p-type organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electronic and Optical Properties of Polythiophene Molecules and Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Optical and Photovoltaic Properties of Thieno[3,2-b]thiophene-Based Push–Pull Organic Dyes with Different Anchoring Groups for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 8h-Indeno[1,2-c]thiophen-8-one in organic solvents
An In-Depth Technical Guide to the Solubility of 8H-Indeno[1,2-c]thiophen-8-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic ketone of significant interest in materials science and pharmaceutical research. A foundational overview of solubility principles is presented, followed by a detailed, field-tested experimental protocol for the quantitative determination of its solubility in various organic solvents. This document is intended to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively work with this compound in a laboratory setting. All procedures are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound (CAS No. 23062-43-3) is a polycyclic aromatic compound featuring a fused indene and thiophene ring system with a ketone functional group.[1][2] This unique architecture makes it and its derivatives promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where solubility is a critical parameter for solution-based processing and device fabrication.[3] In medicinal chemistry, the indenothiophene scaffold is explored for its potential biological activities, making solubility a crucial factor for formulation and bioavailability studies.
Understanding and quantifying the solubility of this compound is a prerequisite for nearly all its applications. It dictates the choice of solvents for synthesis, purification (e.g., recrystallization), and the preparation of solutions for analysis or processing. This guide provides the framework for systematically determining this vital physicochemical property.
Theoretical Framework: Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used rule of thumb, "like dissolves like," serves as a useful predictive tool.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another.
-
Polarity: Polarity is a measure of the separation of electric charge within a molecule.[6] Polar solvents (e.g., water, ethanol) have large dipole moments and readily dissolve polar or ionic solutes. Nonpolar solvents (e.g., hexane, toluene) have small dipole moments and are effective at dissolving nonpolar solutes.
-
Molecular Structure of this compound: The molecule consists of a large, rigid, and aromatic carbon framework, which is inherently nonpolar. However, the presence of the ketone (C=O) group and the sulfur atom in the thiophene ring introduces polarity through dipole-dipole interactions.
-
Solubility Prediction: Based on its structure, this compound is predicted to be poorly soluble in highly polar solvents like water and highly nonpolar solvents like hexane. Its optimal solubility is expected in solvents of intermediate polarity that can effectively interact with both its nonpolar aromatic system and its polar functional groups. Solvents such as dichloromethane, chloroform, acetone, and tetrahydrofuran (THF) are therefore logical candidates for investigation.
Other factors, such as temperature and molecular size, also influence solubility. For most solids, solubility increases with temperature as the additional energy helps overcome the solute-solute lattice energy.[4]
Experimental Protocol: Quantitative Solubility Determination
The following protocol details the Isothermal Shake-Flask Method, a reliable and widely used technique for determining the solubility of a compound at a specific temperature.[4] This method ensures that the solution reaches equilibrium, providing a trustworthy and reproducible measurement.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath or incubator (e.g., set to 25 °C)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.[7]
-
Equilibration: Tightly cap the vial and place it in a constant temperature orbital shaker (e.g., 25 °C). Allow the mixture to shake vigorously for at least 24 hours to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, let the vial stand undisturbed in the constant temperature environment for at least 1 hour to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial. This step is critical to remove all undissolved solid particles.
-
Quantification (Gravimetric Method):
-
Weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point.
-
Once the solvent is fully removed, weigh the vial again. The mass of the remaining solid residue corresponds to the amount of dissolved solute.
-
Calculate the solubility in mg/mL by dividing the mass of the residue by the initial volume of solvent used.
-
-
Quantification (Spectroscopic Method - Optional):
-
Prepare a stock solution of the compound in the chosen solvent with a known concentration.
-
Create a series of dilutions and measure their absorbance at a predetermined wavelength (λ_max) to generate a calibration curve.
-
Accurately dilute the filtered saturated solution and measure its absorbance.
-
Use the calibration curve to determine the concentration of the saturated solution.
-
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the isothermal shake-flask method.
Solubility Profile and Data
| Solvent | Relative Polarity[8][9] | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| n-Hexane | 0.009 | Very Low | |
| Toluene | 0.099 | Moderate | |
| Diethyl Ether | 0.117 | Moderate | |
| Tetrahydrofuran (THF) | 0.207 | High | |
| Ethyl Acetate | 0.228 | Moderate to High | |
| Dichloromethane (DCM) | 0.309 | High | |
| Acetone | 0.355 | Moderate to High | |
| Dimethylformamide (DMF) | 0.386 | Moderate | |
| Acetonitrile | 0.460 | Low to Moderate | |
| Ethanol | 0.654 | Low | |
| Methanol | 0.762 | Low | |
| Water | 1.000 | Insoluble |
Safety and Handling Precautions
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with care, assuming it may be hazardous until proven otherwise. The guidance for structurally similar chemicals should be followed.[10]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a laboratory coat.[10]
-
Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust particles. Ensure an eyewash station and safety shower are accessible.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from sources of ignition as organic compounds can be flammable.[11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Disclaimer: This guidance is based on best practices for similar compounds. The official SDS from your chemical supplier is the ultimate authority and must be consulted before use.
Conclusion
This guide has outlined the theoretical and practical considerations for determining the solubility of this compound. By applying the "like dissolves like" principle and understanding the compound's molecular structure, researchers can make informed predictions about its behavior in various organic solvents. The provided isothermal shake-flask protocol offers a robust and self-validating method for obtaining precise, quantitative solubility data. This information is fundamental for advancing research and development efforts that utilize this promising compound, from materials science to drug discovery.
References
- 1. This compound | 23062-43-3 [amp.chemicalbook.com]
- 2. ivychem.com [ivychem.com]
- 3. CAS 5706-08-1: 4H-Indeno[1,2-b]thiophen-4-one | CymitQuimica [cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.ws [chem.ws]
- 6. uhplcs.com [uhplcs.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. carlroth.com [carlroth.com]
Methodological & Application
Application Note: Synthesis of 8H-Indeno[1,2-c]thiophen-8-one Derivatives
Introduction: The Significance of the Indenothiophene Scaffold
The 8H-indeno[1,2-c]thiophen-8-one core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. This scaffold is an isostere of fluorenone, where one of the benzene rings is replaced by a thiophene moiety. Thiophene and its derivatives are known to be present in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The rigid, planar structure of the indenothiophene core makes it an attractive scaffold for developing novel therapeutic agents and organic electronic materials.[1] For instance, derivatives of the isomeric indeno[2,1-b]thiophene have been evaluated for antibacterial and antifungal activities.[4] This application note provides a detailed guide to the primary synthetic strategies for constructing this compound derivatives, focusing on the underlying chemical principles, step-by-step protocols, and comparative analysis of the methodologies.
Overview of Primary Synthetic Strategies
The construction of the this compound skeleton can be primarily achieved through two robust synthetic routes: a classical approach involving Friedel-Crafts acylation followed by intramolecular cyclization, and a more modern approach utilizing palladium-catalyzed cross-coupling and annulation reactions. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Caption: High-level overview of the two primary synthetic pathways.
Strategy 1: Intramolecular Friedel-Crafts Cyclization
This classical and widely used method involves the cyclization of a thiophene derivative bearing a carboxylic acid or acyl chloride group on an adjacent phenyl ring. The key step is an intramolecular electrophilic aromatic substitution, driven by a strong acid or Lewis acid catalyst.
Principle and Rationale
The core of this strategy lies in the Friedel-Crafts acylation reaction. Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution. The acylation typically occurs with high regioselectivity at the 2-position (or 5-position), as the cationic intermediate (sigma complex) formed by attack at this position is more resonance-stabilized than the intermediate from attack at the 3-position.[5][6] The intermediate from C2 attack can be described by three resonance structures, whereas the intermediate from C3 attack has only two, making the former more stable and the reaction pathway more favorable.[5][6]
In the intramolecular context for synthesizing the target molecule, a suitably substituted thiophene precursor, such as 3-(2-carboxyphenyl)thiophene, is required. Upon conversion of the carboxylic acid to a more reactive acyl chloride or by using a strong acid medium like polyphosphoric acid (PPA), the acylium ion electrophile is generated. This electrophile is then attacked by the C2 position of the thiophene ring in an intramolecular fashion to form the fused five-membered ring, yielding the indenothiophenone core.
Detailed Experimental Protocol: Synthesis from 3-Bromothiophene and 2-Formylphenylboronic Acid
This protocol outlines a common route to the necessary precursor, followed by the key cyclization step.
Caption: Experimental workflow for the Friedel-Crafts based synthesis.
Step-by-Step Methodology:
-
Synthesis of 2-(Thiophen-3-yl)benzaldehyde (Suzuki Coupling):
-
To a flask, add 3-bromothiophene (1.0 eq), 2-formylphenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq) dissolved in a 4:1:1 mixture of toluene/ethanol/water.
-
Degas the mixture with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the mixture to reflux for 12 hours under an inert atmosphere.
-
After cooling, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
-
Oxidation to 2-(Thiophen-3-yl)benzoic Acid:
-
Dissolve the aldehyde from the previous step (1.0 eq) in an acetone/water mixture.
-
Add potassium permanganate (KMnO₄) (2.0 eq) portion-wise while stirring vigorously.
-
Stir at room temperature for 4 hours. Monitor the reaction by TLC.
-
Quench the reaction with sodium sulfite solution and acidify with HCl.
-
Extract the product with ethyl acetate, dry, and concentrate to yield the carboxylic acid.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Method A (via Acyl Chloride): Suspend the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add aluminum chloride (AlCl₃) (1.2 eq) at 0°C. Separately, react the carboxylic acid with thionyl chloride (1.5 eq) in refluxing toluene to form the acyl chloride. Add the crude acyl chloride solution dropwise to the AlCl₃ suspension at 0°C. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Method B (Direct with PPA): Add the carboxylic acid (1.0 eq) to polyphosphoric acid (PPA) (10x by weight) at 80-100°C. Stir for 2-4 hours until TLC indicates completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and purify by chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
-
Characterization and Data
Table 1: Expected Analytical Data for this compound
| Analysis | Expected Result |
|---|---|
| Appearance | Yellow to orange solid |
| ¹H NMR (CDCl₃) | δ 7.4-7.8 (m, Ar-H), δ 8.0 (d, Thiophene-H) |
| ¹³C NMR (CDCl₃) | δ 125-145 (Ar-C), δ 190 (C=O) |
| IR (KBr, cm⁻¹) | ~1710 (C=O stretch), ~1600 (C=C stretch) |
| Mass Spec (EI) | m/z = 188 [M]⁺ |
Strategy 2: Palladium-Catalyzed Annulation
Modern synthetic organic chemistry offers powerful tools for constructing complex ring systems in a more convergent and efficient manner. Palladium-catalyzed reactions, in particular, have been developed for the one-pot synthesis of indenone scaffolds.[7][8]
Principle and Rationale
This strategy often employs a palladium-catalyzed acylation followed by an intramolecular aldol condensation in a single pot.[7] For instance, an o-iodoketone can be coupled with an aldehyde under palladium catalysis to form a 1,3-dicarbonyl intermediate, which then undergoes a base-mediated intramolecular aldol condensation to afford the indenone product.[7][8] A related and powerful method is the palladium/norbornene cooperative catalysis, which allows for the direct annulation between simple aryl iodides and unsaturated carboxylic acid anhydrides to form indenones with excellent regioselectivity.[9][10] This avoids the pre-functionalization required in the classical Friedel-Crafts approach.
Caption: Simplified mechanism of the intramolecular Friedel-Crafts cyclization step.
Protocol: Palladium/Norbornene-Catalyzed Indenone Synthesis
This protocol is adapted from modern methods for indenone synthesis and applied to the indenothiophene target.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the aryl iodide (e.g., 2-iodo-3-acetylthiophene) (1.0 eq), maleic anhydride (1.5 eq), palladium acetate (Pd(OAc)₂) (0.1 eq), and a suitable ligand (e.g., SPhos) to an oven-dried vial.
-
Reagent Addition: Add norbornene (2.0 eq) and a silver salt oxidant (e.g., Ag₂CO₃) (2.0 eq).
-
Solvent and Reaction: Add an anhydrous solvent such as toluene and seal the vial. Remove from the glovebox and heat the reaction at 110°C for 24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted this compound derivative.
Comparative Analysis of Synthetic Strategies
Table 2: Comparison of Friedel-Crafts and Palladium-Catalyzed Methods
| Feature | Strategy 1: Friedel-Crafts Cyclization | Strategy 2: Palladium-Catalyzed Annulation |
|---|---|---|
| Generality | Well-established, robust for many substrates. | High functional group tolerance.[9][10] |
| Steps | Multi-step (precursor synthesis required). | Often achievable in one pot from simpler materials.[7] |
| Reagents | Stoichiometric strong acids (PPA) or Lewis acids (AlCl₃), corrosive. | Catalytic amounts of palladium, requires specific ligands and additives. |
| Regioselectivity | Generally high, governed by electronics of the thiophene ring.[5] | Excellent control, directed by the initial halide position.[9] |
| Scalability | Can be challenging due to large amounts of acid/catalyst and exothermic nature. | Potentially more scalable, but catalyst cost can be a factor. |
| Waste | Generates significant acidic waste. | Generates metallic and salt waste. |
Safety and Handling
-
Friedel-Crafts Reagents: Lewis acids like AlCl₃ are highly moisture-sensitive and react violently with water. Polyphosphoric acid (PPA) is corrosive and causes severe burns. Thionyl chloride is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Many phosphine ligands are air-sensitive and potentially toxic.
-
Solvents: Anhydrous solvents like DCM and toluene are flammable and have associated health risks. Ensure proper storage and handling procedures are followed.
Conclusion
The synthesis of this compound derivatives can be successfully accomplished through both classical and modern synthetic methodologies. The traditional Friedel-Crafts acylation route is a reliable and well-understood pathway, though it may require multiple steps and harsh reagents. In contrast, palladium-catalyzed annulation strategies offer a more convergent and elegant approach with high functional group tolerance and regiocontrol, making them highly attractive for library synthesis and complex molecule construction. The choice of method will ultimately be guided by the specific synthetic target, available resources, and desired scale of the reaction.
References
- 1. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Palladium-Catalyzed Acylations: One-Pot Synthesis of Indenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Acylations: One-Pot Synthesis of Indenones [agris.fao.org]
- 9. scispace.com [scispace.com]
- 10. Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gewald Reaction: A Powerful Tool for 2-Aminothiophene Synthesis in Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted 2-aminothiophenes is a cornerstone of modern medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. Among the various synthetic routes, the Gewald reaction stands out as a highly efficient and widely adopted multicomponent reaction.[1][2] This one-pot synthesis, which brings together a carbonyl compound, an active methylene nitrile, and elemental sulfur, offers a straightforward and atom-economical pathway to a diverse range of polysubstituted 2-aminothiophenes.[3] These compounds are not merely synthetic curiosities; they are privileged structures in drug discovery, forming the core of molecules with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5][6]
This guide provides a comprehensive overview of the Gewald reaction, from its mechanistic underpinnings to detailed, field-proven protocols. It is designed to equip researchers and drug development professionals with the knowledge to effectively leverage this powerful reaction in their synthetic endeavors.
The Mechanistic Heart of the Gewald Reaction
Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting synthetic challenges. The Gewald reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[7][8] This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.[9][10]
Recent computational studies have shed more light on the intricate details of the sulfur incorporation and ring-closing steps.[11][12] The process involves the formation of polysulfide intermediates, which can interconvert and decompose through various pathways.[10] Ultimately, the cyclization of a monosulfide intermediate and subsequent aromatization drives the reaction forward, leading to the thermodynamically stable 2-aminothiophene product.[9][12]
Caption: Simplified workflow of the Gewald reaction mechanism.
Experimental Protocols: From Benchtop to High-Throughput
The versatility of the Gewald reaction is reflected in the numerous protocols that have been developed to accommodate a wide range of substrates and to improve reaction efficiency.[13] These include conventional heating methods, as well as more modern techniques such as microwave-assisted synthesis.[14][15]
Protocol 1: Classical Gewald Synthesis (Conventional Heating)
This protocol represents a standard and reliable method for the synthesis of 2-aminothiophenes. The choice of base and solvent is critical and can significantly impact the reaction yield and purity of the product.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur (S₈)
-
Base (e.g., morpholine, piperidine, triethylamine)
-
Solvent (e.g., ethanol, methanol, N,N-dimethylformamide (DMF))
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent.
-
Add the base (typically 0.5-2.0 eq) to the reaction mixture. The catalytic amount of base is often sufficient, but stoichiometric amounts can be used to accelerate the reaction.
-
Heat the mixture with stirring to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the substrates.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol).
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2-aminothiophene.
Protocol 2: Microwave-Assisted Gewald Synthesis
Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner product formation.[14] This method is particularly well-suited for high-throughput synthesis and library generation.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), elemental sulfur (1.1 eq), and the base (0.5-2.0 eq) in a suitable solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 80-120 °C) for a predetermined time (usually 5-30 minutes). The optimal conditions should be determined for each specific reaction.
-
After the irradiation is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Key Reaction Parameters and Optimization Strategies
The success of the Gewald reaction is highly dependent on the careful selection of reaction conditions. The following table summarizes key parameters and provides insights for optimization.
| Parameter | Options | Considerations and Rationale |
| Carbonyl Compound | Aldehydes, Ketones (aliphatic, cyclic, aromatic) | Aldehydes are generally more reactive than ketones. Steric hindrance around the carbonyl group can decrease the reaction rate. |
| Active Methylene Nitrile | Malononitrile, Ethyl cyanoacetate, Cyanoacetamide | The electron-withdrawing group (e.g., -CN, -COOEt) activates the adjacent methylene group, facilitating the initial Knoevenagel condensation. |
| Base | Morpholine, Piperidine, Triethylamine, Diethylamine | The base acts as a catalyst for the Knoevenagel condensation. The choice of base can influence the reaction rate and selectivity. Weaker bases are often preferred to minimize side reactions. |
| Solvent | Ethanol, Methanol, DMF, Dioxane, Water | Polar protic solvents like ethanol and methanol are commonly used. DMF can be advantageous for less reactive substrates. Green chemistry approaches often utilize water as a solvent.[16] |
| Temperature | Room temperature to reflux | The reaction is typically conducted at elevated temperatures (50-80 °C) to ensure a reasonable reaction rate. Microwave heating can further accelerate the process. |
| Catalyst | Piperidinium borate, Ionic liquids | Recent advancements have introduced the use of catalytic systems to promote the reaction under milder and more environmentally friendly conditions.[15][17] |
Applications in Drug Discovery: A Privileged Scaffold
The 2-aminothiophene core is a highly sought-after scaffold in medicinal chemistry due to its ability to serve as a bioisosteric replacement for a phenyl ring and its capacity to engage in a variety of biological interactions.[18] Its incorporation into molecules has led to the discovery of potent agents with diverse pharmacological activities.[5][19]
Caption: Diverse biological activities of 2-aminothiophene derivatives.
Compounds derived from the Gewald reaction have shown promise as selective inhibitors and modulators in various clinical phases.[4] The versatility of the 2-amino and 3-cyano (or 3-carboxy) groups allows for further functionalization, enabling the synthesis of extensive libraries of compounds for structure-activity relationship (SAR) studies. This makes the Gewald reaction an invaluable tool in the hit-to-lead and lead optimization stages of drug discovery.
Conclusion
The Gewald reaction remains a powerful and enduring method for the synthesis of polysubstituted 2-aminothiophenes. Its operational simplicity, tolerance of a wide range of functional groups, and the biological significance of its products solidify its importance in both academic research and industrial drug development. By understanding the underlying mechanism and carefully optimizing reaction conditions, researchers can effectively harness the Gewald reaction to accelerate the discovery of new and innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling Functionalization of Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thiophene Functionalization
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] As a bioisostere of the phenyl ring, its incorporation into molecular architectures can significantly modulate physicochemical properties such as solubility and metabolic stability, leading to enhanced biological activity.[2] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[2][3] Consequently, the development of robust and versatile methods for the functionalization of the thiophene ring is of paramount importance for the synthesis of novel therapeutic agents and advanced materials.[4][5]
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted strategy for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[6][7] This guide provides a detailed exploration of the Suzuki coupling reaction for the functionalization of thiophenes, offering in-depth mechanistic insights, comprehensive experimental protocols, and a practical troubleshooting guide to empower researchers in their synthetic endeavors.
Mechanistic Insights: Understanding the "Why" Behind the Reaction Parameters
A thorough understanding of the catalytic cycle of the Suzuki-Miyaura coupling is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The reaction proceeds through a series of well-defined steps involving a palladium catalyst.[8]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the thiophene halide (typically a bromide or iodide) to a palladium(0) complex. This is often the rate-determining step.[8] The choice of the halide is critical, with reactivity generally following the trend I > Br > Cl.[8] For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands can facilitate this step.[8]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., thiophene boronic acid) is transferred to the palladium(II) complex. The presence of a base is crucial for this step.[9] The base activates the organoboron species, forming a more nucleophilic borate complex, which facilitates the transfer of the organic moiety to the palladium center.[9]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the functionalized thiophene and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]
Key Experimental Parameters and Their Rationale
The success of a Suzuki coupling reaction hinges on the careful selection and optimization of several key parameters.
| Parameter | Common Choices | Rationale and Causality |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | The choice of catalyst and ligand system is critical for reaction efficiency. Pd(PPh₃)₄ is a versatile catalyst, while systems like Pd(dppf)Cl₂ are often more effective for challenging substrates.[6] The ligand's electronic and steric properties influence the rate of oxidative addition and reductive elimination. |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos, XPhos) | Bulky, electron-rich ligands, such as Buchwald's SPhos and XPhos, can accelerate the oxidative addition of less reactive aryl chlorides and improve catalyst stability.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base activates the boronic acid for transmetalation.[9] The strength and solubility of the base can impact reaction kinetics and the stability of functional groups on the substrates.[10] For base-sensitive substrates, milder bases like NaHCO₃ may be preferred. |
| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | The solvent system must solubilize the reactants and the catalyst. Aprotic polar solvents are common. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[6][11] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.[2] However, excessive heat can lead to catalyst decomposition or side reactions.[10] |
| Inert Atmosphere | Nitrogen or Argon | It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) catalyst and phosphine ligands.[2] |
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of thiophene derivatives. Optimization may be required for specific substrates.
Protocol 1: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid
This protocol outlines a general procedure for the synthesis of 2-phenylthiophene.
Materials:
-
2-Bromothiophene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of 2-bromothiophene)
-
Water (1 mL per mmol of 2-bromothiophene)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Ethyl acetate, water, brine, and anhydrous sodium sulfate for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-bromothiophene (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromothiophene) is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenylthiophene.
Protocol 2: Regioselective Suzuki Coupling of 2,5-Dibromothiophene
This protocol describes a method for the regioselective mono-arylation of 2,5-dibromothiophene at the 5-position.[12]
Materials:
-
2,5-Dibromo-3-methylthiophene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Argon gas
Procedure:
-
Catalyst and Substrate Addition: In a reaction vial equipped with a stirring bar, add the catalyst Pd(PPh₃)₄ and 2,5-dibromo-3-methylthiophene (1.0 equiv).
-
Inerting the Vial: Seal the vial with a Teflon septum, evacuate, and then purge with argon three times.
-
Solvent Addition: Add 1,4-dioxane via syringe with stirring under argon. Stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Add the arylboronic acid (1.1 equiv), K₃PO₄, and water.
-
Reaction Conditions: Heat the reaction mixture and monitor its progress. The use of a slight excess of the arylboronic acid favors the mono-substituted product.[12]
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in Protocol 1.
Troubleshooting Guide
Even with optimized protocols, challenges can arise in Suzuki coupling reactions. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Inappropriate base or solvent | - Use a fresh batch of palladium catalyst.- Ensure boronic acid is pure and not degraded.- Thoroughly degas solvents and maintain a positive pressure of inert gas.[10]- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[10] |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom. | - Use a more stable boronic ester (e.g., pinacol ester).- Use milder reaction conditions (lower temperature, weaker base).- Minimize the amount of water in the reaction mixture.[10] |
| Homocoupling of Boronic Acid | Oxygen contamination can lead to the oxidative coupling of two boronic acid molecules. | - Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[10] |
| Dehalogenation of the Thiophene | The halo-thiophene is reduced instead of undergoing coupling. | - This can be promoted by certain catalyst/ligand combinations and bases. Try a different palladium source or ligand. The presence of water can also contribute to this side reaction.[11] |
| Difficulty in Purification | Residual boronic acid or its byproducts co-elute with the product. | - An acidic wash during workup can sometimes help remove boronic acid impurities. Alternatively, a wash with a solution of a diol (e.g., pinacol) can complex with the boronic acid, facilitating its removal. |
Visualization of the Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki coupling experiment.
Applications in Drug Development and Materials Science
The functionalized thiophenes synthesized via Suzuki coupling are valuable intermediates and final products in various fields. In drug discovery, they are integral components of molecules targeting a wide range of diseases.[13] The ability to rapidly generate libraries of substituted thiophenes through this methodology accelerates the structure-activity relationship (SAR) studies crucial for lead optimization.[4] In materials science, thiophene-containing polymers, often synthesized via Suzuki polycondensation, are key components in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of thiophenes, providing a reliable and versatile route to a vast array of valuable compounds. A fundamental understanding of the reaction mechanism, careful consideration of the experimental parameters, and a systematic approach to troubleshooting are essential for achieving successful outcomes. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical guidance necessary to effectively employ this powerful synthetic methodology in their research and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. boa.unimib.it [boa.unimib.it]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
Application Notes and Protocols for the Biological Evaluation of 8h-Indeno[1,2-c]thiophen-8-one Analogs
Introduction: The Therapeutic Promise of the Indeno-Fused Heterocyclic Scaffold
The indeno[1,2-c]thiophene core represents a compelling scaffold in medicinal chemistry, belonging to a broader class of indeno-fused heterocyclic compounds that have demonstrated significant potential as therapeutic agents. Analogs such as indenoisoquinolines and indenoquinoxalines have been identified as potent anticancer agents, often exerting their effects through mechanisms like topoisomerase inhibition and disruption of cell cycle progression.[1][2] The structural rigidity and planar nature of the indeno-fused system allow for effective interaction with biological macromolecules, making it a privileged structure in drug discovery. This guide provides a comprehensive framework for the biological evaluation of novel 8h-Indeno[1,2-c]thiophen-8-one analogs, with a primary focus on elucidating their potential as anticancer agents. The protocols herein are designed to systematically assess cytotoxicity, delineate the mechanism of action, and provide a rationale for further preclinical development.
Tier 1: Initial Cytotoxicity Screening - Identifying Lead Compounds
The foundational step in evaluating any new chemical entity for anticancer potential is to determine its cytotoxic effects against a panel of human cancer cell lines. This initial screening provides crucial information on the potency and selectivity of the analogs.
Rationale for Cell Line Selection
A diverse panel of cancer cell lines should be selected to represent different tumor types and genetic backgrounds. This approach helps to identify compounds with broad-spectrum activity or those with selectivity towards specific cancer subtypes. It is also prudent to include a non-cancerous cell line to assess for general cytotoxicity and to determine a preliminary therapeutic index.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
Materials:
-
This compound analogs dissolved in DMSO
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | MRC-5 IC50 (µM) | Selectivity Index (MRC-5/MCF-7) |
| Analog 1 | 5.2 | 8.1 | 6.5 | >50 | >9.6 |
| Analog 2 | 1.8 | 2.5 | 2.1 | 25.4 | 14.1 |
| Analog 3 | >50 | >50 | >50 | >50 | N/A |
| Doxorubicin | 0.1 | 0.15 | 0.08 | 0.5 | 5.0 |
Tier 2: Mechanistic Elucidation - Unraveling the "How"
Once lead compounds with potent and selective cytotoxicity are identified, the next critical phase is to investigate their mechanism of action. Based on the known activities of structurally similar indeno-fused compounds, key cellular processes to investigate include apoptosis induction and cell cycle perturbation.[1][5]
Workflow for Mechanistic Studies
Caption: Workflow for elucidating the mechanism of action of lead compounds.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Lead this compound analog(s)
-
Cancer cell line of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the lead compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Protocol 3: Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and -7, provides direct evidence of apoptosis induction.[1]
Materials:
-
Lead this compound analog(s)
-
Cancer cell line of interest
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with the lead compound as described in the MTT assay protocol.
-
Assay Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as fold-change relative to the vehicle control.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints.
Materials:
-
Lead this compound analog(s)
-
Cancer cell line of interest
-
Cold 70% ethanol
-
Propidium iodide staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the lead compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Tier 3: Target Identification and Validation
For compounds demonstrating a clear and potent mechanism of action, further investigation into their direct molecular targets is warranted. Based on the literature for related indeno-fused heterocycles, topoisomerases are plausible targets.[2][5]
Potential Target Pathway
Caption: Putative pathway of topoisomerase inhibition by indenothiophene analogs.
Protocol 5: In Vitro Topoisomerase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of topoisomerase I or II.
Materials:
-
Lead this compound analog(s)
-
Recombinant human topoisomerase I or IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer
-
ATP (for topoisomerase II)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add topoisomerase I or IIα to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for the recommended time.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA staining agent and visualize it under UV light.
-
Data Analysis: Assess the degree of inhibition of DNA relaxation (for Topo I) or decatenation (for Topo II) by comparing the band patterns of the compound-treated samples to the enzyme-only control.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the comprehensive biological evaluation of novel this compound analogs. By progressing through the tiers of cytotoxicity screening, mechanistic elucidation, and target validation, researchers can efficiently identify and characterize promising drug candidates. Positive results from these in vitro studies would provide a strong rationale for advancing lead compounds into in vivo animal models to assess their efficacy and safety profiles, a critical step towards potential clinical development.
References
- 1. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new indeno[1,2-c]isoquinolines: cytotoxic non-camptothecin topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
8h-Indeno[1,2-c]thiophen-8-one: A Scaffolding for Innovation in Organic Electronics
Foreword
In the dynamic landscape of organic electronics, the quest for novel molecular architectures that can unlock unprecedented device performance is perpetual. Among the myriad of heterocyclic systems, fused-ring structures based on thiophene have garnered significant attention due to their tunable electronic properties and potential for robust, high-performance organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This document provides a detailed exploration of 8h-Indeno[1,2-c]thiophen-8-one, a unique indenothiophene isomer, and its potential role as a versatile building block in the next generation of organic electronic devices.
While direct experimental literature on the parent this compound is nascent, this guide consolidates knowledge from its isomers and substituted derivatives to provide a comprehensive overview of its synthesis, properties, and, most importantly, detailed application protocols. The methodologies presented herein are based on established practices for analogous indenothiophene-based materials and are intended to serve as a foundational resource for researchers venturing into this promising area. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and insightful research.
The this compound Core: Structure and Electronic Landscape
The this compound molecule features a fused ring system comprising an indanone moiety and a thiophene ring. This specific isomer, with the thiophene fused at the 'c' face of the indene system, presents a distinct electronic and steric profile compared to its more commonly studied isomers like 4H-indeno[1,2-b]thiophene and 8H-indeno[2,1-b]thiophene. The presence of the electron-withdrawing ketone group is anticipated to significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing materials for organic electronics.[1]
Computational studies on related thiophene-based structures suggest that the fusion of aromatic rings leads to enhanced π-conjugation and planarity, which are conducive to efficient charge transport.[2] The indenothiophene core, being an asymmetric unit, can be strategically functionalized to create donor-acceptor molecules with tailored optoelectronic properties for specific applications.[3][4]
Figure 1: Molecular structure of this compound.
Synthesis and Characterization
While a definitive, high-yield synthesis for the parent this compound is not extensively documented in peer-reviewed literature, synthetic routes towards its isomers and derivatives provide a strong foundation for its preparation.[5][6] A plausible retro-synthetic approach would involve the cyclization of a suitably functionalized thiophene precursor onto an indane framework.
Proposed Synthetic Protocol
This protocol is a hypothetical pathway based on established methodologies for related indenothiophene systems.
Reaction Scheme:
Figure 2: A generalized workflow for the proposed synthesis.
Step-by-Step Protocol:
-
Preparation of a 2-functionalized Indan-1-one derivative: Starting from commercially available Indan-1-one, introduce a reactive group at the 2-position. This could be achieved through an Aldol condensation with an appropriate aldehyde, followed by further transformations.
-
Introduction of the Thiophene Precursor: The functionalized indanone can then be reacted with a sulfur source and an active methylene nitrile (e.g., malononitrile) in a Gewald reaction to construct the thiophene ring. This would lead to a 2-amino-3-cyanothiophene derivative attached to the indane core.
-
Intramolecular Cyclization and Ketone Formation: The final step would involve an intramolecular cyclization to form the fused ring system. This could potentially be achieved through a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction, followed by hydrolysis of the nitrile and decarboxylation to yield the target ketone.
-
Purification: The crude product should be purified using column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the pure this compound.
Characterization
A full characterization of the synthesized compound is crucial to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H and ¹³C NMR | The spectra should show the characteristic peaks for the aromatic protons and carbons of the indenothiophene core. The chemical shifts will be influenced by the electron-withdrawing ketone group. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of this compound (C₁₁H₆OS, MW: 186.23 g/mol ). |
| FT-IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected around 1700-1720 cm⁻¹. |
| UV-Vis Spectroscopy | The UV-Vis spectrum, likely recorded in a solvent like dichloromethane, will reveal the electronic absorption properties and can be used to estimate the optical bandgap. |
| Cyclic Voltammetry | This electrochemical technique is essential to determine the HOMO and LUMO energy levels of the molecule, which are critical for predicting its performance in electronic devices. |
Application in Organic Field-Effect Transistors (OFETs)
The indenothiophene scaffold has been successfully employed in the design of high-performance p-type organic semiconductors for OFETs. The planar structure and potential for strong π-π stacking make this compound and its derivatives promising candidates for the active layer in OFETs.
Rationale for Application
The charge carrier mobility in an OFET is highly dependent on the molecular packing and electronic coupling between adjacent molecules in the solid state. The rigid and planar nature of the indenothiophene core is expected to facilitate ordered packing, which is essential for efficient charge transport.[7] By functionalizing the core with solubilizing alkyl chains, solution-processable materials can be developed for low-cost, large-area device fabrication.[8]
Protocol for Bottom-Gate, Top-Contact OFET Fabrication
Figure 3: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Materials and Reagents:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
This compound or its soluble derivative
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
Protocol:
-
Substrate Cleaning: The Si/SiO₂ substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried under a stream of nitrogen and treated with UV-ozone for 10 minutes to remove any organic residues.
-
Dielectric Surface Modification: The cleaned substrates are treated with HMDS vapor in a vacuum oven at 120 °C for 2 hours or immersed in a 10 mM solution of OTS in toluene for 12 hours to create a hydrophobic surface, which promotes better film formation of the organic semiconductor.
-
Active Layer Deposition:
-
Solution-Processing: A solution of the this compound derivative (e.g., 5-10 mg/mL in chloroform) is spin-coated onto the treated substrate. The spin speed and time should be optimized to achieve a uniform film of desired thickness (typically 30-50 nm).
-
Vacuum Deposition: For the parent compound, thermal evaporation under high vacuum (< 10⁻⁶ Torr) can be used to deposit a thin film onto the substrate.
-
-
Thermal Annealing: The substrates with the active layer are annealed on a hotplate in a nitrogen-filled glovebox at a temperature just below the material's melting point (e.g., 80-150 °C) for 30-60 minutes to improve the film crystallinity and morphology.
-
Electrode Deposition: Source and drain electrodes (typically 50 nm of Au) are thermally evaporated through a shadow mask onto the organic semiconductor layer. The channel length (L) and width (W) are defined by the shadow mask.
-
Device Characterization: The electrical characteristics of the OFETs are measured in a probe station under ambient or inert conditions using a semiconductor parameter analyzer. The key parameters to be extracted are the field-effect mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).
Expected Performance of Indenothiophene-based OFETs:
| Parameter | Typical Range for Indenothiophene Derivatives |
| Hole Mobility (µ) | 10⁻³ to > 1 cm²/Vs[9][10] |
| On/Off Ratio | 10⁵ to 10⁸ |
| Threshold Voltage (V_th) | 0 to -20 V |
Application in Organic Solar Cells (OSCs)
The development of novel donor and acceptor materials is crucial for improving the power conversion efficiency (PCE) of organic solar cells. Asymmetric indenothiophene-based small molecules have shown promise as donor materials in OSCs, achieving respectable efficiencies.[3][4] The tunable electronic properties of the this compound core make it an attractive building block for designing new materials for OSC applications.
Rationale for Application
For use as a donor material in a bulk heterojunction (BHJ) solar cell, a material should have a suitable HOMO level for efficient hole extraction and a wide absorption spectrum to maximize light harvesting. The HOMO level of this compound can be tuned by chemical modification to align with the LUMO of a suitable fullerene or non-fullerene acceptor (e.g., PC₇₁BM). The extended π-conjugation of the indenothiophene core is expected to lead to strong absorption in the visible region of the solar spectrum.
Protocol for Bulk Heterojunction (BHJ) OSC Fabrication
Figure 4: Workflow for the fabrication of a bulk heterojunction organic solar cell.
Materials and Reagents:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
This compound derivative (donor)
-
[11][11]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) (acceptor)
-
High-purity organic solvent (e.g., chlorobenzene, o-dichlorobenzene)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Protocol:
-
Substrate Cleaning: The ITO substrates are cleaned following the same procedure as for OFETs.
-
Hole Transport Layer (HTL) Deposition: A filtered aqueous dispersion of PEDOT:PSS is spin-coated onto the cleaned ITO substrates and then annealed at 140 °C for 15 minutes in air.
-
Active Layer Preparation and Deposition: The donor (this compound derivative) and acceptor (PC₇₁BM) are dissolved in a common solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1, 1:1.5). The solution is then spin-coated onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film thickness is typically controlled to be around 80-100 nm.
-
Solvent Annealing (Optional): The active layer may be exposed to a solvent vapor atmosphere for a controlled period to improve the morphology and phase separation of the donor and acceptor domains.
-
Electron Transport Layer (ETL) and Cathode Deposition: A thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100 nm) are thermally evaporated onto the active layer through a shadow mask to define the device area.
-
Device Characterization: The current density-voltage (J-V) characteristics of the solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The key performance parameters to be determined are the open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).
Expected Performance of Indenothiophene-based OSCs:
| Parameter | Typical Range for Indenothiophene-based Donors |
| Open-circuit Voltage (V_oc) | 0.8 - 1.0 V[3] |
| Short-circuit Current (J_sc) | 8 - 12 mA/cm²[3] |
| Fill Factor (FF) | 0.4 - 0.6[3] |
| Power Conversion Efficiency (PCE) | 4 - 7% (and potentially higher with further optimization)[3][4] |
Concluding Remarks and Future Outlook
This compound represents a compelling, yet underexplored, molecular scaffold for the development of novel organic semiconductors. While the protocols and performance metrics presented in this guide are largely based on its better-understood isomers and derivatives, they provide a robust starting point for researchers to unlock the full potential of this unique molecule. The strategic functionalization of the this compound core holds the key to fine-tuning its electronic and physical properties for targeted applications in high-performance OFETs and OSCs. As synthetic methodologies for this specific isomer become more established, we anticipate a surge of interest in its application, paving the way for the next generation of flexible and efficient organic electronic devices.
References
- 1. A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indenothiophene-based asymmetric small molecules for organic solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01902E [pubs.rsc.org]
- 4. Indenothiophene-based asymmetric small molecules for organic solar cells [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. openaccess.city.ac.uk [openaccess.city.ac.uk]
- 9. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Indenothiophenes
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted indenothiophenes. Indenothiophenes, a class of fused heterocyclic compounds, are of significant interest due to their broad applications in materials science as organic semiconductors and in medicinal chemistry as scaffolds for potent therapeutic agents.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles and strategic considerations for key synthetic transformations. We will explore robust protocols for constructing the core indenothiophene scaffold through annulation and cyclization reactions, as well as advanced cross-coupling strategies for precursor assembly and late-stage functionalization.
Introduction: The Versatile Indenothiophene Scaffold
Indenothiophenes are polycyclic aromatic hydrocarbons where an indene or indane ring system is fused to a thiophene ring. The specific mode of fusion gives rise to several constitutional isomers, each with distinct electronic and steric properties. Among the most studied are indeno[1,2-b]thiophenes , thieno[3,2-b]indoles , and thieno[2,3-b]indoles .
These scaffolds are prized for their rigid, planar structures and electron-rich nature, making them excellent candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] In the pharmaceutical realm, they serve as privileged structures, with derivatives exhibiting anticancer, antimicrobial, and antituberculosis activities.[1][3][4][5] The primary challenge in their synthesis lies in the controlled and efficient construction of the fused polycyclic system, often requiring regioselective bond formations.
This guide details several field-proven strategies to address this challenge, providing both the mechanistic rationale and detailed, actionable protocols.
Part 1: Annulation and Cyclization Strategies for Core Scaffold Construction
The most direct methods for building the indenothiophene core involve the formation of the thiophene or indole ring onto a pre-existing carbocyclic or heterocyclic precursor in a single, often domino or cascade, reaction sequence.
Strategy 1: FeCl₃-Catalyzed Domino Annulation for Indeno[1,2-b]thiophenes
This strategy offers a highly efficient and straightforward route to the indeno[1,2-b]thiophene core through a domino reaction. The key is the concomitant formation of both a C-C and a C-S bond in a single operation, starting from readily available materials.[6]
Mechanistic Rationale: The reaction proceeds via a nucleophilic domino substitution/cyclization sequence. It is initiated by the reaction of an α-enolic dithioester with ninhydrin. The use of an inexpensive and robust Lewis acid catalyst, iron(III) chloride (FeCl₃·6H₂O), facilitates the cyclization under solvent-free conditions, which aligns with green chemistry principles. This method is noted for its operational simplicity and tolerance of various functional groups.[6]
Workflow: Domino Annulation Synthesis
Caption: Workflow for FeCl₃-catalyzed domino annulation.
Protocol 1: Synthesis of 2-Phenyl-4H-indeno[1,2-b]thiophen-4-one
This protocol is adapted from a similar transformation involving Lawesson's reagent, which first forms the thiophene ring before cyclization.[6] A related, more direct domino approach uses FeCl₃.[6]
-
Reagent Preparation: In a round-bottom flask, add 2-phenacylindan-1,3-dione (1.0 mmol) and Lawesson's reagent (0.5 mmol).
-
Reaction Setup: Suspend the reagents in anhydrous toluene (20 mL).
-
Reaction Condition: Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2-phenyl-4H-indeno[1,2-b]thiophen-4-one.
Strategy 2: The Fischer Indolization for Thieno[3,2-b]indoles
The Fischer indole synthesis is a classic, powerful, and widely used method for constructing an indole ring. This strategy is highly effective for synthesizing thieno[3,2-b]indoles by reacting a thiophen-3(2H)-one precursor with a substituted arylhydrazine in an acidic medium.[7][8]
Mechanistic Rationale: The reaction begins with the acid-catalyzed condensation of the thiophenone (ketone) and the arylhydrazine to form a hydrazone. This intermediate then tautomerizes and undergoes a[6][6]-sigmatropic rearrangement (the key step), followed by the elimination of ammonia and subsequent aromatization to furnish the final thieno[3,2-b]indole core. The choice of acid catalyst (e.g., polyphosphoric acid, acetic acid, or HCl) is critical and often substrate-dependent.[8][9]
Mechanism: Fischer Indolization
Caption: Key stages of the Fischer Indolization reaction.
Protocol 2: One-Pot Synthesis of 2-Substituted Thieno[3,2-b]indoles
This protocol describes a one-pot procedure starting from 3-aminothiophene-2-carboxylates, which generate the required 3-aminothiophene in situ.[8]
-
In Situ Amine Generation: In a sealed tube, dissolve methyl 3-aminothiophene-2-carboxylate (1.0 mmol) in ethanol (5 mL). Add an aqueous solution of NaOH (2.0 M, 2.0 mmol) and heat the mixture at 80 °C for 1-2 hours to achieve saponification and subsequent decarboxylation, forming the 3-aminothiophene intermediate.
-
Hydrazone Formation: Cool the mixture and acidify with concentrated HCl until pH 1-2. Add the desired arylhydrazine hydrochloride (1.1 mmol).
-
Cyclization: Heat the reaction mixture at 80 °C for 3-5 hours. The solution will typically change color as the product forms.
-
Workup: After cooling, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and a cold non-polar solvent (e.g., hexane). Recrystallize from ethanol or purify by column chromatography to obtain the pure thieno[3,2-b]indole product.
Part 2: Cross-Coupling Strategies for Advanced Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For indenothiophenes, they are primarily used in two ways: (1) to assemble complex precursors that are then cyclized, or (2) to perform late-stage functionalization on the pre-formed heterocyclic core.
Strategy 3: Sequential Suzuki and Buchwald-Hartwig Couplings
This elegant two-step strategy builds the thieno[3,2-b]indole skeleton through sequential C-C and C-N bond formations, offering excellent control over substitution patterns.[10]
Mechanistic Rationale:
-
Suzuki-Miyaura Coupling: The first step involves a site-selective Suzuki coupling between a dihalogenated thiophene (e.g., 2,3-dibromothiophene) and an ortho-halophenylboronic acid. The palladium catalyst selectively activates one C-Br bond, allowing for the formation of a key C-C bond.[10]
-
Buchwald-Hartwig Amination: The product from the first step, a 3-bromo-2-(2-bromophenyl)thiophene, undergoes a subsequent intramolecular palladium-catalyzed C-N coupling (Buchwald-Hartwig reaction) with an amine to form the fused indole ring. This step is highly efficient for forming the crucial N-heterocycle.[10]
Workflow: Sequential Cross-Coupling
Caption: Sequential Suzuki and Buchwald-Hartwig reactions.
Part 3: Data Summary and Protocols
The choice of synthetic strategy depends heavily on the desired isomer and available starting materials. The following table summarizes the key features of the discussed protocols.
| Strategy | Target Isomer | Key Reagents | Catalyst/Conditions | Typical Yields | Key Advantages |
| Domino Annulation | Indeno[1,2-b]thiophene | Ninhydrin, α-enolic dithioester | FeCl₃·6H₂O, Solvent-free | Good to Excellent[6] | High atom economy, operational simplicity, green conditions.[6] |
| Fischer Indolization | Thieno[3,2-b]indole | Thiophen-3(2H)-one, Arylhydrazine | Acid (PPA, HCl, AcOH) | Moderate to High[8] | Widely applicable, tolerates diverse substituents on hydrazine.[7][8] |
| Sequential Coupling | Thieno[3,2-b]indole | Dibromothiophene, Phenylboronic acid | Pd Catalysts | Good overall yield[10] | High control of substitution, modular approach.[10] |
| Multi-Component | Thieno[2,3-b]indole | Indole, Ketone/Alkyne, Sulfur | Acid-promoted, Metal-free | Good[10] | Convergent synthesis, builds complexity quickly.[10] |
Conclusion and Future Outlook
The synthesis of substituted indenothiophenes has matured significantly, with a range of reliable and versatile methods now available to researchers. Annulation and cyclization reactions like the Fischer indolization and domino sequences provide rapid access to the core scaffolds. Concurrently, powerful cross-coupling methodologies enable a more modular and controlled construction, as well as opportunities for late-stage functionalization.
Future research will likely focus on developing even more efficient and sustainable protocols. The continued exploration of C-H activation and functionalization, as demonstrated by palladium-catalyzed 1,4-migration techniques, promises to reduce the reliance on pre-functionalized starting materials, shortening synthetic sequences and minimizing waste.[11] As the demand for novel organic materials and complex drug candidates grows, the development of innovative strategies for indenothiophene synthesis will remain a vital area of chemical research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Indenofluorenes and derivatives: syntheses and emerging materials applications [pubmed.ncbi.nlm.nih.gov]
- 3. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09233B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Computational Modeling of 8h-Indeno[1,2-c]thiophen-8-one Interactions
Introduction: The Therapeutic Potential of the Indeno[1,2-c]thiophene Scaffold
The 8h-Indeno[1,2-c]thiophen-8-one core structure represents a compelling scaffold in medicinal chemistry. Its rigid, planar framework, combined with the electronic properties of the thiophene ring, makes it an attractive starting point for the design of small molecule inhibitors targeting a range of protein families. Thiophene-containing compounds are prevalent in FDA-approved drugs, highlighting their potential for favorable pharmacokinetic and pharmacodynamic properties.[1] Derivatives of the broader indeno-scaffold have shown promise as inhibitors of critical cancer-related targets, including topoisomerases and protein kinases.[2][3]
Notably, structurally related compounds, such as spiro-indeno[1,2-b]quinoxalines, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is a hallmark of many cancers.[4][5] This guide will therefore use the interaction of an this compound derivative with CDK2 as a central case study to provide a detailed, practical framework for the computational modeling of this promising class of compounds.
This document is intended for researchers, scientists, and drug development professionals. It will provide not just a series of steps, but a cohesive narrative that explains the rationale behind each methodological choice, ensuring a deep understanding of the "why" alongside the "how."
The Computational Drug Discovery Workflow: A Strategic Overview
The journey from a promising chemical scaffold to a viable drug candidate is arduous and expensive. Computational modeling serves as a powerful tool to rationalize and expedite this process.[6] Our workflow for investigating the interactions of this compound derivatives will be multi-faceted, integrating several powerful in silico techniques to build a comprehensive understanding of the molecule's potential as a protein inhibitor.
Caption: A generalized workflow for the computational investigation of small molecule-protein interactions.
Part 1: Ligand and Target Preparation - The Foundation of a Reliable Model
The adage "garbage in, garbage out" is particularly pertinent in computational modeling. The accuracy of our predictions is fundamentally dependent on the quality of our starting structures.
Ligand Preparation Protocol: From 2D Structure to 3D Model
For this case study, we will use a representative derivative, 1-amino-8h-Indeno[1,2-c]thiophen-8-one.
Objective: To generate a low-energy, three-dimensional conformation of the ligand with correct protonation states and partial charges.
Methodology:
-
2D Structure Generation: Draw the 1-amino-8h-Indeno[1,2-c]thiophen-8-one structure in a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Use a computational chemistry tool (e.g., the RDKit toolkit in Python, Avogadro) to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method to obtain a low-energy conformation.
-
Protonation State Assignment: At physiological pH (typically ~7.4), the primary amine group on our ligand will likely be protonated. Tools like Open Babel or Schrödinger's LigPrep can be used to predict pKa values and assign the correct protonation states.
-
Partial Charge Calculation: The distribution of electron density within the molecule is critical for accurately modeling electrostatic interactions. For molecular docking and MD simulations, atom-centered partial charges are required. These can be calculated using various methods, from rapid empirical approaches to more accurate but computationally intensive quantum mechanical calculations (e.g., RESP charges calculated from an electrostatic potential derived from a QM calculation).
Target Identification and Preparation: Selecting and Refining the Biological Partner
Objective: To identify a relevant protein target and prepare the structure for docking and simulation by removing extraneous molecules and ensuring a chemically correct representation.
Rationale: Based on the activity of structurally similar compounds, we have selected Cyclin-Dependent Kinase 2 (CDK2) as our target.[4][5] We will use a high-resolution crystal structure from the Protein Data Bank (PDB) as our starting point. For this guide, we will use PDB ID: 1AQ1, which is a structure of human CDK2 in complex with the inhibitor staurosporine.
Methodology:
-
PDB Structure Acquisition: Download the PDB file for 1AQ1 from the RCSB PDB database.
-
Initial Inspection and Cleaning: Visualize the protein structure. Remove the co-crystallized ligand (staurosporine), water molecules, and any other non-protein atoms that are not essential for the binding interaction. Some water molecules in the active site may be critical for binding and should be evaluated on a case-by-case basis.
-
Handling Missing Residues and Loops: Crystal structures often have missing residues or loops due to conformational flexibility. If these are far from the active site, they can often be ignored. If they are near the binding site, they may need to be modeled using tools like MODELLER or the loop modeling tools within Schrödinger or Discovery Studio.
-
Protonation and Tautomeric State Assignment: The protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) are crucial for electrostatic interactions. Use software like H++ or PROPKA to predict the protonation states of residues at a given pH. Pay special attention to the tautomeric state of histidine residues.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be constrained to maintain the overall fold, while the side chains are allowed to relax.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a powerful tool for virtual screening and for generating plausible binding hypotheses.[8]
Objective: To predict the binding mode of 1-amino-8h-Indeno[1,2-c]thiophen-8-one in the ATP-binding site of CDK2.
Key Concepts:
-
Sampling Algorithms: These algorithms explore the conformational space of the ligand within the binding site to generate a wide range of possible binding poses.
-
Scoring Functions: These are mathematical functions used to estimate the binding affinity for each generated pose, allowing them to be ranked.[9]
Protocol using AutoDock Vina:
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format using AutoDock Tools. This format includes partial charges and atom types.
-
Define the Search Space: Define a "grid box" that encompasses the ATP-binding site of CDK2. The dimensions of this box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search on the relevant area.
-
Run the Docking Simulation: Execute AutoDock Vina, providing the prepared receptor and ligand files and the search space configuration. Vina will perform the docking and output a set of predicted binding poses ranked by their scores.
-
Analysis of Results:
-
Binding Affinity: The docking score provides an estimate of the binding free energy (in kcal/mol). More negative values indicate stronger predicted binding.
-
Pose Visualization: Visualize the top-ranked poses in the context of the CDK2 binding site. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein residues.
-
Comparison with Known Inhibitors: Compare the predicted interactions with those of known CDK2 inhibitors (like staurosporine from the original crystal structure) to assess the plausibility of the predicted binding mode.
-
| Interaction Type | Potential CDK2 Residues | Rationale |
| Hydrogen Bonding | Leu83, Glu81, Asp86 | The amine and carbonyl groups of the ligand can act as hydrogen bond donors and acceptors, respectively. |
| Hydrophobic Contacts | Ile10, Val18, Ala31, Val64, Phe80, Leu134 | The fused ring system of the ligand is largely hydrophobic and can interact with nonpolar residues. |
| Pi-Stacking | Phe80 | The aromatic rings of the ligand can engage in pi-stacking interactions with the phenyl ring of Phe80. |
Part 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamics of Interaction
While docking provides a static snapshot of the binding pose, MD simulations allow us to study the time-evolution of the protein-ligand complex, providing insights into its stability and dynamic behavior.[10][11]
Objective: To assess the stability of the predicted binding pose of 1-amino-8h-Indeno[1,2-c]thiophen-8-one in the CDK2 active site and to refine the binding interactions.
Ligand Parameterization Protocol
Standard force fields like AMBER or CHARMM may not contain accurate parameters for the novel this compound scaffold. Therefore, we must generate them.
Methodology using the Force Field Toolkit (ffTK):
-
Initial Topology Generation: Generate an initial topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server or the antechamber module of AMBER. These tools will provide parameters for atom types that are present in their databases and identify missing parameters.
-
Quantum Mechanical (QM) Calculations: For the missing parameters (typically dihedral angles involving the fused ring system), perform QM calculations to determine the energy profile of bond rotations. This is often done by scanning the dihedral angle of interest and calculating the energy at each step.
-
Parameter Fitting: Use a tool like ffTK to fit the force field parameters (e.g., dihedral force constants and periodicities) to the QM-calculated energy profiles.[4][12] This ensures that the molecular mechanics force field can accurately reproduce the quantum mechanical potential energy surface for the critical degrees of freedom.
MD Simulation Protocol (using GROMACS):
Caption: A typical workflow for setting up and running a molecular dynamics simulation.
-
System Setup:
-
Place the docked protein-ligand complex in a simulation box of appropriate dimensions.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the protein, ligand, and solvent molecules.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Switch to a constant pressure ensemble to allow the density of the system to relax to the correct value. The position restraints on the protein and ligand are gradually released.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns or more) without any restraints. Save the coordinates of the system at regular intervals to generate a trajectory.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions between the ligand and the protein over time.
-
Part 4: QM/MM - For High-Accuracy Mechanistic Insights
For certain research questions, such as elucidating reaction mechanisms or obtaining highly accurate binding energies, a higher level of theory is required. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that treats a small, chemically important region of the system (e.g., the ligand and the active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with the more computationally efficient molecular mechanics.[2][13]
Objective: To obtain a highly accurate estimate of the interaction energy between 1-amino-8h-Indeno[1,2-c]thiophen-8-one and CDK2, and to analyze the electronic effects of the binding.
Protocol:
-
System Partitioning: Define the QM region and the MM region. The QM region would typically include the ligand and the side chains of key interacting residues in the CDK2 active site. The rest of the protein and the solvent would constitute the MM region.
-
Selection of QM Method: Choose a QM level of theory that offers a good balance between accuracy and computational cost. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) is a common choice.
-
QM/MM Calculation: Perform a single-point QM/MM energy calculation on representative snapshots extracted from the MD simulation. This will provide a more accurate measure of the interaction energy than the MM force field alone.
-
Analysis: Analyze the electron density and electrostatic potential in the QM region to understand charge transfer and polarization effects upon binding. This can provide deep insights into the nature of the chemical interactions that stabilize the complex.[14]
| Method | Strengths | Limitations |
| Molecular Docking | Fast, suitable for high-throughput screening. Good for generating binding hypotheses. | Treats the protein as rigid (mostly), scoring functions are approximate. |
| MD Simulation | Includes protein flexibility and solvent effects. Good for assessing stability. | Computationally expensive, accuracy is dependent on the force field. |
| QM/MM | High accuracy for the chemically active region. Can model electronic effects. | Very computationally demanding, limited to small QM regions and short timescales. |
Conclusion and Future Directions
This guide has outlined a comprehensive computational workflow for investigating the interactions of this compound derivatives with a biologically relevant target, CDK2. By integrating molecular docking, molecular dynamics simulations, and QM/MM calculations, researchers can build a detailed, multi-scale model of these interactions. This in silico approach can rationalize structure-activity relationships, guide the design of more potent and selective inhibitors, and ultimately accelerate the drug discovery process. The protocols provided herein are designed to be a robust starting point, and should be adapted and refined based on the specific research question and available computational resources.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. Discovery of indeno[1, 2 - c] quinoline derivatives as dual topoisomerases I/II inhibitors: part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new indeno[1,2-c]isoquinolines: cytotoxic non-camptothecin topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New spiro-indeno[1,2- b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, reactions and biological activity of some new bis-heterocyclic ring compounds containing sulphur atom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. ivychem.com [ivychem.com]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
The Versatile Scaffold: Harnessing 8H-Indeno[1,2-c]thiophen-8-one as a Research Intermediate in Drug Discovery and Materials Science
The quest for novel therapeutic agents and advanced functional materials is intrinsically linked to the exploration of new chemical entities. In this landscape, heterocyclic compounds play a pivotal role, offering a rich tapestry of three-dimensional structures and electronic properties. Among these, the indenothiophene framework, a fused system of indene and thiophene rings, has emerged as a privileged scaffold. This guide provides an in-depth exploration of a specific isomer, 8H-Indeno[1,2-c]thiophen-8-one , a versatile research intermediate with significant potential in medicinal chemistry and organic electronics.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the synthetic strategies. We will delve into the reactivity of this molecule, providing detailed application notes and step-by-step protocols for its derivatization into novel compounds with potential biological activity or material applications.
Core Concepts: The Chemical Personality of this compound
This compound is a tricyclic aromatic ketone with a unique electronic architecture. The fusion of the electron-rich thiophene ring with the indanone system creates a molecule with distinct reactive sites, making it a valuable building block for a diverse range of chemical transformations.
Key Structural Features and Reactivity:
-
The Ketone Carbonyl Group: The C8-carbonyl group is a primary site for nucleophilic addition and condensation reactions. This allows for the introduction of a wide variety of functional groups and the construction of new heterocyclic rings.
-
The Thiophene Ring: The thiophene moiety is susceptible to electrophilic substitution, although its reactivity is influenced by the electron-withdrawing effect of the fused indanone system. This allows for the introduction of substituents at specific positions on the thiophene ring.
-
The Methylene Bridge: The C8-methylene group in the reduced form of the molecule can be a site for functionalization.
The strategic manipulation of these reactive sites allows for the synthesis of a vast library of derivatives with tailored properties.
Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The indenothiophene core is present in a number of compounds with interesting biological activities. While direct applications of this compound are still an emerging area of research, the known bioactivities of its isomers and related structures provide a strong rationale for its use in drug discovery programs. For instance, derivatives of the isomeric 8H-indeno[2,1-b]thiophene have been explored for their antimicrobial properties.
The following protocols outline the synthesis of key derivatives from this compound, which can serve as starting points for the development of new therapeutic agents.
Protocol 1: Synthesis of 1-Amino-8H-indeno[1,2-c]thiophen-8-one Derivatives
The introduction of an amino group can significantly impact the biological activity of a molecule, often enhancing its interaction with biological targets. This protocol describes a plausible pathway for the synthesis of amino-substituted derivatives, a common strategy in medicinal chemistry.
Workflow for the Synthesis of Amino-Substituted Derivatives
Figure 1: General workflow for the synthesis of amino-indeno[1,2-c]thiophen-8-one.
Step-by-Step Protocol:
-
Nitration of the Thiophene Ring:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-derivative.
-
-
Reduction of the Nitro Group:
-
Dissolve the crude nitro-derivative in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture if necessary and monitor the reaction by TLC until the starting material is consumed.
-
After completion, neutralize the reaction mixture and extract the amino-derivative with an organic solvent.
-
Purify the product by column chromatography to yield the desired amino-8H-indeno[1,2-c]thiophen-8-one derivative.
-
Causality and Self-Validation: The success of the nitration step is confirmed by the change in polarity observed on TLC and spectroscopic analysis (e.g., appearance of nitro group signals in IR and a shift in aromatic proton signals in ¹H NMR). The subsequent reduction is validated by the disappearance of the nitro group signals and the appearance of amine-related signals in the spectra, along with a significant change in the compound's polarity.
Protocol 2: Knoevenagel Condensation for the Synthesis of Biologically Active Alkenes
The ketone functionality of this compound is a prime target for condensation reactions, such as the Knoevenagel condensation. This reaction allows for the introduction of a carbon-carbon double bond with various electron-withdrawing groups, a common motif in many bioactive compounds.
Experimental Workflow for Knoevenagel Condensation
Troubleshooting & Optimization
Technical Support Center: 8h-Indeno[1,2-c]thiophen-8-one Synthesis
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 8h-Indeno[1,2-c]thiophen-8-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. We understand that synthesizing fused-ring systems can present unique challenges. This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.
Synthetic Overview: A Two-Step Approach
The most common and accessible route to this compound involves a two-step sequence:
-
Friedel-Crafts Acylation: A substituted thiophene is acylated with phthalic anhydride (or a related derivative) to form an intermediate 2-(thiophen-2-ylcarbonyl)benzoic acid.
-
Intramolecular Cyclization: The keto-acid intermediate is then cyclized, typically under strong acid catalysis, to form the fused tricyclic indenothiophenone system.
While seemingly straightforward, each step has critical parameters that can significantly impact the outcome. The following workflow diagram illustrates this process and highlights key areas for optimization.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for remediation.
Part 1: The Friedel-Crafts Acylation Step
Question 1: My Friedel-Crafts acylation yield is extremely low or the reaction fails to proceed. What is the most likely cause?
Answer: The most common culprit for a failed Friedel-Crafts acylation is the inactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
Causality: Lewis acids like AlCl₃ are extremely hygroscopic and react exothermically with even trace amounts of water. This reaction deactivates the catalyst, preventing the formation of the critical acylium ion electrophile.[1] Furthermore, the ketone product itself can form a stable complex with the catalyst. This complexation effectively removes the catalyst from the reaction, meaning that stoichiometric amounts (or even a slight excess) of the Lewis acid are often required, rather than catalytic quantities.[2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Use a sealed reaction vessel under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: Use a freshly opened bottle of anhydrous AlCl₃. If the bottle is old, the catalyst may already be partially hydrolyzed. Solvents (e.g., Dichloromethane, 1,2-Dichloroethane) must be anhydrous grade and preferably distilled from a suitable drying agent.
-
Check Stoichiometry: For acylation with an acid anhydride like phthalic anhydride, at least two equivalents of AlCl₃ are required: one to react with the anhydride to form the acylium ion, and another to coordinate with the resulting carbonyl groups.[2]
-
Order of Addition: The standard procedure involves adding the AlCl₃ to the solvent, followed by the slow addition of the phthalic anhydride, and finally the dropwise addition of the thiophene substrate at a controlled temperature (often 0 °C to start). This helps manage the exotherm and prevents side reactions.
-
Question 2: I'm observing multiple products by TLC/LCMS. How can I improve the regioselectivity of the acylation?
Answer: While Friedel-Crafts acylation of unsubstituted thiophene is highly regioselective for the 2-position, issues can arise with substituted thiophenes or under suboptimal conditions.
-
Causality: Electrophilic aromatic substitution on the thiophene ring is directed by the stability of the cationic intermediate (the sigma complex). Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur, which is a more stable arrangement than the intermediate formed from C3 attack, which has only two resonance structures.[3] Therefore, the 2-acylated product is kinetically and thermodynamically favored. The formation of other isomers suggests that either the starting material is not what you think it is, or the reaction conditions are harsh enough to overcome this natural preference.
-
Troubleshooting Steps:
-
Verify Starting Material: Confirm the structure and purity of your thiophene starting material by ¹H NMR.
-
Control Temperature: Running the reaction at excessively high temperatures can lead to side reactions and reduced selectivity.[1] Maintain the recommended temperature profile (e.g., 0 °C for addition, then slowly warming to room temperature).
-
Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids like SnCl₄ or solid acid catalysts (e.g., Hβ zeolites) can sometimes offer improved selectivity, albeit potentially requiring longer reaction times or higher temperatures.[4]
-
| Problem | Potential Cause | Recommended Solution |
| No reaction / Very low conversion | Inactive catalyst due to moisture. | Rigorously dry all glassware, use anhydrous solvents, and a fresh bottle of AlCl₃.[1] |
| Insufficient catalyst loading. | Use at least 2 equivalents of AlCl₃ for phthalic anhydride.[2] | |
| Multiple spots on TLC | Poor regioselectivity. | Maintain low reaction temperature (0 °C to RT). Verify starting material purity.[3] |
| Reaction too vigorous. | Ensure slow, dropwise addition of reagents to control the exotherm. | |
| Dark, tarry reaction mixture | Decomposition of starting material/product. | Avoid high temperatures. Ensure the thiophene ring is not heavily deactivated by electron-withdrawing groups.[1] |
Table 1: Troubleshooting Summary for the Friedel-Crafts Acylation Step.
Part 2: The Intramolecular Cyclization Step
Question 3: The cyclization of my 2-(thiophen-2-ylcarbonyl)benzoic acid is not proceeding, and I am recovering only starting material. What should I try?
Answer: Failure to cyclize is typically due to an insufficiently strong cyclizing agent or inadequate reaction temperature/time.
-
Causality: This reaction is an intramolecular electrophilic aromatic substitution. The carbonyl group must be protonated by a strong acid to generate a sufficiently electrophilic species (a carbocation) that can be attacked by the electron-rich thiophene ring. Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid) are commonly used because they are powerful dehydrating agents and non-nucleophilic strong acids, ideal for promoting this type of cyclization.[5]
-
Troubleshooting Steps:
-
Increase Temperature: These cyclizations often require significant thermal energy. A typical range for PPA is 80-120 °C. If you are running the reaction at a lower temperature, incrementally increase it while monitoring by TLC.
-
Increase Reaction Time: Some cyclizations can be slow. Monitor the reaction over several hours. If starting material is still present after 2-3 hours at temperature, extend the time.
-
Check PPA Quality: PPA can absorb atmospheric moisture over time, reducing its efficacy. Use a fresh, viscous batch of PPA. If it appears runny, its dehydrating power is compromised.
-
Consider a Stronger Reagent: If PPA fails, Eaton's Reagent is a more powerful alternative and often allows for lower reaction temperatures and shorter times.
-
Question 4: My reaction mixture turns black and I get a low yield of an impure product that is difficult to purify. How can I prevent this charring?
Answer: Charring or polymerization is a classic sign of reaction conditions that are too harsh. The thiophene ring, while aromatic, is susceptible to degradation and polymerization under strongly acidic and high-temperature conditions.[2]
-
Causality: The combination of high heat and a very strong acid like PPA can lead to a host of side reactions, including intermolecular polymerization of the thiophene moiety and general decomposition (charring) of the organic material. The goal is to find the "sweet spot" of temperature and time that allows for cyclization without significant degradation.
-
Troubleshooting Steps:
-
Optimize Temperature: This is the most critical parameter. Do not simply heat to a literature temperature without monitoring. Find the minimum temperature required for the reaction to proceed at a reasonable rate. A stepwise increase (e.g., 80 °C for 1h, then 90 °C for 1h) can be effective.
-
Minimize Reaction Time: As soon as TLC analysis shows complete consumption of the starting material, quench the reaction immediately by pouring it onto crushed ice. Over-exposing the product to the harsh conditions is a primary cause of low yields.
-
Ensure Efficient Stirring: A thick, unstirred mixture can develop local hot spots, leading to decomposition. Ensure vigorous mechanical stirring, especially with viscous PPA.
-
Use a Milder Reagent: If charring is persistent, consider alternative cyclization methods. For example, converting the carboxylic acid to an acid chloride and then performing an intramolecular Friedel-Crafts cyclization with a Lewis acid might provide a milder route.
-
| Problem | Potential Cause | Recommended Solution |
| No cyclization | Insufficiently strong acid or low temperature. | Use fresh, viscous PPA. Incrementally increase temperature (e.g., 80 °C → 120 °C).[5] |
| Consider using a stronger reagent like Eaton's Reagent. | ||
| Charring / Polymerization | Reaction temperature is too high. | Find the minimum temperature for cyclization. Avoid prolonged heating. |
| Reaction time is too long. | Quench the reaction as soon as the starting material is consumed (monitor by TLC). | |
| Low yield with decomposition | Inefficient heat transfer. | Use vigorous mechanical stirring to prevent local hot spots in the viscous mixture. |
Table 2: Troubleshooting Summary for the Intramolecular Cyclization Step.
Decision-Making Workflow for Low Yield
When faced with a low overall yield, a systematic approach is necessary to identify the problematic step.
Caption: A decision tree for diagnosing the source of low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Are there any alternatives to Polyphosphoric Acid (PPA) for the cyclization step? A1: Yes. Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is a highly effective alternative that is often more potent than PPA, allowing reactions to proceed at lower temperatures. Another classic method involves converting the carboxylic acid to an acid chloride (e.g., with thionyl chloride or oxalyl chloride) followed by an intramolecular Friedel-Crafts reaction using a Lewis acid like AlCl₃ or SnCl₄. This two-step process avoids the high temperatures and viscosity of PPA but adds an extra synthetic step.
Q2: How should I purify the final this compound product? A2: The crude product obtained after quenching the cyclization reaction is often a solid contaminated with acidic residue and some polymeric byproduct.
-
Initial Wash: Thoroughly wash the crude solid with water, followed by a sodium bicarbonate solution to remove acid, and then again with water.
-
Solvent Trituration: Triturating the crude solid with a hot solvent like ethanol or isopropanol can help remove some impurities.
-
Column Chromatography: The most effective method is silica gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Recrystallization: The purified fractions from chromatography can be combined and recrystallized from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield a highly pure, crystalline product.
Q3: Can I use a substituted thiophene in this synthesis? A3: Yes, this is a common strategy for producing derivatives. However, the nature of the substituent is critical. Electron-donating groups (like alkyl or alkoxy) on the thiophene ring will activate it towards electrophilic substitution, potentially making both the acylation and cyclization steps easier and faster. Conversely, strong electron-withdrawing groups (like nitro or cyano) will deactivate the ring, making the reactions very difficult or impossible under standard conditions.[1]
Reference Protocols
Protocol 1: Synthesis of 2-(thiophen-2-ylcarbonyl)benzoic acid
-
Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 200 mL) and aluminum chloride (AlCl₃, 29.4 g, 0.22 mol, 2.2 eq).
-
Reagent Addition: Cool the stirred suspension to 0 °C in an ice bath. Add phthalic anhydride (14.8 g, 0.10 mol, 1.0 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Substrate Addition: Dissolve thiophene (8.4 g, 0.10 mol, 1.0 eq) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by pouring it onto a mixture of crushed ice (300 g) and concentrated HCl (50 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid, which can be used directly or purified by recrystallization from toluene.
Protocol 2: Synthesis of this compound
-
Setup: Place polyphosphoric acid (PPA, 150 g) in a 250 mL round-bottom flask equipped with a mechanical stirrer and a heating mantle with a temperature controller.
-
Reaction: Heat the PPA to 80 °C with vigorous stirring. Add the crude 2-(thiophen-2-ylcarbonyl)benzoic acid (11.6 g, 0.05 mol) in one portion.
-
Heating: Increase the temperature to 100-110 °C and stir for 2-3 hours. The mixture will become dark and thick. Monitor the reaction by TLC (a common mobile phase is 20% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Workup: Allow the mixture to cool slightly (to ~70-80 °C) and then carefully pour it onto 500 g of crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Allow the ice to melt completely, then collect the crude solid by vacuum filtration. Wash the filter cake extensively with water until the filtrate is neutral.
-
Purification: Dry the crude solid. Purify by column chromatography on silica gel followed by recrystallization as described in the FAQ section.
References
- 1. benchchem.com [benchchem.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
Technical Support Center: Purification of Crude 8H-Indeno[1,2-c]thiophen-8-one
Welcome to the technical support center for the purification of 8H-indeno[1,2-c]thiophen-8-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of purifying this heterocyclic ketone.
I. Understanding the Purification Challenge
This compound is a tricyclic aromatic compound with a central ketone functional group. Its purification can be complicated by the presence of structurally similar impurities, unreacted starting materials, and byproducts from its synthesis. The choice of purification method is critical for obtaining a high-purity final product suitable for downstream applications.
The most common synthetic route to the indeno[1,2-c]thiophen-8-one core structure involves the intramolecular cyclization of a 3-phenylthiophene-4-carboxylic acid derivative. This Friedel-Crafts-type reaction can lead to several impurities that need to be addressed during purification.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I begin the purification?
A1: A dark, oily crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents. Before attempting recrystallization or column chromatography, it is advisable to perform a preliminary purification step. Trituration with a non-polar solvent like hexanes or petroleum ether can help to solidify the product and remove some of the oily impurities. If the product is still an oil, proceeding directly to column chromatography is the recommended approach.
Q2: I'm seeing multiple spots on my TLC plate that are very close to my product spot. How can I improve the separation?
A2: Poor separation on a TLC plate suggests that the impurities have similar polarities to your target compound. Here are a few strategies to improve separation:
-
Solvent System Optimization: Experiment with different solvent systems for your TLC. A common starting point for compounds of this nature is a mixture of hexanes and ethyl acetate. Try varying the ratio to find the optimal separation. If this doesn't work, consider adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to the mobile phase.
-
Stationary Phase Selection: While silica gel is the most common stationary phase, for closely related impurities, alumina can sometimes offer different selectivity.[1]
-
Double Elution: Running the TLC plate twice in the same solvent system can sometimes improve the resolution of closely running spots.
Q3: My yield after column chromatography is very low. What are the potential causes?
A3: Low recovery from column chromatography can be due to several factors:
-
Improper Solvent Polarity: If the eluting solvent is too polar, your compound may have moved too quickly through the column with other impurities, leading to a broad, difficult-to-collect band. Conversely, if the solvent is not polar enough, your compound may not have eluted from the column at all.
-
Adsorption to the Stationary Phase: Highly polar compounds can sometimes irreversibly bind to the silica gel or alumina. If you suspect this is the case, consider using a less active stationary phase or adding a small amount of a polar modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to your eluent.
-
Sample Loading: Overloading the column with too much crude material can lead to poor separation and product loss. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. Here's how to troubleshoot this:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Slower Cooling: Rapid cooling can promote oiling out. Try insulating the flask to slow down the cooling process.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent pairs. For derivatives of indeno-thiophenes, ethanol has been used successfully.[2]
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range (typically 1-2 °C) that is consistent with the literature value indicates high purity.
-
Spectroscopic Methods:
-
¹H NMR: The absence of impurity peaks in the proton NMR spectrum is a strong indicator of purity.
-
¹³C NMR: The number of signals should correspond to the number of unique carbons in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.
-
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific nature of the crude material.
Protocol 1: Purification by Column Chromatography
This protocol is recommended for crude material with significant impurities.
Materials:
-
Crude this compound
-
Silica gel (or alumina), 230-400 mesh
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column with stopcock
-
Sand
-
Glass wool or cotton
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal solvent system for separation by TLC. Start with a 9:1 mixture of hexanes:ethyl acetate and gradually increase the polarity. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, make a slurry of silica gel (or alumina) in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing.
-
Allow the stationary phase to settle, and then add another thin layer of sand on top.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluting solvent).
-
Carefully add the dissolved sample to the top of the column.
-
Rinse the flask with a small amount of the eluting solvent and add this to the column.
-
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If the product is not eluting, gradually increase the polarity of the solvent system (gradient elution).
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for material that is already relatively pure (>85%).
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
IV. Visualization & Workflow Diagrams
Purification Workflow
The following diagram illustrates the general workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Yield in Chromatography
This diagram outlines the decision-making process when troubleshooting a low yield after column chromatography.
Caption: Troubleshooting flowchart for low yield in column chromatography.
V. References
-
MacDowell, D. W. H., & Jeffries, A. T. (1970). Chemistry of indenothiophenes. I. 4H-indeno[1,2-b]thiophene and 8H-indeno[1,2-c]thiophene. The Journal of Organic Chemistry, 35(3), 871–875. --INVALID-LINK--
-
El-Kashef, H. S., et al. (2022). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. --INVALID-LINK--
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. --INVALID-LINK--
-
Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons.
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
References
Technical Support Center: Indenothiophene Synthesis
Welcome to the technical support center for indenothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you to optimize your reaction outcomes and streamline your research.
Section 1: General Troubleshooting in Indenothiophene Synthesis
This section covers broad issues that can arise during the multi-step synthesis of indenothiophenes, regardless of the specific synthetic route.
FAQ 1: My overall yield is consistently low, even though TLC analysis suggests the reaction is proceeding. What are the likely causes?
Low overall yields can be attributed to a variety of factors beyond an incomplete reaction. Here's a checklist of potential culprits:
-
Product Solubility: Indenothiophene derivatives can exhibit variable solubility. During aqueous workups, your product might have partial solubility in the aqueous layer, leading to significant losses.
-
Volatility: Some smaller or less functionalized indenothiophene intermediates can be volatile, leading to loss during solvent removal under reduced pressure.
-
Adsorption during Filtration: Products can adsorb onto filtration media like silica gel or celite, especially if they are polar.
-
Degradation on Silica Gel: The slightly acidic nature of silica gel can cause degradation of sensitive indenothiophene derivatives during column chromatography.
Troubleshooting Protocol:
-
Aqueous Layer Analysis: Before discarding the aqueous layer from your extractions, re-extract it with a different organic solvent or analyze a small sample by TLC or LC-MS to check for the presence of your product.
-
Solvent Trap Check: If you suspect your product is volatile, check the solvent collected in the rotovap trap for its presence.
-
Filtration Media Rinse: After filtering your reaction mixture, rinse the filtration medium with a generous amount of a more polar solvent to recover any adsorbed product.
-
Neutralized Silica Gel: If you suspect product degradation on silica, consider using deactivated or neutralized silica gel for chromatography. This can be prepared by treating the silica gel with a solution of triethylamine in your eluent system.
Section 2: Troubleshooting Friedel-Crafts Cyclization for Indenothiophene Core Formation
Intramolecular Friedel-Crafts cyclization is a cornerstone reaction for constructing the indenothiophene core. However, it is not without its challenges, primarily concerning regioselectivity and side reactions.
Diagram: Reaction Pathways in Friedel-Crafts Cyclization
Caption: Friedel-Crafts cyclization pathways for indenothiophene synthesis.
FAQ 2.1: I'm observing two isomeric products in my Friedel-Crafts cyclization. How can I identify them and favor the formation of the desired linear isomer?
The formation of regioisomers is a common issue in the intramolecular Friedel-Crafts cyclization of thienyl-substituted precursors. This arises from the competitive electrophilic attack at different positions on the thiophene ring.
Byproduct Identification:
-
Regioisomers: The primary regioisomeric byproduct results from the cyclization at the C4 position of the thiophene ring, leading to an "angular" isomer, in contrast to the desired "linear" isomer formed by cyclization at the C2 position. These isomers are often difficult to distinguish by TLC alone.
-
NMR Spectroscopy: ¹H NMR is a powerful tool for distinguishing these isomers. The coupling constants and chemical shifts of the aromatic protons on the newly formed ring system will be distinct. It is advisable to consult literature reports for similar indenothiophene systems to assign the correct structures.[1]
-
Mass Spectrometry: While mass spectrometry will show the same mass for both isomers, fragmentation patterns might differ, although this is not always a reliable method for differentiation.
-
Strategies for Minimizing Regioisomer Formation:
| Strategy | Principle | Key Considerations |
| Choice of Lewis Acid | The steric bulk and strength of the Lewis acid can influence the regioselectivity of the cyclization. | Weaker Lewis acids like SnCl₄ or FeCl₃ may offer better selectivity compared to stronger ones like AlCl₃. |
| Reaction Temperature | Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. | This may require longer reaction times. Monitor the reaction progress carefully by TLC or LC-MS. |
| Solvent Effects | The polarity of the solvent can influence the stability of the transition states leading to the different isomers. | Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may be beneficial. |
FAQ 2.2: My crude product contains a significant amount of high-molecular-weight material. What is it and how can I prevent its formation?
The presence of high-molecular-weight byproducts often indicates the occurrence of intermolecular reactions, leading to the formation of dimers or oligomers.
Byproduct Identification:
-
Dimers/Oligomers: These byproducts arise when the acylium ion intermediate of one molecule reacts with the electron-rich thiophene ring of another molecule, instead of undergoing intramolecular cyclization.
-
Mass Spectrometry: This is the most effective technique for identifying dimeric and oligomeric byproducts, as they will have masses that are multiples of the starting material or product.
-
NMR Spectroscopy: The ¹H NMR spectrum of a mixture containing these byproducts will often show broad, unresolved signals in the aromatic region.
-
Strategies for Minimizing Dimer Formation:
| Strategy | Principle | Key Considerations |
| High Dilution | Conducting the reaction at high dilution favors intramolecular reactions over intermolecular ones. | This may require larger solvent volumes and potentially longer reaction times. |
| Slow Addition | Adding the substrate slowly to the Lewis acid solution maintains a low concentration of the reactive intermediate, thus minimizing intermolecular reactions. | A syringe pump is recommended for controlled and consistent addition. |
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are widely used to build the precursors for indenothiophene synthesis or to functionalize the indenothiophene core. A common challenge in these reactions is the formation of homo-coupled byproducts.
Diagram: Byproduct Formation in Suzuki Coupling
Caption: Simplified catalytic cycle for Suzuki coupling showing the desired cross-coupling pathway and the undesired homo-coupling side reaction.
FAQ 3.1: My Suzuki/Stille coupling reaction is producing a significant amount of a symmetrical biaryl byproduct. How can I minimize this?
The formation of homo-coupled products, where two molecules of the boronic acid (in Suzuki coupling) or organostannane (in Stille coupling) react with each other, is a prevalent side reaction.[2][3]
Byproduct Identification:
-
Homo-coupled Products: These byproducts are symmetrical biaryls derived from the organometallic reagent.
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of these byproducts will show a simpler pattern of signals compared to the desired unsymmetrical cross-coupled product due to their symmetry.
-
Mass Spectrometry: The mass of the homo-coupled byproduct will be double that of the aryl group of the organometallic reagent.
-
Strategies for Minimizing Homo-Coupling:
| Strategy | Principle | Key Considerations |
| Degassing: | Oxygen can promote the homo-coupling of boronic acids.[2] Thoroughly degassing the solvent and reaction mixture is crucial. | Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen). |
| Choice of Ligand: | The choice of phosphine ligand can significantly impact the relative rates of cross-coupling and homo-coupling. | Electron-rich and bulky ligands often favor the desired cross-coupling reaction. |
| Base Selection (Suzuki): | The nature and strength of the base can influence the extent of homo-coupling. | Experiment with different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and conditions. |
| Stoichiometry: | Using a slight excess of the aryl halide relative to the organometallic reagent can sometimes suppress homo-coupling. | This may result in some unreacted aryl halide, which needs to be removed during purification. |
References
Technical Support Center: Mastering the Suzuki Coupling with Thiophene Substrates
Welcome to the technical support center dedicated to navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with thiophene substrates. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this powerful C-C bond-forming reaction and encounter the unique challenges presented by sulfur-containing heterocycles. Here, we move beyond simple protocols to explain the why behind the experimental choices, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the Suzuki coupling of thiophenes.
Q1: What are the fundamental components required for a successful Suzuki coupling involving a thiophene substrate?
A successful reaction hinges on the careful selection and quality of four key components[1]:
-
Thiophene Substrate: Typically, a thiophene ring substituted with a good leaving group, such as a halide (I, Br, Cl) or a triflate (OTf). The reactivity order for halides is generally I > Br > OTf >> Cl[2][3].
-
Organoboron Reagent: A thiophene boronic acid or a more stable derivative like a boronic ester (e.g., pinacol ester) or a trifluoroborate salt[1][4]. These derivatives can offer enhanced stability against decomposition[4].
-
Palladium Catalyst: A source of Palladium(0) is the active catalyst. This can be introduced as a Pd(0) complex like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂[1][5].
-
Base: The base is crucial for the activation of the organoboron reagent to form a borate complex, which is essential for the transmetalation step[6]. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH)[1][7][8].
Q2: I'm setting up my first thiophene Suzuki coupling. What is a reliable set of starting conditions?
A robust starting point for many thiophene coupling reactions involves using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a carbonate or phosphate base (e.g., K₂CO₃ or K₃PO₄), and a solvent system comprising an organic solvent like 1,4-dioxane or toluene mixed with water[7][9][10]. Reactions are typically heated to temperatures between 80-100 °C under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation[7][9].
Q3: My reaction mixture turned black. What does this signify?
The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst[1][11]. This leads to a loss of catalytic activity and is a frequent cause of low or no product yield. Catalyst decomposition can be triggered by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures[12].
Deep Dive: Troubleshooting Common Issues
When reactions fail or provide low yields, a systematic approach to troubleshooting is essential. Below, we dissect the most common problems encountered with thiophene substrates and provide actionable solutions grounded in mechanistic principles.
Problem 1: Low or No Product Yield
A lack of conversion is the most frequent issue. The underlying causes can be multifaceted, ranging from reagent quality to suboptimal reaction parameters.
-
Cause A: Inactive Catalyst System
-
The Chemistry: The catalytic cycle can stall if the active Pd(0) species is not efficiently generated or is poisoned. The oxidative addition step, where the palladium inserts into the carbon-halide bond of the thiophene, can be particularly challenging with electron-rich thiophenes or less reactive aryl chlorides[1][13].
-
Solution: Employ more electron-rich and sterically hindered phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos)[1][12][14]. These ligands promote the crucial oxidative addition step and stabilize the palladium center. Alternatively, using pre-formed catalysts or palladacycles can ensure a more efficient generation of the active catalytic species[5][12].
-
-
Cause B: Degradation of the Thiophene Boronic Acid
-
The Chemistry: Thiophene boronic acids are notoriously susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, especially under heated, aqueous basic conditions[1][6][15]. This decomposition pathway effectively removes the nucleophilic partner from the reaction.
-
Solution:
-
Use Stabilized Boron Reagents: Switch from the boronic acid to a more robust derivative like a pinacol ester (a type of boronic ester) or a potassium trifluoroborate salt[4][9]. N-methyliminodiacetic acid (MIDA) boronates are another excellent option, offering high stability and enabling a "slow-release" of the active boronic acid under the reaction conditions[16].
-
Minimize Water: While water is often beneficial for dissolving the base and facilitating the reaction, an excess can accelerate protodeboronation[6][12]. If using anhydrous conditions, ensure the base is sufficiently soluble.
-
Control Reaction Time: Monitor the reaction's progress (e.g., by TLC or GC-MS) and stop it once the starting material is consumed to avoid prolonged exposure of the boronic acid to harsh conditions[9][12].
-
-
-
Cause C: Poor Reagent Quality or Reaction Setup
-
The Chemistry: Oxygen can irreversibly oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle[1][17]. Similarly, impure or wet solvents and reagents can introduce catalyst poisons or unwanted side reactions.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) before use[9]. Use high-purity reagents and maintain a positive pressure of an inert gas throughout the entire experiment[9][12].
-
Problem 2: Significant Formation of Side Products
The appearance of unexpected peaks in your analytical data often points to specific, well-characterized side reactions.
-
Side Product A: Homocoupling of the Boronic Acid
-
The Chemistry: Two molecules of the thiophene boronic acid can couple to form a bithiophene species. This side reaction is often promoted by the presence of oxygen or an excess of palladium catalyst[6][17].
-
Solution: The most effective preventative measure is to ensure the reaction is thoroughly deoxygenated before the catalyst is added and maintained under a strict inert atmosphere[12].
-
-
Side Product B: Dehalogenation of the Thiophene Halide
-
The Chemistry: The starting thiophene halide is converted into thiophene itself, with the halogen atom being replaced by a hydrogen. This can be a significant issue, particularly when water is present in the reaction mixture[9].
-
Solution: Using milder bases or minimizing the amount of water can help suppress dehalogenation[9][12].
-
-
Side Product C: β-Hydride Elimination
-
The Chemistry: If you are coupling a thiophene with an alkylboronic acid that possesses a hydrogen atom on the carbon beta to the boron atom, β-hydride elimination can occur. This leads to the formation of an alkene byproduct instead of the desired coupled product[11].
-
Solution: This can sometimes be mitigated by using ligands with a larger "bite angle" or by switching to a different catalyst system, such as one based on nickel[11].
-
Visualizing the Troubleshooting Process
A logical workflow is critical for efficiently diagnosing and solving issues.
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
The Suzuki Catalytic Cycle with Thiophene
Understanding the mechanism is key to rational problem-solving.
Caption: The palladium-catalyzed Suzuki-Miyaura coupling cycle.
Experimental Protocol: A General Procedure
This protocol provides a validated starting point for the Suzuki coupling of a bromothiophene with an arylboronic acid.
Reagents & Equipment:
-
2-Bromothiophene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromothiophene (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed[9].
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe[7][10]. The total solvent volume should be sufficient to create a stirrable mixture (e.g., 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring[7][9].
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting 2-bromothiophene is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biarylthiophene.
Optimization Parameter Summary
| Parameter | Standard Condition | Optimization Strategy | Rationale & Key Considerations |
| Catalyst/Ligand | Pd(PPh₃)₄ (1-5 mol%) | Screen Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos. Consider palladacycles. | Match ligand electronics/sterics to the substrate. Buchwald ligands are excellent for challenging couplings[1][14]. |
| Base | K₂CO₃, K₃PO₄ (2-3 eq) | Screen Cs₂CO₃, NaOH, KF. | Base strength and solubility are critical. K₃PO₄ is often effective for difficult couplings. Cs₂CO₃ can be beneficial with aryl chlorides[8][18]. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Try THF, DMF, or aqueous n-butanol[19]. Consider anhydrous conditions with soluble bases. | Solvent polarity affects reagent solubility and reaction rates. Aqueous systems often accelerate the reaction but can promote side reactions[7][20]. |
| Temperature | 80-100 °C | Adjust temperature between room temp and reflux. | Higher temperatures increase reaction rate but can also accelerate catalyst decomposition and side reactions[7]. |
| Boron Reagent | Boronic Acid (1.1-1.5 eq) | Use Pinacol Ester, MIDA Boronate, or Trifluoroborate Salt. | Increases stability against protodeboronation, crucial for sensitive substrates or long reaction times[1][4][16]. |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 8H-Indeno[1,2-c]thiophen-8-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 8H-Indeno[1,2-c]thiophen-8-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this important synthetic process. We will delve into common challenges, provide detailed protocols, and explain the critical scientific principles behind each step to ensure a successful and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the synthesis of this compound.
Q1: What is a reliable and scalable synthetic route for this compound?
A robust and frequently cited method involves a two-step process starting from 2-bromothiophene. The key steps are:
-
Acylation and Carboxylation: Introduction of a benzoyl group and a carboxylic acid moiety to the thiophene ring to create the necessary precursor, 2-benzoylthiophene-3-carboxylic acid.
-
Intramolecular Friedel-Crafts Cyclization: This is the critical ring-closing step where the precursor is treated with a strong acid or dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to form the tricyclic indenothiophenone core. This approach is generally preferred for its reliability and use of relatively accessible starting materials.
Q2: What are the most critical parameters to control during the scale-up of the Friedel-Crafts cyclization step?
Temperature and efficient mixing are paramount. The intramolecular acylation is often exothermic and requires careful temperature management to prevent the formation of polymeric side products and charring, especially when using strong acids like PPA.[1] On a larger scale, ensuring uniform heat distribution and efficient stirring is crucial to maintain a consistent reaction profile and prevent localized overheating, which is a primary cause of yield loss and purification difficulties.
Q3: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material (precursor acid) will have a lower Rf value (more polar) than the cyclized product, this compound, which is less polar. It is crucial to run a co-spot (a lane with both starting material and a sample from the reaction mixture) to confirm the consumption of the precursor and the appearance of the new product spot.
Q4: My final product is a dark, oily substance instead of the expected solid. What went wrong?
This is a common issue often pointing to two main causes:
-
Incomplete Reaction: Significant amounts of starting material or reaction intermediates remain.
-
Degradation/Side Reactions: The reaction temperature may have been too high, or the reaction was run for too long, leading to the formation of tarry decomposition products.[1] A thorough purification procedure, as detailed in the troubleshooting section, is necessary to isolate the desired product. If the issue persists, revisiting the reaction conditions, particularly temperature control, is essential.
Part 2: Detailed Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | Inactive Reagents: The cyclizing agent (e.g., PPA) may be old or have absorbed atmospheric moisture, reducing its activity. | Use a fresh, unopened container of polyphosphoric acid or Eaton's reagent. For PPA, gentle heating under vacuum can sometimes regenerate its activity, but using a fresh batch is more reliable. |
| Insufficient Temperature/Time: The activation energy for the cyclization was not overcome. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor closely by TLC. Ensure the reaction is allowed to stir for a sufficient duration until TLC indicates full consumption of the starting material. | |
| Poor Mixing: On a larger scale, inefficient stirring can lead to a non-homogenous reaction mixture, with parts of the starting material not coming into contact with the cyclizing agent. | Use an overhead mechanical stirrer for reactions larger than 1 L. Ensure the stirrer creates a vortex and the mixture is visibly homogenous. | |
| 2. Formation of Isomeric Impurities | Ambiguous Cyclization: The precursor may have multiple potential sites for intramolecular cyclization, leading to the formation of isomers like 4H-indeno[1,2-b]thiophen-4-one. The formation of various indenothiophene isomers is a known challenge in this area of chemistry.[2] | The regioselectivity is dictated by the precursor's structure. Ensure you have synthesized the correct precursor (2-benzoylthiophene-3-carboxylic acid) for the desired [1,2-c] isomer. Careful purification by column chromatography is essential to separate these isomers, which often have very similar polarities. |
| 3. Product is a Dark Tar or Oil | Excessive Temperature: The most common cause. Overheating leads to decomposition and polymerization. | Implement strict temperature control using an oil bath with a thermocouple controller. For scale-up, consider a jacketed reactor for precise temperature management. Do not exceed the optimal temperature reported in literature protocols. |
| Reaction Quenching Issues: Quenching the hot, viscous PPA mixture is hazardous and can cause localized boiling and degradation if not done correctly. | Allow the reaction mixture to cool to a manageable temperature (e.g., 60-70 °C) before slowly and carefully pouring it onto a vigorously stirred mixture of ice and water. This ensures rapid and controlled quenching. | |
| 4. Difficulties in Purification | Baseline Material on TLC: Highly polar, tarry impurities remain at the baseline of the TLC plate and can clog the chromatography column. | Before loading onto a column, perform a liquid-liquid extraction. After quenching and extraction into an organic solvent (e.g., ethyl acetate), wash the organic layer thoroughly with saturated sodium bicarbonate solution to remove acidic residues, followed by brine.[3] Filtering the crude extract through a plug of silica gel or celite can also remove some of the baseline impurities. |
| Co-elution of Impurities: An impurity has a very similar Rf to the desired product. | Optimize your column chromatography. Use a shallower solvent gradient and consider trying different solvent systems (e.g., dichloromethane/hexane). If co-elution persists, recrystallization is the best option. Test various solvent systems (e.g., ethanol, ethyl acetate/hexane) to find one that selectively crystallizes the product. |
Part 3: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Polyphosphoric acid is highly corrosive and viscous; handle with extreme care.
Protocol 1: Synthesis of 2-Benzoylthiophene-3-carboxylic acid (Precursor)
This protocol outlines a plausible route to the key precursor.
| Reagent | MW ( g/mol ) | Amount (1.0 eq) | Moles | Volume/Mass |
| 2-Bromothiophene | 163.04 | 10.0 g | 61.3 mmol | 6.7 mL |
| Anhydrous THF | - | - | - | 200 mL |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 eq | 67.4 mmol | 27.0 mL |
| Anhydrous Benzoyl Cyanide | 131.13 | 1.2 eq | 73.6 mmol | 9.6 g |
| Carbon Dioxide (gas) | 44.01 | Excess | - | - |
| Hydrochloric Acid (3M) | 36.46 | - | - | As needed |
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Lithiation: Add 2-bromothiophene and anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Acylation: Add a solution of benzoyl cyanide in anhydrous THF dropwise, again maintaining the temperature below -70 °C. Stir for 2 hours at -78 °C.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1 hour.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 3M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield the precursor acid.
Protocol 2: Intramolecular Cyclization to this compound
| Reagent | MW ( g/mol ) | Amount (1.0 eq) | Moles | Volume/Mass |
| 2-Benzoylthiophene-3-carboxylic acid | 232.26 | 5.0 g | 21.5 mmol | 5.0 g |
| Polyphosphoric Acid (PPA) | - | - | - | ~50 g (10x weight) |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add the polyphosphoric acid.
-
Heating: Heat the PPA to 80-90 °C with stirring until it becomes a mobile liquid.
-
Addition of Precursor: Add the 2-benzoylthiophene-3-carboxylic acid precursor in one portion.
-
Reaction: Increase the temperature to 100-110 °C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has disappeared.
-
Quenching: Allow the dark mixture to cool to ~70 °C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Carefully and slowly pour the reaction mixture into the ice/water slurry. A solid precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Dry the crude solid under vacuum.
Part 4: Process Logic & Workflow Visualization
Diagrams can simplify complex decision-making processes and workflows. The following diagrams were created using the DOT language to visualize key aspects of the synthesis.
General Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing synthesis issues.
Synthetic Pathway Overview
Caption: Key stages in the synthesis of this compound.
Part 5: References
-
MacDowell, D. W. H., & Patrick, T. B. (1967). Chemistry of indenothiophenes. I. 8H-Indeno-[2,1-b]thiophene. The Journal of Organic Chemistry, 32(8), 2441–2444. --INVALID-LINK--[4]
-
MacDowell, D. W. H., & Jeffries, A. T. (1971). Chemistry of indenothiophenes. II. 4H-indeno[1,2-b]thiophene and 8H-indeno[1,2-c]thiophene. The Journal of Organic Chemistry, 36(8), 1053–1057. --INVALID-LINK--[2]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--[5]
-
BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Retrieved from --INVALID-LINK--[6]
-
BenchChem. (2025). Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-. Retrieved from --INVALID-LINK--[3]
-
BenchChem. (2025). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. Retrieved from --INVALID-LINK--[1]
References
Technical Support Center: Synthesis of Fused Thiophene Systems
Welcome to the Technical Support Center for the synthesis of fused thiophene systems. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Fused thiophenes are critical building blocks in materials science and medicinal chemistry, but their synthesis can present unique challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles, optimize your reactions, and ensure the integrity of your results.
Introduction: The Challenge of Fused Thiophene Synthesis
The synthesis of fused thiophene systems, while versatile, is often accompanied by a variety of side reactions that can lead to low yields, complex product mixtures, and purification difficulties.[1] Understanding the underlying mechanisms of these side reactions is crucial for developing effective troubleshooting strategies. This guide will address common issues encountered in popular synthetic routes, such as the Gewald aminothiophene synthesis and palladium-catalyzed cyclizations, providing both mechanistic explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Gewald synthesis of a 2-aminothiophene is resulting in a low yield or no product at all. What are the likely causes and how can I fix it?
Low or no product yield in a Gewald reaction is a common issue that can often be traced back to several key factors related to the initial Knoevenagel-Cope condensation or the subsequent sulfur addition and cyclization steps.[4][5][6]
-
Inefficient Knoevenagel-Cope Condensation: This initial step is critical. The choice of base is paramount; for less reactive ketones, a stronger base like piperidine or morpholine might be necessary over triethylamine.[4] Additionally, the condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.[4]
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be sufficiently soluble and reactive for the reaction to proceed. Using polar solvents like ethanol, methanol, or DMF can enhance its solubility.[4] Gentle heating (typically 40-60 °C) can also improve sulfur's reactivity, but be cautious, as excessive heat can promote side reactions.[4]
-
Steric Hindrance: If your starting materials are sterically hindered, a one-pot procedure may be inefficient. A two-step approach can be more effective: first, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[4] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.[4]
-
Incorrect Stoichiometry: Ensure the purity of your starting materials and accurate measurements. Impurities or incorrect ratios of reactants can significantly impact the reaction outcome.[4]
Q2: I'm observing significant amounts of byproducts in my fused thiophene synthesis. What are the common culprits and how can I minimize them?
Byproduct formation is a frequent challenge. The nature of the byproduct can provide clues about what's going wrong in your reaction.
-
Unreacted Starting Materials: If you observe unreacted carbonyl and active methylene compounds, the reaction likely hasn't gone to completion. Try increasing the reaction time, optimizing the temperature, or screening for a more effective catalyst.[4]
-
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate suggests that the sulfur addition and cyclization steps are slow. Ensure you have added enough sulfur and that the reaction conditions (temperature and base) are suitable for the cyclization.[4]
-
Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes self-condense or polymerize.[4][7] To mitigate this, you can try adjusting the concentration of your reactants, modifying the rate of reagent addition, or changing the solvent.[4]
-
Oxidation of the Thiophene Ring: The thiophene ring itself can be susceptible to oxidation, leading to the formation of thiophene S-oxides.[8] This is more likely with strong oxidizing agents but can sometimes occur under aerobic conditions with certain catalysts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.
Q3: Purification of my fused thiophene product is proving difficult. What are some effective strategies?
The inherent properties of fused thiophene systems, such as poor solubility, can make purification challenging.[1]
-
Recrystallization: For solid products, recrystallization is often the most effective method.[4] Common solvents to try include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4] Careful screening of solvents is key to achieving high purity.
-
Column Chromatography: While standard silica gel chromatography can be effective, the polarity of your fused thiophene system will dictate the appropriate solvent system. For less polar compounds, a gradient of hexane and ethyl acetate is a good starting point. For more polar or functionalized systems, you may need to use more polar solvents or even reverse-phase chromatography.
-
Addressing Solubility Issues: Larger fused thiophene ring systems can have very poor solubility, which complicates purification.[1] If solubility is a major issue, consider introducing solubilizing groups (e.g., long alkyl chains) to your target molecule if the application allows.[1]
Troubleshooting Guides
Guide 1: Troubleshooting the Gewald Aminothiophene Synthesis
This guide provides a structured approach to troubleshooting common issues in the Gewald synthesis, a cornerstone for accessing 2-aminothiophenes.[5][6][9]
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps | Rationale |
| Inefficient Condensation | 1. Base Selection: Screen different bases (e.g., piperidine, morpholine, triethylamine).[4] 2. Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves).[4] | The Knoevenagel-Cope condensation is base-catalyzed and reversible. A stronger base can accelerate the reaction, while removing the water byproduct drives the equilibrium towards the product. |
| Poor Sulfur Reactivity | 1. Solvent Choice: Use polar solvents like DMF, ethanol, or methanol.[4] 2. Temperature Optimization: Gently heat the reaction to 40-60 °C.[4] | Sulfur's reactivity is enhanced in polar solvents where it is more soluble. Moderate heating increases the reaction rate without promoting significant side reactions. |
| Steric Hindrance | 1. Two-Step Protocol: Isolate the α,β-unsaturated nitrile before reacting with sulfur and base.[4] 2. Microwave Synthesis: Employ microwave irradiation to potentially improve yield and reduce reaction time.[4] | For sterically demanding substrates, separating the condensation and cyclization steps can improve the efficiency of each. Microwaves can provide rapid and uniform heating, often overcoming activation barriers in difficult reactions. |
Workflow for Troubleshooting Low Yield in Gewald Synthesis
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Guide 2: Minimizing Side Reactions in Palladium-Catalyzed Cyclizations
Palladium-catalyzed reactions are powerful tools for constructing fused thiophene rings, but they can be prone to side reactions if not properly controlled.[10][11]
Problem: Formation of Oligomers/Polymers or Reduced Catalyst Activity
| Possible Cause | Troubleshooting Steps | Rationale |
| Homocoupling of Starting Materials | 1. Control Stoichiometry: Use a slight excess of one coupling partner. 2. Slow Addition: Add one of the coupling partners slowly to the reaction mixture. | Homocoupling is often a second-order reaction. Keeping the concentration of one reactant low can favor the desired cross-coupling over self-coupling. |
| Catalyst Deactivation | 1. Ligand Choice: Screen different phosphine ligands. 2. Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). 3. Additive Effects: Consider the addition of a copper(I) co-catalyst in Sonogashira-type couplings.[12] | The choice of ligand can stabilize the palladium catalyst and promote the desired catalytic cycle. Oxygen can oxidize the active Pd(0) species, leading to deactivation. Co-catalysts can facilitate certain steps in the catalytic cycle. |
| Halogen Migration | 1. Low Temperature: Perform lithiation and quenching steps at very low temperatures (e.g., -78 °C).[1] | In some cases, especially with brominated thiophenes, halogen migration can occur at higher temperatures, leading to a mixture of isomers.[1] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiophene Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, our fellow scientists, with in-depth troubleshooting advice and practical solutions for a common yet critical challenge: preventing the decomposition of thiophene-containing molecules during purification. Thiophenes are invaluable building blocks in materials science and medicinal chemistry, but their inherent electronic properties can also render them susceptible to degradation under standard purification conditions. This resource combines mechanistic understanding with field-proven protocols to help you preserve the integrity of your compounds and achieve the highest possible purity.
Frequently Asked Questions (FAQs): Understanding Thiophene Instability
Q1: Why are my thiophene compounds so prone to decomposition during purification?
Thiophene and its derivatives possess an electron-rich aromatic system due to the lone pairs on the sulfur atom contributing to the π-system. This high electron density makes them susceptible to several degradation pathways:
-
Acid Sensitivity: The electron-rich ring is easily protonated by even mild acids (including the acidic surface of standard silica gel), which can initiate oligomerization or polymerization.[1][2]
-
Oxidation: The sulfur atom can be oxidized to form reactive thiophene S-oxides and subsequently thiophene S-sulfones.[3][4][5][6] These intermediates can undergo further reactions or lead to the formation of complex byproduct mixtures.[5][7]
-
Polymerization: Under the influence of heat, acid, or trace metal catalysts, thiophene units can link to form polythiophenes.[3][8] These polymers are often insoluble, colored materials that are difficult to remove and result in significant yield loss.[9][10]
-
Metal-Catalyzed Decomposition: Trace metals, particularly transition metals, can coordinate to the thiophene ring and catalyze C-S bond cleavage or other decomposition reactions.[11][12]
Understanding these core instabilities is the first step toward designing a robust purification strategy.
Q2: I see a dark coloration or baseline streaking when running TLC on my thiophene derivative. What does this indicate?
A dark brown or black coloration, either in the crude product or appearing during chromatography, is a classic sign of thiophene decomposition, often due to polymerization or the formation of highly conjugated degradation byproducts.[9] Streaking on a Thin Layer Chromatography (TLC) plate suggests that the compound is degrading on the acidic silica surface as the solvent front moves. This is a strong warning that standard silica gel column chromatography will likely be problematic.
Q3: What are the key differences between an inhibitor and a retarder for preventing polymerization?
While both are used to control polymerization, their mechanisms differ. An inhibitor , like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), provides a distinct induction period where polymerization is completely halted until the inhibitor is consumed.[10][13] A retarder , on the other hand, merely slows down the rate of polymerization without stopping it entirely.[10] For purification processes like distillation, where you want to prevent any polymer formation, a true inhibitor is generally preferred.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary tool for purification, but it is also a major source of thiophene decomposition due to the stationary phase.
Problem: My compound is degrading on the silica gel column, leading to low recovery and impure fractions.
This is the most common issue encountered. The acidic nature of silica gel is the primary culprit.
Solution 1: Deactivate the Stationary Phase
Neutralizing the acidic sites on the silica gel surface can dramatically improve stability and recovery.
-
Base Deactivation: Add 1-2% triethylamine (Et₃N) or another non-nucleophilic base like pyridine to your eluent system.[1] This neutralizes the acidic protons on the silica surface. Always perform a preliminary TLC analysis with the base-containing eluent to ensure it doesn't unexpectedly alter your compound's retention factor (Rƒ).
-
Alternative Stationary Phases: If base deactivation is insufficient or incompatible with your molecule, switch to a more inert stationary phase.
| Stationary Phase | Acidity | Best For | Considerations |
| Standard Silica Gel | Acidic (pKa ~4.5) | Robust, non-acid-sensitive compounds. | Prone to causing decomposition of electron-rich thiophenes. |
| Neutral Alumina | Neutral | Acid-sensitive thiophenes. | Can be more expensive; may have different selectivity. |
| Basic Alumina | Basic | Compounds that are stable to base. | Not suitable for base-sensitive functional groups. |
| Florisil® | Weakly Acidic | An alternative to silica with different selectivity.[14] | May still be too acidic for highly sensitive substrates. |
| Reverse-Phase Silica (C18) | Neutral | Polar thiophenes. | Requires polar mobile phases (e.g., MeCN/H₂O, MeOH/H₂O). |
Solution 2: Minimize Contact Time
The longer your compound is exposed to the stationary phase, the more time it has to decompose.
-
Use Flash Chromatography: Employ positive pressure to run the column faster than traditional gravity chromatography.
-
Optimize Rƒ: Aim for an Rƒ value between 0.25 and 0.35 in your chosen eluent system.[9] This ensures the compound elutes efficiently without excessive band broadening or prolonged residence time on the column.
-
Dry Loading: For compounds with poor solubility in the initial eluent, consider dry loading. Dissolve your crude material, adsorb it onto a small amount of silica gel, remove the solvent, and load the resulting free-flowing powder onto the column.[14] This creates a very narrow starting band, improving separation and reducing elution time.
Workflow for Deactivating Silica Gel
Below is a standard workflow for preparing and running a column with base-deactivated silica gel.
Caption: Workflow for silica gel deactivation and column chromatography.
Troubleshooting Guide: Distillation
Distillation is effective for purifying liquid thiophenes but introduces risks associated with high temperatures.
Problem: My thiophene compound is polymerizing in the distillation flask.
Heat is a major trigger for polymerization.[10] The goal is to distill the compound at the lowest possible temperature.
Solution 1: Use Vacuum Distillation
Reducing the pressure dramatically lowers the boiling point of your compound, minimizing thermal stress and the risk of polymerization.[15] For example, Dihydro-2(3H)-thiophenone boils at 76-78°C at 10 mmHg, whereas its atmospheric boiling point is much higher.[15]
Solution 2: Add a Polymerization Inhibitor
Adding a small amount of a radical scavenger to the distillation flask can effectively prevent the initiation of polymerization.
| Inhibitor | Type | Typical Conc. | Notes |
| Hydroquinone (HQ) | Phenolic | 100-200 ppm | Requires trace oxygen to be effective. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100-200 ppm | Similar to HQ; requires trace oxygen. |
| Phenothiazine (PTZ) | Amine | 200-500 ppm | Effective at higher temperatures; often used in industrial distillations.[16] |
| TEMPO | Nitroxide Radical | 50-100 ppm | Highly effective, oxygen-independent radical trap.[13] |
Solution 3: Ensure Scrupulous Glassware Cleaning
Trace acid or metal impurities on the glassware surface can catalyze polymerization.
-
Acid Wash: Wash glassware with an appropriate acid (e.g., dilute HCl) followed by copious rinsing with deionized water.
-
Base Wash: For removing acidic residues, a base wash (e.g., dilute NaOH or KOH/isopropanol) can be used, followed by thorough rinsing.
-
Oven Drying: Dry all glassware in an oven at >120°C for several hours to remove any residual water and cool under an inert atmosphere or in a desiccator.[15]
Protocol: Safe Vacuum Distillation of a Sensitive Thiophene
-
Apparatus Preparation: Assemble a clean, oven-dried vacuum distillation apparatus. Use a magnetic stir bar in the distillation flask for smooth boiling.[10]
-
Inhibitor Addition: Add the chosen polymerization inhibitor (e.g., a few crystals of BHT) to the crude thiophene in the distillation flask.
-
System Purge: Seal the apparatus and purge with an inert gas like nitrogen or argon to remove oxygen, especially if using an oxygen-independent inhibitor like TEMPO.
-
Vacuum Application: Slowly reduce the pressure using a vacuum pump, ensuring the system is stable.
-
Heating: Gently heat the distillation flask using a temperature-controlled heating mantle or oil bath.
-
Fraction Collection: Collect the fraction boiling at the expected temperature and pressure.
-
Storage: Store the purified, distilled thiophene under an inert atmosphere at low temperature (2-8°C) and protected from light.[15]
General Handling and Storage Best Practices
Q4: How should I handle and store my purified thiophene derivatives to prevent long-term degradation?
Even after successful purification, thiophenes can degrade upon storage. Oxidation and light-induced reactions are the primary concerns.
-
Inert Atmosphere: Always handle and store sensitive thiophenes under an inert atmosphere (nitrogen or argon).
-
Degassed Solvents: If dissolving the thiophene, use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Low Temperature: Store purified compounds in a freezer, preferably at -20°C.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect against light-induced degradation.
By implementing these troubleshooting strategies and best practices, you can significantly improve the outcome of your thiophene purifications, ensuring high purity and preserving the integrity of your valuable compounds for subsequent research and development.
Logical Decision Flowchart: Selecting a Purification Strategy
Caption: Decision-making flowchart for thiophene purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron(III) chloride - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatography [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Multi-Spectroscopic Approach to Confirming the Structure of 8H-Indeno[1,2-c]thiophen-8-one
A Senior Application Scientist's Guide to Unambiguous Molecular Elucidation
In the landscape of drug discovery and materials science, the precise and unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic scaffolds like 8H-Indeno[1,2-c]thiophen-8-one , a fused system of interest for its potential electronic and pharmacological properties, ambiguity in its structure is not an option. This guide provides a comprehensive, multi-faceted spectroscopic methodology to rigorously confirm its chemical architecture. We will move beyond a simple recitation of data, delving into the causal logic behind our choice of techniques and the synergistic power of their combined data to differentiate our target from plausible isomers.
The Analytical Challenge: Beyond a Simple Formula
The molecular formula for this compound is C₁₁H₆OS. However, this formula could correspond to multiple isomers, most notably 8H-Indeno[2,1-b]thiophen-8-one. Our objective is not merely to confirm the presence of the constituent atoms but to definitively establish their precise connectivity and spatial arrangement.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} endomd Caption: High-level experimental workflow for structural confirmation.
Part 1: Mapping the Skeleton with Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The asymmetry of the molecule dictates that all six aromatic protons should be unique, appearing as distinct signals. The expected spectrum is defined by the electronic environment of each proton, influenced by the electron-withdrawing ketone and the electron-rich thiophene ring.
Expected ¹H NMR Data: Protons on the benzene ring (H1-H4) will typically resonate in the downfield region (δ 7.0-8.0 ppm) due to aromatic ring currents. Protons on the thiophene ring (H6, H7) will also appear in this region, with their specific shifts influenced by the adjacent sulfur atom and the fused ring system. The coupling patterns (doublets, triplets, or doublet of doublets) will be key to assigning specific protons based on their neighbors.
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
The proton-decoupled ¹³C NMR spectrum should reveal 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.
Expected ¹³C NMR Data: The most downfield signal will be the carbonyl carbon (C8), typically appearing around δ 180-200 ppm. The other quaternary carbons (C3a, C4a, C8a, C8b) will have characteristic shifts, while the six CH carbons will correlate with the proton signals in a 2D HSQC experiment. The chemical shifts provide insight into the electronic nature of different parts of the molecule.[1][2][3]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[1]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.[2]
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the fused ring system.[4]
-
Comparative Data Summary: NMR Analysis
| Technique | Predicted Data for this compound | Key Confirmation Points |
| ¹H NMR | 6 unique aromatic signals (δ ~7.0-8.5 ppm) with distinct multiplicities (d, t, dd). | Confirms the number and connectivity of protons. Coupling patterns reveal adjacent proton relationships. |
| ¹³C NMR | 11 unique carbon signals. C=O signal highly downfield (δ ~185 ppm). 5 quaternary C, 6 CH carbons. | Confirms the total number of unique carbons and the presence of the ketone functional group. |
| 2D NMR | Specific COSY, HSQC, and HMBC correlations linking the entire molecular framework. | Unambiguously establishes the C-H and C-C connectivity, differentiating it from isomers. |
Part 2: Confirming Molecular Weight and Fragmentation with Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.
Electron Ionization Mass Spectrometry (EI-MS)
For rigid, aromatic systems like this, EI is a robust ionization method. The primary goal is to identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound.
Expected Mass Spectrum: The molecular formula C₁₁H₆OS gives a monoisotopic mass of approximately 186.01 g/mol . Therefore, a strong molecular ion peak should be observed at m/z = 186. The presence of sulfur will also generate a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of about 4.5% relative to the M⁺· peak.[5]
Aromatic systems are relatively stable, often resulting in an intense molecular ion peak.[6] Key fragmentation pathways would likely involve the loss of stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN is less likely here but possible in N-containing heterocycles), or radicals.
-
[M - CO]⁺·: Loss of the carbonyl group (28 Da), leading to a peak at m/z = 158.
-
[M - CHO]⁺: Loss of a formyl radical (29 Da), leading to a peak at m/z = 157.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
High-Resolution MS (HRMS): For definitive formula confirmation, obtain a high-resolution mass spectrum. This will provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental composition (e.g., C₁₁H₆OS requires 186.0142, distinguishing it from C₁₂H₁₀N₂ which is 186.0844).[7]
Comparative Data Summary: Mass Spectrometry
| m/z Value | Proposed Fragment | Significance |
| 186.0142 | [C₁₁H₆OS]⁺· (Molecular Ion) | Confirms the elemental composition (via HRMS) and molecular weight. |
| 188.0112 | [C₁₁H₆³⁴S]⁺· (M+2 Isotope) | Confirms the presence of one sulfur atom. |
| 158 | [M - CO]⁺· | Characteristic fragmentation of a ketone, confirming the presence of the C=O group. |
| 91 | Tropylium ion or other fragments | Aromatic compounds often show common fragment ions.[6][7] |
Part 3: Identifying Functional Groups with Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature will be the carbonyl stretch of the five-membered ring ketone.
Expected IR Spectrum: The key absorption bands are dictated by the vibrations of specific bonds within the molecule.
-
C=O Stretch: The carbonyl group in a five-membered ring that is part of a conjugated system is expected to absorb strongly in the range of 1710-1750 cm⁻¹.[8][9] This peak is typically sharp and intense.
-
C=C Aromatic Stretch: Multiple sharp bands of variable intensity are expected between 1450-1600 cm⁻¹ corresponding to the carbon-carbon double bonds within the aromatic rings.
-
C-H Aromatic Stretch: A weak to medium band will appear above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹.
-
C-S Stretch: The thiophene C-S bond vibration is often weak and can be difficult to assign definitively but may appear in the fingerprint region (600-800 cm⁻¹).[10]
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
-
Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of air (or the empty ATR crystal) should be collected and automatically subtracted.
Comparative Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Significance |
| ~3100-3050 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of aromatic rings. |
| ~1725 | Strong, Sharp | Ketone C=O Stretch | Confirms the ketone functional group in a five-membered conjugated ring.[8] |
| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch | Supports the presence of the fused aromatic system. |
| ~850-700 | Medium | C-H Out-of-plane Bending | Can provide information on the substitution pattern of the aromatic rings. |
Synergistic Confirmation: Weaving the Data Together
No single technique provides the complete picture. The true power of this approach lies in the synergy of the data, where each result corroborates and builds upon the others.
dot graph G { layout=neato; node [shape=ellipse, style="filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} endomd Caption: Logical synergy of spectroscopic data for structural elucidation.
Differentiating from Isomers: The Decisive Comparison
To underscore the resolving power of this methodology, let's consider the primary isomer, 8H-Indeno[2,1-b]thiophen-8-one . While its MS and IR spectra would be very similar (same molecular weight and functional groups), its NMR spectra would be distinctly different due to the altered connectivity. The chemical shifts of the thiophene protons and the coupling patterns between the two rings would change significantly, providing a clear and unambiguous method of differentiation. The long-range HMBC correlations would be the ultimate arbiter, revealing a connectivity pattern unique to the [1,2-c] fusion.
By systematically applying this multi-spectroscopic approach, researchers can move with confidence from a synthesized powder to a fully characterized and confirmed molecular structure, ready for further investigation in the fields of medicinal chemistry and material science.
References
- 1. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 6. whitman.edu [whitman.edu]
- 7. uni-saarland.de [uni-saarland.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H and ¹³C NMR Assignment of Indenothiophenones
For Researchers, Scientists, and Drug Development Professionals
Indenothiophenones, a class of fused heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing electronic properties. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of indenothiophenone isomers. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral features of two common indenothiophenone scaffolds: 8H-indeno[2,1-b]thiophen-8-one and 4H-indeno[1,2-b]thiophen-4-one, offering insights into their spectral assignment and highlighting key differences for confident isomeric differentiation.
The Challenge of Isomer Differentiation
The subtle differences in the fusion pattern of the thiophene and indanone rings in indenothiophenone isomers can lead to significant changes in their chemical and biological properties. Consequently, the ability to distinguish between isomers such as 8H-indeno[2,1-b]thiophen-8-one and 4H-indeno[1,2-b]thiophen-4-one is a critical analytical challenge. While techniques like mass spectrometry can confirm the molecular weight, only NMR spectroscopy, through the detailed analysis of chemical shifts and coupling constants, can provide a definitive structural assignment.
¹H and ¹³C NMR Spectral Features: A Comparative Analysis
The following sections detail the characteristic ¹H and ¹³C NMR chemical shifts for the two primary indenothiophenone isomers. The assignments are based on a combination of empirical data from derivatives, theoretical predictions, and standard 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).
8H-Indeno[2,1-b]thiophen-8-one
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// Atom nodes C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C3a [label="C3a", pos="0,0!"]; C4 [label="C4", pos="1.3,-0.75!"]; C5 [label="C5", pos="1.3,0.75!"]; C8 [label="C8=O", pos="0,-1.5!"]; S [label="S", pos="-2.6,0!"]; C8a [label="C8a", pos="-2.6,-1.5!"]; // Placeholder for connection C3b [label="C3b", pos="2.6,0!"]; // Placeholder for connection H1 [label="H1", pos="0,2!"]; H2 [label="H2", pos="-1.8,1.2!"]; H3 [label="H3", pos="-1.8,-1.2!"]; H4 [label="H4", pos="1.8,-1.2!"]; H5 [label="H5", pos="1.8,1.2!"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C3a [label=""]; C3a -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C3b [label=""]; // Placeholder connection C3b -- C1 [label=""]; // Placeholder connection C3a -- C8 [label=""]; C8 -- C8a [label=""]; // Placeholder connection C8a -- S [label=""]; S -- C2 [label=""];
// H connections C1 -- H1 [style=dashed]; C2 -- H2 [style=dashed]; C3 -- H3 [style=dashed]; C4 -- H4 [style=dashed]; C5 -- H5 [style=dashed]; } Figure 1. Structure of 8H-indeno[2,1-b]thiophen-8-one.
¹H NMR (Proton NMR): The proton spectrum of 8H-indeno[2,1-b]thiophen-8-one derivatives typically exhibits distinct signals for the aromatic protons of both the benzene and thiophene rings.
-
Thiophene Protons: The two protons on the thiophene ring (H-2 and H-3) generally appear as doublets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The coupling constant (JH2-H3) is characteristically around 5.0-5.5 Hz.
-
Benzene Protons: The four protons of the benzene ring (H-4, H-5, H-6, and H-7) give rise to a more complex pattern of multiplets in the aromatic region, usually between δ 7.2 and 7.8 ppm. The specific splitting patterns depend on the substitution on the benzene ring.
¹³C NMR (Carbon NMR): The carbon spectrum provides crucial information for confirming the carbon skeleton.
-
Carbonyl Carbon: The most downfield signal in the spectrum corresponds to the carbonyl carbon (C-8), typically appearing in the range of δ 185-195 ppm.
-
Thiophene Carbons: The carbons of the thiophene ring (C-2 and C-3) resonate in the aromatic region, generally between δ 120 and 140 ppm. The quaternary carbons of the thiophene ring (C-3a and C-8a) are also found in this region.
-
Benzene Carbons: The carbons of the benzene ring (C-4, C-5, C-6, and C-7) and the quaternary carbons (C-3b and C-7a) appear in the aromatic region, typically between δ 120 and 145 ppm.
4H-Indeno[1,2-b]thiophen-4-one
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// Atom nodes C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C3a [label="C3a", pos="0,0!"]; C4 [label="C4=O", pos="1.3,0!"]; C8b [label="C8b", pos="0,-1.5!"]; S [label="S", pos="-2.6,0!"]; C4a [label="C4a", pos="2.6,0.75!"]; // Placeholder for connection C8a [label="C8a", pos="2.6,-0.75!"]; // Placeholder for connection H1 [label="H1", pos="0,2!"]; H2 [label="H2", pos="-1.8,1.2!"]; H3 [label="H3", pos="-1.8,-1.2!"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C3a [label=""]; C3a -- C8b [label=""]; C8b -- C1 [label=""]; C3a -- C4 [label=""]; C4 -- C4a [label=""]; // Placeholder connection C4a -- C8a [label=""]; // Placeholder connection C8a -- C8b [label=""]; C2 -- S [label=""]; S -- C3 [label=""];
// H connections C1 -- H1 [style=dashed]; C2 -- H2 [style=dashed]; C3 -- H3 [style=dashed]; } Figure 2. Structure of 4H-indeno[1,2-b]thiophen-4-one.
¹H NMR (Proton NMR): The proton spectrum of 4H-indeno[1,2-b]thiophen-4-one derivatives also shows distinct signals for the aromatic protons.
-
Thiophene Protons: The two protons on the thiophene ring (H-2 and H-3) typically appear as doublets, similar to the [2,1-b] isomer, in the δ 7.0-8.0 ppm range with a coupling constant (JH2-H3) of approximately 5.0-5.5 Hz.
-
Benzene Protons: The four protons of the benzene ring (H-5, H-6, H-7, and H-8) will present as a multiplet system in the aromatic region, generally between δ 7.3 and 7.9 ppm.
¹³C NMR (Carbon NMR): The carbon spectrum of this isomer also has characteristic features.
-
Carbonyl Carbon: The carbonyl carbon (C-4) signal is found in the downfield region, typically between δ 180 and 190 ppm.
-
Thiophene Carbons: The thiophene carbons (C-2 and C-3) resonate in the aromatic region, usually between δ 120 and 135 ppm, along with the quaternary carbons (C-3a and C-8b).
-
Benzene Carbons: The benzene carbons (C-5, C-6, C-7, and C-8) and the associated quaternary carbons (C-4a and C-8a) are observed in the aromatic region, typically between δ 120 and 140 ppm.
Key Differentiating Features: A Head-to-Head Comparison
While the overall spectral patterns of the two isomers are similar, careful analysis of chemical shifts and, more importantly, long-range correlations in 2D NMR spectra, allows for their unambiguous differentiation.
| Spectral Feature | 8H-Indeno[2,1-b]thiophen-8-one Derivative | 4H-Indeno[1,2-b]thiophen-4-one Derivative | Key Differentiation Point |
| ¹H NMR | |||
| Thiophene Protons | Two doublets (H-2, H-3) | Two doublets (H-2, H-3) | Subtle chemical shift differences may be observed due to the different electronic environment. |
| Benzene Protons | Complex multiplet | Complex multiplet | The chemical shifts and splitting patterns of the benzene protons will differ due to the different points of fusion with the five-membered ring. |
| ¹³C NMR | |||
| Carbonyl Carbon | ~ δ 185-195 ppm | ~ δ 180-190 ppm | The carbonyl carbon in the [2,1-b] isomer is generally slightly more deshielded. |
| 2D NMR (HMBC) | |||
| H-2 to Carbonyl | No correlation expected | Strong correlation | This is a definitive diagnostic tool. The proximity of H-2 to the carbonyl group in the [1,2-b] isomer results in a clear HMBC cross-peak. |
| H-3 to Carbonyl | Strong correlation | No correlation expected | Conversely, in the [2,1-b] isomer, it is H-3 that is spatially close to the carbonyl group, leading to a strong HMBC correlation. |
Experimental Protocol: A Guide to NMR Sample Preparation and Analysis
For researchers seeking to perform their own NMR analysis of indenothiophenone derivatives, the following protocol provides a standardized approach.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified indenothiophenone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample is free of any particulate matter to avoid broadening of NMR signals.
2. NMR Data Acquisition:
- Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
- Acquire a 1D ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
- For unambiguous assignment, acquire two-dimensional (2D) NMR spectra:
- ¹H-¹H COSY: To establish proton-proton coupling networks within the aromatic spin systems.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the most critical experiment for distinguishing between the isomers.
3. Data Analysis and Interpretation:
- Process the acquired spectra using appropriate NMR software.
- Assign the proton signals based on their chemical shifts, multiplicities, and coupling constants, aided by COSY data.
- Assign the carbon signals using HSQC to correlate them with their attached protons and by comparing chemical shifts to expected values.
- Utilize the HMBC spectrum to confirm the connectivity of the carbon skeleton and, crucially, to identify the key long-range correlation between the thiophene proton (H-2 or H-3) and the carbonyl carbon, which will definitively establish the isomeric structure.
Conclusion
The definitive assignment of ¹H and ¹³C NMR spectra is a cornerstone of structural elucidation for indenothiophenone isomers. While 1D NMR provides initial valuable information, the application of 2D NMR techniques, particularly HMBC, is essential for unambiguous differentiation between the 8H-indeno[2,1-b]thiophen-8-one and 4H-indeno[1,2-b]thiophen-4-one scaffolds. The key diagnostic feature lies in the long-range correlation between a specific thiophene proton and the carbonyl carbon. By following a systematic experimental protocol and carefully analyzing the resulting spectral data, researchers can confidently determine the precise isomeric structure of their synthesized or isolated indenothiophenones, paving the way for further advancements in drug discovery and materials science.
A Comparative Guide to the Biological Activity of Indenothiophene Isomers
In the landscape of medicinal chemistry, the structural nuances of heterocyclic compounds often dictate their therapeutic potential. Among these, indenothiophene scaffolds have emerged as a promising class of molecules, exhibiting a wide array of biological activities. The arrangement of the thiophene ring fused to the indene core gives rise to various isomers, each with a unique electronic and steric profile that profoundly influences its interaction with biological targets. This guide provides a comparative analysis of the biological activities of key indenothiophene isomers, supported by experimental data and protocols, to aid researchers in the strategic design of novel therapeutics.
The Structural Significance of Indenothiophene Isomerism
The fusion of a thiophene ring with an indene nucleus can result in several linear and angular isomers. The position of the sulfur atom and the mode of ring fusion create distinct chemical environments, impacting properties such as aromaticity, dipole moment, and the potential for hydrogen bonding. These subtle yet critical differences are the foundation for the diverse biological activities observed across the isomeric series. Understanding the structure-activity relationships (SAR) is paramount for optimizing lead compounds in drug discovery. For instance, the orientation of the sulfur atom can influence the molecule's ability to act as a hinge-binding motif in kinase inhibition or affect its planarity, which is crucial for DNA intercalation.
Comparative Biological Profiling
Indenothiophene derivatives have demonstrated significant potential in several therapeutic areas, most notably in oncology, infectious diseases, and inflammatory disorders. This section will compare the predominant biological activities of different indenothiophene isomers based on available preclinical data.
Anticancer Activity: A Tale of Isomeric Selectivity
The anticancer potential of indenothiophene derivatives is one of the most extensively studied areas. The cytotoxic effects of these compounds are often mediated through the inhibition of key cellular processes, such as cell proliferation and migration, and the induction of apoptosis.
Recent studies on novel synthesized indenothiophene candidates have shown promising in vitro cytotoxic activities against various cancer cell lines, including cervical (HeLa) and ovarian (OVCAR-3) cancer cell lines. For example, specific indenopyrazole and indenothiophene derivatives have demonstrated potent cytotoxic effects, with some compounds showing greater activity against specific cell lines, highlighting the importance of the overall molecular structure in determining cancer cell line selectivity.
The mechanism of action for many anticancer indenothiophenes involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.
Kinase Inhibition: Targeting Cellular Signaling
Several indenothiophene derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer and other diseases. The isomeric core of the indenothiophene scaffold plays a crucial role in determining the binding affinity and selectivity towards specific kinases.
For instance, 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives have been investigated as inhibitors of DYRK1A, CLK1, CLK4, and haspin kinases. Structure-activity relationship studies revealed that substitutions on the benzothiophene ring significantly impact inhibitory potency and selectivity. Specifically, 5-hydroxy substituted compounds showed good inhibitory effects against the targeted DYRK1A protein.
The following table summarizes the kinase inhibitory activity of representative indenothiophene derivatives from the literature.
| Compound ID | Indenothiophene Isomer | Target Kinase(s) | IC50 (nM) | Reference |
| 4k | Benzo[b]indeno[1,2-d]thiophen-6-one | DYRK1A | 35 | |
| CLK1 | 20 | |||
| CLK4 | 26 | |||
| Haspin | 76 | |||
| 16b | 5-hydroxybenzothiophene hydrazide | Clk4 | 11 | |
| DRAK1 | 87 | |||
| Haspin | 125.7 | |||
| Clk1 | 163 | |||
| Dyrk1B | 284 | |||
| Dyrk1A | 353.3 |
Table 1: Comparative Kinase Inhibitory Activity of Indenothiophene Derivatives.
The data clearly indicates that the substitution pattern on the indenothiophene core is a key determinant of both potency and selectivity. This underscores the importance of isomeric and substituent considerations in the design of targeted kinase inhibitors.
Antimicrobial Activity: Combating Infectious Agents
Thiophene-containing heterocycles have a long history of investigation for their antimicrobial properties. Indenothiophene isomers are no exception, with several derivatives showing promising activity against a range of bacterial and fungal pathogens.
For example, derivatives of thieno[2,3-b]thiophene have been synthesized and evaluated for their in vitro antimicrobial potential, showing good results against various microorganisms. The mechanism of antimicrobial action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The specific isomeric form of the indenothiophene core influences the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cells and interact with its target.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor of the comparative data presented, this section details the standardized experimental protocols for assessing the key biological activities of indenothiophene isomers.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indenothiophene isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for In Vitro Cytotoxicity Testing:
Figure 1: Workflow for MTT-based cytotoxicity assay.
Enzyme Inhibition Assay (Kinase Activity)
A general protocol for a spectrophotometric enzyme inhibition assay is described below. This can be adapted for specific kinases using appropriate substrates and buffers.
Principle: The activity of a kinase is measured by monitoring the formation of a product over time, often through a change in absorbance or fluorescence. An inhibitor will decrease the rate of this reaction.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified target enzyme, the substrate (which should produce a chromogenic or fluorogenic product upon phosphorylation), assay buffer (optimized for the specific kinase), and the indenothiophene test compounds.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a positive control inhibitor and a negative control (vehicle only).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.
-
Data Analysis: Plot the initial reaction velocity against the inhibitor concentration. The IC50 value is determined using non-linear regression analysis, fitting the data to a dose-response curve.
General Workflow for Enzyme Inhibition Assay:
Figure 2: General workflow for a kinase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period is the MIC.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the indenothiophene compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Resazurin Assay (Optional): To aid in the determination of cell viability, a redox indicator such as resazurin can be added. A color change from blue to pink indicates metabolically active cells.
Conclusion and Future Directions
The comparative analysis of indenothiophene isomers reveals a rich and diverse biological activity profile. The subtle changes in the isomeric scaffold and substitution patterns can lead to significant differences in anticancer, kinase inhibitory, and antimicrobial activities. This guide highlights the critical importance of a structure-guided approach in the design of novel indenothiophene-based therapeutics.
Future research should focus on a more systematic exploration of the indenothiophene isomeric space. The synthesis and biological evaluation of a comprehensive library of isomers with varied substitution patterns will be crucial for elucidating more precise structure-activity relationships. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be essential for their translation into clinical candidates. The experimental protocols provided herein offer a standardized framework for such investigations, ensuring the generation of robust and comparable data.
A Comparative Guide to 8H-Indeno[1,2-c]thiophen-8-one and Indenofluorene Derivatives for Advanced Material Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring the Landscape of Fused-Ring Systems
In the realm of organic electronics and medicinal chemistry, the rational design of molecular scaffolds is paramount to achieving desired functionalities. Among the vast array of π-conjugated systems, 8H-Indeno[1,2-c]thiophen-8-one and indenofluorene derivatives have emerged as two prominent classes of compounds with distinct yet sometimes overlapping applications. This guide provides an in-depth, objective comparison of these two families of molecules, supported by experimental data, to aid researchers in selecting the optimal core structure for their specific needs.
Indenofluorenes are polycyclic aromatic hydrocarbons composed of five fused rings, offering a rigid and planar scaffold.[1] Their diverse isomers and derivatives have been extensively explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2][3][4] On the other hand, this compound represents a class of fused heterocyclic compounds where a thiophene ring is integrated into an indanone framework. This incorporation of a heteroatom introduces unique electronic and chemical properties, making them attractive targets for both materials science and drug discovery.[5][6]
This guide will dissect the structural nuances, compare the fundamental electronic and photophysical properties, and evaluate the performance of these compounds in key applications, providing a comprehensive resource for informed decision-making in your research endeavors.
Molecular Architecture: A Tale of Two Cores
The fundamental difference between these two classes of compounds lies in their core structures. Indenofluorenes are all-carbon frameworks, with the five rings arranged in various isomeric forms (e.g., indeno[1,2-b]fluorene, indeno[2,1-a]fluorene).[1] This all-carbon nature generally imparts high chemical stability. The planarity of the indenofluorene core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices.[3]
In contrast, this compound incorporates a sulfur atom within its fused-ring system. This heteroatom substitution significantly influences the molecule's electronics, reactivity, and intermolecular interactions. The presence of the electron-rich thiophene ring fused with an electron-withdrawing indanone moiety creates an intrinsic donor-acceptor character within the molecule.
Below is a visual representation of the core structures:
Caption: Core structures of Indenofluorene and this compound.
Comparative Analysis of Electronic and Photophysical Properties
The electronic and optical properties of these compounds are at the heart of their functionality. The table below summarizes key experimental data for representative derivatives from both classes.
| Property | This compound Derivative | Indenofluorene Derivative (e.g., DIAn) | Key Differences & Implications |
| HOMO Level | ~ -5.5 to -6.0 eV | ~ -5.2 to -5.8 eV | The generally deeper HOMO level in indenothiophenones can lead to better air stability of the corresponding devices. |
| LUMO Level | ~ -3.0 to -3.5 eV | ~ -2.5 to -3.2 eV | The lower LUMO level of indenothiophenones suggests stronger electron-accepting capabilities, beneficial for n-type or acceptor materials. |
| Electrochemical Band Gap | ~ 2.0 to 2.5 eV | ~ 2.3 to 3.0 eV | Indenothiophenones often exhibit smaller band gaps, leading to absorption at longer wavelengths. |
| Absorption Max (λmax) | Typically in the visible region | Often in the UV or blue region of the visible spectrum | The absorption profile of indenothiophenones can be more readily tuned into the visible spectrum, which is advantageous for photovoltaic applications. |
| Emission Max (λem) | Varies widely with substitution (from violet to red)[7][8] | Typically blue emission[9] | Both classes are versatile emitters, but indenofluorenes are particularly noted for their applications as blue emitters in OLEDs. |
| Electron Affinity | Generally higher | Generally lower | The higher electron affinity of indenothiophenones makes them promising candidates for electron-transporting materials.[10] |
Note: The values presented are approximate and can vary significantly with different substitutions on the core structures.
Performance in Key Applications
Organic Electronics
Indenofluorene derivatives have a proven track record in organic electronics. Their high charge carrier mobilities and excellent photoluminescence properties have led to their successful implementation in:
-
OLEDs: Particularly as blue emitters and host materials, owing to their wide band gaps and high photoluminescence quantum yields.[9]
-
OFETs: Demonstrating ambipolar charge transport characteristics, meaning they can conduct both holes and electrons.[3]
-
OPVs: Utilized as both donor and acceptor materials, although their absorption profiles often require careful molecular engineering to match the solar spectrum.
This compound and its derivatives , while a less mature field of study, are showing immense promise, especially as:
-
Electron-Accepting Materials: Their inherent electron-deficient character, a result of the fused indanone moiety, makes them excellent candidates for non-fullerene acceptors in OPVs.
-
n-Type Semiconductors: The low-lying LUMO levels facilitate electron injection and transport, a critical requirement for n-type OFETs.[11]
-
Sensitizers in Dye-Sensitized Solar Cells (DSSCs): The ability to tune their absorption across the visible spectrum is highly advantageous for this application.
Caption: Primary applications of the two compound classes in organic electronics.
Drug Development
The structural motifs of both compound classes have also attracted attention in medicinal chemistry.
Indenofluorene derivatives have been investigated for their potential as:
-
Anticancer agents: Certain derivatives have shown cytotoxic activity against various cancer cell lines.
-
Fluorescent probes: Their strong emission properties make them suitable for bioimaging applications.
The indeno[1,2-c]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
-
Enzyme inhibitors: The rigid, planar structure can effectively interact with the active sites of various enzymes.
-
Antimicrobial and antiviral agents: The presence of the thiophene ring is a common feature in many biologically active compounds.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the characterization of these compounds are provided below.
Cyclic Voltammetry for HOMO/LUMO Level Determination
Objective: To determine the oxidation and reduction potentials of the compounds and estimate their HOMO and LUMO energy levels.
Methodology:
-
Solution Preparation: Prepare a 0.001 M solution of the compound in an appropriate anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Measurement:
-
Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs towards positive potentials to observe the oxidation peak(s) and then reversing the scan.
-
Similarly, scan towards negative potentials from the initial value to observe the reduction peak(s).
-
Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc+) couple under the same conditions as an internal standard.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 5.1]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 5.1]
-
-
Caption: Workflow for determining HOMO/LUMO levels via cyclic voltammetry.
UV-Visible Absorption and Photoluminescence Spectroscopy
Objective: To characterize the optical properties of the compounds.
Methodology:
-
Solution Preparation: Prepare dilute solutions (typically 10^-5 to 10^-6 M) of the compound in a spectroscopic grade solvent (e.g., chloroform, toluene, or THF).
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).
-
Determine the wavelength of maximum absorption (λmax).
-
-
Photoluminescence (PL) Spectroscopy:
-
Use a fluorescence spectrophotometer.
-
Excite the sample at its λmax.
-
Record the emission spectrum.
-
Determine the wavelength of maximum emission (λem).
-
-
Quantum Yield Measurement (Relative Method):
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region.
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the excitation wavelength.
-
Calculate the quantum yield using the following equation:
-
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
-
Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and indenofluorene derivatives is highly dependent on the target application.
-
For applications requiring stable, high-performance blue emitters in OLEDs or materials with ambipolar charge transport for OFETs, indenofluorene derivatives remain a compelling choice due to their well-established synthetic routes and proven device performance.[9][12]
-
For researchers seeking novel electron-accepting materials for non-fullerene organic solar cells, n-type semiconductors for OFETs, or tunable absorbers for DSSCs, This compound derivatives offer a promising and less-explored chemical space with significant potential for innovation.[11][13]
Ultimately, the decision should be guided by a thorough understanding of the structure-property relationships outlined in this guide and the specific electronic and photophysical requirements of the intended application. Continued research into both classes of compounds will undoubtedly lead to further advancements in organic electronics and medicinal chemistry.
References
- 1. Indenofluorene - Wikipedia [en.wikipedia.org]
- 2. Indenofluorenes and derivatives: syntheses and emerging materials applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indenofluorene Scaffolds – Haley Lab [haleylab.uoregon.edu]
- 4. Dihydroindenofluorenes as building units in organic semiconductors for organic electronics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00993A [pubs.rsc.org]
- 5. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiophene fused indenocorannulenes: synthesis, variable emission, and exceptional chiral configurational stability - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CAS 5706-08-1: 4H-Indeno[1,2-b]thiophen-4-one | CymitQuimica [cymitquimica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of 8h-Indeno[1,2-c]thiophen-8-one Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The 8h-Indeno[1,2-c]thiophen-8-one scaffold represents a promising, yet underexplored, class of molecules. Its rigid, planar structure, combining the electron-rich thiophene ring with the indenone core, suggests potential applications in areas ranging from organic electronics to pharmacology. The precise arrangement of atoms, molecular packing, and intermolecular interactions, all unveiled by X-ray crystallography, are critical determinants of a compound's physical and biological properties.
The Crystallographic Workflow: From Synthesis to Structure
The journey from a conceptual molecular design to a fully characterized crystal structure is a multi-step process that demands precision and a deep understanding of chemical principles. Each step, from the initial synthesis to the final data refinement, is a critical node in the workflow that ultimately dictates the quality and reliability of the structural information obtained.
Figure 1: Generalized workflow for single-crystal X-ray crystallographic analysis.
Causality in Experimental Choices
The choice of synthetic route directly impacts the purity of the final compound, which is a critical prerequisite for successful crystallization. For instance, multi-component reactions, while efficient, may lead to a higher diversity of byproducts, necessitating more rigorous purification strategies like column chromatography followed by multiple recrystallizations.
The selection of a crystallization technique is equally crucial. Slow evaporation from a suitable solvent is often the first method of choice due to its simplicity. However, for compounds that are prone to oiling out or forming amorphous solids, vapor diffusion or liquid-liquid diffusion techniques offer finer control over the rate of supersaturation, thereby promoting the growth of well-ordered single crystals. The choice of solvent is paramount; a solvent in which the compound has moderate solubility is ideal.
Comparative Crystallographic Data of Indenone and Fused Thiophene Analogues
To illustrate the structural diversity within this class of compounds, we present a comparative table of crystallographic data for two representative molecules: an indenone derivative and a fused thiophene system. This data provides a quantitative basis for understanding how even subtle changes in molecular structure can influence the crystal packing and, consequently, the material's properties.
| Parameter | Compound 1: A Substituted Indenone | Compound 2: A Fused Thiophene Derivative |
| Chemical Formula | C₁₇H₁₂O₂ | C₁₄H₈S₂ |
| Molecular Weight | 248.27 g/mol | 240.34 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = 8.54 Å, b = 10.21 Å, c = 14.33 Å, β = 98.5° | a = 12.87 Å, b = 5.98 Å, c = 14.91 Å |
| Unit Cell Volume | 1234.5 ų | 1146.2 ų |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Calculated Density | 1.33 g/cm³ | 1.39 g/cm³ |
| Key Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds | π-π stacking, C-H···S interactions |
Note: The data presented in this table is a composite representation based on typical values for these classes of compounds and is for illustrative purposes.
Structural Insights and Comparison
The data in the table above reveals significant differences in the crystal packing of the two compounds. The monoclinic system of the indenone derivative suggests a more inclined packing arrangement, often driven by a combination of π-π stacking and weaker hydrogen bonding interactions involving the carbonyl oxygen. In contrast, the orthorhombic system of the fused thiophene derivative indicates a more orthogonal packing, which can be influenced by the directionality of C-H···S interactions and herringbone-type π-stacking.
The planarity of the fused ring system in both classes of molecules is a key feature. However, the presence of different substituents can introduce subtle deviations from planarity. For instance, bulky substituents on the phenyl ring of an indenone derivative can lead to a twisted conformation, which in turn will disrupt the efficiency of π-π stacking and alter the electronic properties of the material.
Molecular Packing and Intermolecular Interactions
The supramolecular architecture of a crystal is governed by a delicate balance of various non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials.
Figure 2: Influence of intermolecular interactions on the properties of molecular crystals.
In the case of indenone derivatives, the carbonyl group acts as a hydrogen bond acceptor, leading to the formation of C-H···O interactions that can organize the molecules into specific motifs, such as chains or sheets. For fused thiophene systems, the sulfur atoms can participate in weaker C-H···S interactions, which, although less energetic than conventional hydrogen bonds, can play a significant role in directing the crystal packing.
Experimental Protocols
General Synthesis of Indenone Derivatives
A common route to indenone derivatives involves an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid.
-
Acid Chloride Formation: To a solution of the substituted phenylpropionic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Cyclization: After stirring for 2 hours at room temperature, the solvent is removed under reduced pressure. The resulting crude acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C. A Lewis acid, such as aluminum chloride (1.5 eq), is added portion-wise.
-
Work-up and Purification: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Conclusion
The X-ray crystallographic analysis of this compound derivatives and their analogues provides invaluable insights into their three-dimensional structure and solid-state packing. This guide has demonstrated, through a comparative approach, how variations in molecular structure influence crystallographic parameters and intermolecular interactions. A thorough understanding of these structure-property relationships is essential for the rational design of new materials with optimized performance in fields ranging from pharmaceuticals to organic electronics. The presented workflows and comparative data serve as a foundational resource for researchers embarking on the synthesis and structural characterization of this promising class of heterocyclic compounds.
A Comparative Guide to the Electrochemical Properties of Indenothiophenes and Indenofluorenes for Organic Electronics
In the rapidly advancing field of organic electronics, the rational design of novel π-conjugated systems is paramount for the development of next-generation devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Among the plethora of molecular scaffolds explored, indenofluorenes (IFs) have emerged as a versatile class of compounds with tunable electronic properties. A key strategy to further modulate these properties is the incorporation of heteroatoms into the fused-ring system. This guide provides an in-depth comparison of the electrochemical properties of indenothiophenes—where a thiophene ring is fused into the indenofluorene core—and their all-carbon indenofluorene counterparts. This analysis is grounded in experimental data from peer-reviewed literature and aims to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-property relationships that govern the performance of these materials.
The Structural Distinction: Indenofluorene vs. Indenothiophene
Indenofluorenes are polycyclic aromatic hydrocarbons composed of a five-membered ring fused between two fluorene units. This core structure results in a 6-5-6-5-6 fused ring system, and the connectivity of these rings gives rise to five distinct regioisomers, each with unique electronic characteristics. The introduction of a thiophene ring in place of a benzene ring within this framework creates an indenothiophene. This seemingly subtle change has profound effects on the molecule's electronic structure and, consequently, its electrochemical behavior. The sulfur atom in the thiophene ring introduces a heteroatom with lone pair electrons, which can significantly influence the frontier molecular orbitals (HOMO and LUMO) of the molecule.
Below is a visual representation of the core structures of an indenofluorene and a generic indenothiophene derivative.
A Senior Application Scientist's Guide to Comparing Electronic Properties of Indenothiophene Isomers using DFT Calculations
For distribution to: Researchers, scientists, and drug development professionals exploring novel organic semiconductor materials.
Introduction: The Promise of Indenothiophene Isomers in Organic Electronics
Indenothiophene-based molecules are a promising class of organic semiconductors due to their tunable electronic properties and potential for high charge carrier mobility.[1] The fusion of thiophene rings to an indacene core allows for the synthesis of various isomers, each with a unique electronic structure that dictates its performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2][3] The arrangement of the thiophene units, whether in a syn or anti configuration, significantly influences the molecule's frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and charge transport characteristics.[4]
This guide provides a comprehensive comparison of the electronic properties of indenothiophene isomers, leveraging the power of Density Functional Theory (DFT) calculations. As a senior application scientist, my goal is to not only present the data but also to provide the underlying scientific rationale for the computational methodologies employed, ensuring a robust and reproducible approach for your own research endeavors.
The "Why": Causality Behind Experimental Choices in DFT Calculations
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry and materials science for its ability to predict the electronic structure of molecules with a favorable balance of accuracy and computational cost.[5][6] When comparing isomers, DFT allows us to dissect the structure-property relationships that govern their electronic behavior.
The choice of the exchange-correlation functional and the basis set is paramount for obtaining meaningful results.[7] For π-conjugated organic molecules like indenothiophenes, standard hybrid functionals such as B3LYP often provide a good starting point for geometry optimizations and electronic property calculations.[8][9] The 6-31G(d,p) basis set is a commonly used and reliable choice for these systems, offering a good compromise between accuracy and computational expense.[8] It is crucial to perform a vibrational frequency analysis on the optimized geometries to confirm that they represent true energy minima on the potential energy surface.
Workflow for DFT-Based Comparison of Indenothiophene Isomers
The following diagram outlines the systematic workflow for comparing the electronic properties of indenothiophene isomers using DFT calculations.
Figure 1: A schematic of the DFT workflow for comparing indenothiophene isomers.
Experimental Protocols: A Step-by-Step Guide
This section details the computational steps for a comprehensive comparison of indenothiophene isomers. The following protocol is described in the context of the Gaussian suite of programs, a widely used quantum chemistry software package.[10]
Step 1: Molecular Structure Input and Initial Setup
-
Build the Isomers: Construct the 3D structures of the indenothiophene isomers (e.g., syn and anti) using a molecular modeling program.
-
Create Input Files: For each isomer, create a Gaussian input file. The header of the file should specify the chosen level of theory and basis set (e.g., #p B3LYP/6-31G(d) Opt Freq).[10]
-
Define Charge and Multiplicity: For the neutral ground state, the charge is 0 and the spin multiplicity is a singlet (1).[10]
Step 2: Geometry Optimization and Frequency Calculation
-
Run the Calculation: Submit the input file to Gaussian. The Opt keyword will perform a geometry optimization to find the lowest energy conformation of the molecule. The Freq keyword will subsequently perform a frequency calculation.
-
Verify the Optimized Structure: After the calculation is complete, check the output file to ensure that there are no imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
Step 3: Calculation of Cationic and Anionic States
-
Prepare Cationic Input: Using the optimized neutral geometry, create a new input file for the cationic state. Change the charge to +1 and the spin multiplicity to a doublet (2). Perform a geometry optimization.
-
Prepare Anionic Input: Similarly, create an input file for the anionic state from the optimized neutral geometry. Set the charge to -1 and the spin multiplicity to a doublet (2). Perform a geometry optimization.
Step 4: Extraction of Electronic Properties
-
HOMO-LUMO Energies and Band Gap: From the output file of the neutral geometry optimization, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is calculated as ELUMO - EHOMO.[11][12]
-
Reorganization Energy (λ): The reorganization energy is a crucial parameter for estimating charge transfer rates.[8] It consists of two components: the energy change when a neutral molecule adopts the geometry of its ion, and the energy change when the ion adopts the geometry of the neutral molecule.[13] The hole (λh) and electron (λe) reorganization energies can be calculated using the following equations based on the energies obtained from the geometry optimizations of the neutral, cationic, and anionic states:[14]
λh = (E+(g0) - E+(g+)) + (E0(g+) - E0(g0))
λe = (E-(g0) - E-(g-)) + (E0(g-) - E0(g0))
Where:
-
E+(g0) is the energy of the cation at the optimized geometry of the neutral molecule.
-
E+(g+) is the energy of the cation at its optimized geometry.
-
E0(g+) is the energy of the neutral molecule at the optimized geometry of the cation.
-
E0(g0) is the energy of the neutral molecule at its optimized geometry.
-
E-(g0) is the energy of the anion at the optimized geometry of the neutral molecule.
-
E-(g-) is the energy of the anion at its optimized geometry.
-
E0(g-) is the energy of the neutral molecule at the optimized geometry of the anion.
-
Comparative Data Analysis
The following tables summarize the key electronic properties calculated for representative syn and anti isomers of an indenothiophene derivative. These values are illustrative and will vary depending on the specific molecular structure and substituents.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| syn-Indenothiophene | -5.25 | -2.10 | 3.15 |
| anti-Indenothiophene | -5.30 | -2.05 | 3.25 |
Table 2: Reorganization Energies for Hole and Electron Transport
| Isomer | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |
| syn-Indenothiophene | 0.25 | 0.28 |
| anti-Indenothiophene | 0.22 | 0.26 |
Interpretation of Results and Scientific Insights
The data presented in the tables reveals subtle but significant differences between the syn and anti isomers.
-
Frontier Orbitals and Band Gap: The anti isomer exhibits a slightly lower HOMO energy level, suggesting a higher ionization potential and potentially greater stability towards oxidation compared to the syn isomer. The HOMO-LUMO gap, which is a key indicator of the material's optical and electronic properties, is also slightly larger for the anti isomer.[15] A larger band gap generally corresponds to a wider optical transparency window.
-
Reorganization Energy and Charge Transport: A lower reorganization energy is desirable for efficient charge transport, as it indicates a smaller geometric rearrangement upon charge injection.[8][13] The calculated data suggests that the anti isomer possesses a lower hole reorganization energy (λh), which may translate to a higher hole mobility in OFET devices. Both isomers show comparable electron reorganization energies (λe).
Conclusion and Future Directions
This guide has provided a comprehensive framework for comparing the electronic properties of indenothiophene isomers using DFT calculations. The presented workflow, from the initial setup to the final analysis, emphasizes the importance of methodological rigor and a deep understanding of the underlying physical principles. The illustrative data highlights how subtle changes in molecular geometry, such as the syn versus anti configuration, can have a tangible impact on key electronic parameters.
For researchers in organic electronics and drug development, these computational insights can guide the rational design of new materials with tailored properties. Future work could involve exploring the effects of different functional groups, extending the calculations to larger oligomers or polymers, and simulating the behavior of these materials in a solid-state environment to better predict device performance.
References
- 1. Synthesis and Properties of Fully-Conjugated Indacenedithiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of fully-conjugated indacenedithiophenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Properties of Fully-Conjugated Indacenedithiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Indacenodibenzothiophenes: Synthesis, Optoelectronic Properties and Ma" by Jonathan L. Marshall, Kazuyuki Uchida et al. [uknowledge.uky.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. learningbreeze.com [learningbreeze.com]
- 7. mdpi.com [mdpi.com]
- 8. A quantitative structure–property study of reorganization energy for known p-type organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Theoretical investigation of benzodithiophene-based donor molecules in organic solar cells: from structural optimization to performance metrics - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04818K [pubs.rsc.org]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
A Senior Application Scientist's Guide to Benchmarking Novel Indenothiophene Derivatives
An expert guide to benchmarking new indenothiophene derivatives against established compounds for researchers, scientists, and drug development professionals.
The indenothiophene core, a fused aromatic system, represents a privileged scaffold in modern materials science and medicinal chemistry. Its rigid, planar structure and rich electronic character make it an exceptional building block for organic semiconductors and bioactive molecules. As our synthetic capabilities expand, the discovery of new indenothiophene derivatives necessitates a rigorous, standardized approach to performance evaluation. This guide provides a comprehensive framework for benchmarking these novel compounds against established standards, ensuring that experimental data is both robust and contextually relevant.
Foundational Steps: Synthesis and Structural Verification
Before any comparative analysis can begin, the novel derivative must be synthesized with high purity and its structure unequivocally confirmed. This initial phase is critical; any ambiguity here will invalidate all subsequent performance data. A common and versatile method for creating C-C bonds to the indenothiophene core is the Suzuki-Miyaura cross-coupling reaction.
The Causality Behind the Choice: The Suzuki coupling is favored for its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters. This allows for the systematic exploration of structure-property relationships by introducing diverse substituents.
Figure 1: A self-validating workflow for the synthesis of indenothiophene derivatives. Each step includes a clear purpose, culminating in structural verification.
Experimental Protocol: Synthesis via Suzuki Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the halo-indenothiophene starting material (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). The water is crucial for the catalytic cycle, aiding in the transmetalation step.
-
Execution: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and monitor its progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the base.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel. The choice of eluent is critical to achieve good separation.
-
Verification: Characterize the purified product by ¹H and ¹³C NMR to confirm the covalent structure, High-Resolution Mass Spectrometry (HRMS) to verify the elemental composition, and optionally, elemental analysis as a final purity check.[1][2][3]
Benchmarking Physicochemical and Electronic Properties
With a pure, verified compound in hand, the benchmarking process can begin. This involves a direct comparison of key properties against a known, high-performing standard. For applications in organic electronics, derivatives of[1]benzothieno[3,2-b]benzothiophene (BTBT) or indacenodithiophene (IDT) often serve as excellent benchmarks due to their well-documented high performance.[4][5]
| Property | Experimental Method | Rationale | New Derivative (Example) | Benchmark Compound (e.g., BTBT-derivative) |
| Max. Absorption (λₘₐₓ) | UV-Vis Spectroscopy | Indicates the energy of the primary electronic transition; relevant for optoelectronic applications. | 410 nm | 375 nm[5] |
| HOMO Energy Level | Cyclic Voltammetry (CV) | Highest Occupied Molecular Orbital; determines electron-donating ability and ionization potential. | -5.45 eV | -5.30 eV |
| LUMO Energy Level | Cyclic Voltammetry (CV) | Lowest Unoccupied Molecular Orbital; determines electron-accepting ability and electron affinity. | -2.10 eV | -1.95 eV |
| Electrochemical Band Gap | Calculated from CV | Eg = | HOMO - LUMO | ; provides an estimate of the electronic band gap. |
| Thermal Stability (Td) | Thermogravimetric Analysis (TGA) | Decomposition temperature (e.g., at 5% weight loss); crucial for device stability and processing. | 315 °C | 320 °C[5] |
Experimental Protocols for Property Characterization
-
UV-Vis Spectroscopy: Prepare dilute solutions (e.g., 10⁻⁵ M) of the new derivative and the benchmark compound in a spectroscopic grade solvent (e.g., chloroform). Record the absorption spectra and identify the wavelength of maximum absorption (λₘₐₓ).
-
Cyclic Voltammetry (CV): Perform CV in a three-electrode cell using a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). Use a solution of the compound in a suitable solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane). Scan to measure the onset oxidation (Eox) and reduction (Ered) potentials. The HOMO and LUMO levels can be estimated using empirical formulas relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Thermogravimetric Analysis (TGA): Place a small sample (5-10 mg) in a TGA crucible. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.
Application-Specific Benchmarking: Organic Field-Effect Transistors (OFETs)
While physicochemical properties are insightful, the ultimate test of a new semiconductor is its performance in a functional device. Fabricating and characterizing OFETs provides quantitative metrics of charge transport, which is the most critical parameter for many electronic applications.[6][7]
The Causality Behind the Choice: The OFET architecture allows for the direct measurement of charge carrier mobility (µ), the On/Off current ratio, and the threshold voltage (Vth). These parameters collectively define the performance of a semiconductor in a switching application and are highly sensitive to the material's molecular structure, purity, and solid-state packing.
Figure 2: Standardized workflow for fabricating OFETs to ensure reproducible and comparable device performance data.
Experimental Protocol: OFET Fabrication and Testing
-
Substrate Preparation: Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 200-300 nm) as the gate electrode and gate dielectric, respectively. Clean the substrates by sonicating in acetone and isopropanol.[8][9]
-
Surface Treatment: Treat the SiO₂ surface with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote ordered growth of the organic semiconductor. This step is crucial for achieving high mobility and reducing hysteresis.
-
Semiconductor Deposition: Dissolve the indenothiophene derivative in a high-boiling-point solvent (e.g., chlorobenzene). Deposit a thin film onto the treated substrate using a controlled method like spin-coating or solution-shearing.
-
Thermal Annealing: Anneal the film at a temperature optimized to enhance crystallinity without causing thermal decomposition. This allows the molecules to self-assemble into more ordered domains, facilitating efficient charge transport.
-
Electrode Deposition: Thermally evaporate source and drain electrodes (e.g., 40 nm of gold) on top of the semiconductor film through a shadow mask to define the channel length and width.[8]
-
Characterization: Measure the transfer and output characteristics of the OFET device using a semiconductor parameter analyzer inside a nitrogen-filled glovebox to prevent degradation from air and moisture.[7][10]
| Parameter | Rationale | New Derivative (Example) | Benchmark Compound (e.g., BTBT-derivative) |
| Hole Mobility (μ) | Measures the speed of charge carriers in the semiconductor channel; higher is better. | 0.8 cm²/Vs | 1.5 cm²/Vs |
| On/Off Ratio | The ratio of current when the transistor is "on" versus "off"; a high ratio is essential for switch applications. | 10⁶ | > 10⁷ |
| Threshold Voltage (Vth) | The gate voltage required to turn the transistor "on"; a value near 0 V is desirable for low-power operation. | -12 V | -5 V |
Conclusion
A systematic benchmarking strategy is indispensable for evaluating the potential of novel indenothiophene derivatives. By adhering to a rigorous, multi-stage process—from verified synthesis to the characterization of intrinsic properties and finally to application-specific device testing—researchers can generate high-quality, comparable data. This structured approach not only validates the performance of new materials but also provides critical insights into structure-property relationships, thereby accelerating the rational design of the next generation of high-performance organic materials.
References
- 1. scribd.com [scribd.com]
- 2. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward high performance indacenodithiophene-based small-molecule organic solar cells: investigation of the effect of fused aromatic bridges on the device performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : Ph-BTBT-10 | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Indenothiophene Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Indenothiophenes
Indenothiophenes, a class of fused heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. As these molecules progress through the drug development pipeline, from discovery to quality control, their unambiguous characterization is paramount. The identity, purity, and quantity of an indenothiophene active pharmaceutical ingredient (API) must be determined with a high degree of certainty. This necessitates the use of robust and reliable analytical methods.
This guide provides an in-depth comparison of the primary analytical techniques for indenothiophene characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices and present a framework for the cross-validation of these methods to ensure data integrity and regulatory compliance.
The Principle of Cross-Validation: A Foundation of Trust
In the regulated environment of pharmaceutical development, it is often necessary to demonstrate that different analytical methods yield comparable results. This process, known as cross-validation, is critical when transferring a method between laboratories, or when multiple techniques are used to characterize the same sample.[1] The core principle is to establish a documented process that ensures consistent and reliable results, regardless of the analytical platform or testing site.[2]
The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines on analytical method validation.[3][4][5] These guidelines outline the validation characteristics that must be assessed, including accuracy, precision, specificity, linearity, range, and robustness.[6][7] Cross-validation extends these principles by comparing the performance of two or more validated methods.[1]
A Comparative Overview of Analytical Techniques
The selection of an analytical technique for indenothiophene characterization depends on the specific question being asked. Is the goal to determine the absolute structure, quantify the API in a complex matrix, or assess its purity? Each technique offers unique advantages and limitations.
| Technique | Principle | Strengths for Indenothiophene Analysis | Limitations | Primary Applications |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[8] | Excellent for purity determination and quantification of non-volatile and thermally labile indenothiophenes.[8][9] | Requires chromophores for detection; structural information is limited.[10] | Purity assessment, quantification of API in drug substance and product, stability studies.[11][12] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and fragmentation analysis. | High separation efficiency for volatile derivatives; provides structural information through mass fragmentation patterns.[5] | Requires derivatization for non-volatile indenothiophenes; thermal degradation is a risk.[5] | Identification of volatile impurities, analysis of raw materials and intermediates. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.[3] | Unambiguous structure elucidation and isomer differentiation.[3] Quantitative NMR (qNMR) can provide absolute purity without a reference standard.[5] | Lower sensitivity compared to chromatographic methods; not ideal for trace analysis.[6] | De novo structure elucidation, confirmation of identity, quantification of API and impurities.[3][5] |
| UV-Vis Spectroscopy | Measurement of the absorption of UV-visible light by a molecule in solution.[9] | Simple, rapid, and cost-effective for quantitative analysis of pure substances.[9] | Low specificity in the presence of interfering substances; provides limited structural information. | Quick quantification of API in simple matrices, dissolution testing.[9] |
The Cross-Validation Workflow: A Step-by-Step Approach
A robust cross-validation study is a meticulously planned process. The following workflow outlines the key stages, from initial planning to data analysis and reporting.
Caption: A generalized workflow for the cross-validation of analytical methods.
In-Depth Analysis of Key Techniques
High-Performance Liquid Chromatography (HPLC) with UV Detection
The "Why": HPLC is the workhorse of the pharmaceutical industry for purity and potency testing. For indenothiophenes, which are typically non-volatile and possess UV-absorbing chromophores, reverse-phase HPLC with UV detection is a highly suitable technique. The choice of a C18 column is often the starting point due to its versatility in retaining moderately polar to non-polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the main peak and any impurities.
Experimental Protocol: HPLC-UV Method for Indenothiophene Quantification
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of the indenothiophene standard (typically the λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the indenothiophene reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using the same diluent.
-
-
Validation Parameters to Assess:
-
Specificity: Analyze a placebo and a spiked placebo to ensure no interference at the retention time of the indenothiophene peak.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of the indenothiophene (e.g., spiked placebo) at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
The "Why": GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For indenothiophenes, which may not be sufficiently volatile, derivatization might be necessary to increase their volatility and thermal stability. The key advantage of GC-MS is the structural information obtained from the mass spectrum. The fragmentation pattern of an indenothiophene can provide valuable clues about its structure and help in the identification of unknown impurities.
Interpreting the Data: The electron ionization (EI) mass spectrum of an indenothiophene will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the specific isomer and any substituents present. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules and the formation of stable aromatic cations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": NMR is the gold standard for unambiguous structure elucidation. For novel indenothiophene derivatives, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential to confirm the connectivity of atoms and the stereochemistry. Furthermore, quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard for the analyte.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification.[5]
Data Interpretation: The ¹H NMR spectrum of an indenothiophene will show distinct signals for the protons on the aromatic rings. The chemical shifts, coupling constants, and integration of these signals provide a wealth of structural information. The ¹³C NMR spectrum complements this by providing information about the carbon skeleton.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The "Why": UV-Vis spectroscopy is a simple and rapid technique for the quantification of compounds that absorb light in the UV-visible region. Indenothiophenes, with their conjugated aromatic systems, typically exhibit strong UV absorbance. This makes UV-Vis spectroscopy a suitable method for quick concentration checks and for use as a detector in HPLC.
Experimental Considerations: The choice of solvent is crucial as it can influence the position and intensity of the absorption bands. A calibration curve of absorbance versus concentration should be prepared using a reference standard to ensure accurate quantification.
Decision-Making in Method Selection
The choice of the most appropriate analytical technique is a critical decision that depends on the specific analytical challenge. The following diagram illustrates a logical approach to selecting the right method for indenothiophene characterization.
Caption: A decision tree to guide the selection of an analytical method.
Conclusion
The robust characterization of indenothiophenes is a multi-faceted challenge that requires a thoughtful and systematic approach. No single analytical technique can provide all the necessary information. A combination of chromatographic and spectroscopic methods, underpinned by a rigorous cross-validation strategy, is essential to ensure the quality, safety, and efficacy of indenothiophene-based drug products. This guide provides a framework for making informed decisions about method selection and implementation, ultimately leading to a higher degree of confidence in the analytical data.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aet.irost.ir [aet.irost.ir]
- 3. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. reddit.com [reddit.com]
- 7. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. amhsr.org [amhsr.org]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 8h-Indeno[1,2-c]thiophen-8-one
For researchers, scientists, and drug development professionals, the proper handling of novel chemical entities is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 8h-Indeno[1,2-c]thiophen-8-one (CAS No. 23062-43-3). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally related compounds and established laboratory safety principles to offer a robust framework for its safe utilization. Our approach is grounded in the understanding that proactive and informed safety measures are the bedrock of innovative research.
Understanding the Risks: A Proactive Stance on Safety
While specific toxicological data for this compound is not extensively documented, its structure—a fused thiophene and indanone core—necessitates a cautious approach. Thiophene and its derivatives are known to cause skin, eye, and respiratory irritation.[1] Some thiophene-containing compounds have also been associated with toxicity following metabolic activation in the body. Therefore, all handling procedures should be designed to minimize direct contact and airborne exposure.
Based on data from chemical suppliers, this compound is a solid at room temperature, with a predicted boiling point of 338.7±11.0 °C.[2] This indicates a low volatility under standard laboratory conditions, suggesting that the primary exposure risks are from inhalation of dust particles and dermal contact with the solid material.
Core Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is essential to mitigate the potential hazards associated with this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile, double-gloved) | Fully-buttoned laboratory coat | Work within a certified chemical fume hood |
| Solution Preparation | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile, double-gloved) | Fully-buttoned laboratory coat | Work within a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Fully-buttoned laboratory coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile) | Fully-buttoned laboratory coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with P100 particulate filters |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical. The following steps provide a procedural guide for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Engineering Controls: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), personal protective equipment, and waste disposal bags should be readily available.
2. Donning PPE:
-
A systematic approach to donning PPE prevents contamination. The recommended sequence is:
-
Laboratory coat
-
Inner pair of nitrile gloves
-
Face shield and safety goggles
-
Outer pair of nitrile gloves
-
3. Handling Procedures:
-
Weighing: To prevent the generation of airborne dust, weigh the compound on a non-porous surface within the fume hood. Use anti-static weighing dishes if available.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. Avoid scooping directly from the primary container to prevent contamination.
4. Doffing PPE:
-
The removal of PPE should be performed in a manner that prevents cross-contamination. A recommended procedure is:
-
Remove the outer pair of gloves.
-
Remove the face shield and safety goggles.
-
Remove the laboratory coat.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Waste Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any materials contaminated with it must be handled with the same level of caution as its use.
-
Waste Segregation: All waste, including excess solid, contaminated solvents, and disposable labware (gloves, pipette tips, etc.), must be segregated as hazardous chemical waste.
-
Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers. Solid and liquid waste should be collected in separate, appropriate containers.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The recommended method of disposal for thiophene-based compounds is high-temperature incineration.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
